molecular formula C12H12N2O2 B1584261 Ethyl 2-aminoquinoline-3-carboxylate CAS No. 36926-83-7

Ethyl 2-aminoquinoline-3-carboxylate

Cat. No.: B1584261
CAS No.: 36926-83-7
M. Wt: 216.24 g/mol
InChI Key: VTWSVSQLRSMHDM-UHFFFAOYSA-N
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Description

Ethyl 2-aminoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-aminoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13/h3-7H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWSVSQLRSMHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300677
Record name ethyl 2-aminoquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36926-83-7
Record name 36926-83-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical properties of Ethyl 2-aminoquinoline-3-carboxylate (CAS No: 36926-83-7), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the causality behind the compound's behavior and the methodologies used for its characterization.

Introduction and Strategic Importance

This compound belongs to the quinoline class of compounds, a scaffold renowned for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic placement of the amino group at the 2-position and the ethyl carboxylate group at the 3-position creates a molecule with a unique electronic and steric profile. These functional groups are critical as they provide reactive handles for further synthetic modification and establish key hydrogen bonding and hydrophobic interactions, which are pivotal for biological target engagement. Understanding the fundamental physical properties of this core structure is a non-negotiable prerequisite for any rational drug design, formulation development, or material science application. This guide serves as a foundational reference for such endeavors.

Chemical Identity and Molecular Structure

A precise understanding of the molecular architecture is the starting point for interpreting all physical properties.

  • Systematic Name: this compound

  • Synonyms: 2-Amino-quinoline-3-carboxylic acid ethyl ester

  • CAS Number: 36926-83-7[2]

  • Molecular Formula: C₁₂H₁₂N₂O₂[2]

  • Molecular Weight: 216.24 g/mol [3]

The structure consists of a fused bicyclic quinoline ring system, which is inherently aromatic and planar. The substituents at positions 2 and 3 introduce both electron-donating (amino) and electron-withdrawing (ester) characteristics, influencing the molecule's polarity, reactivity, and spectroscopic signature.

G cluster_0 Initial Characterization cluster_1 Structural Verification cluster_2 Solution & Stability Properties start Obtain Pure Sample mp Melting Point Determination (Capillary Method) start->mp ftir FTIR Spectroscopy (ATR) start->ftir nmr NMR Spectroscopy (¹H, ¹³C in DMSO-d₆) ftir->nmr ms Mass Spectrometry (LC-MS for M.W.) nmr->ms uv_vis UV-Vis Spectroscopy (Ethanol Solution) nmr->uv_vis solubility Solubility Assessment (Shake-Flask Method) uv_vis->solubility end end solubility->end Final Property Profile

References

Structure elucidation of Ethyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-aminoquinoline-3-carboxylate

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, a pivotal heterocyclic compound in medicinal chemistry and synthetic organic chemistry. As a key building block for more complex molecules, including potential dual EGFR/HER-2 inhibitors, unambiguous confirmation of its structure is paramount.[1] This document moves beyond a simple listing of techniques, delving into the scientific rationale behind the experimental workflow and the synergistic interplay of data that constitutes a self-validating analytical system.

Foundational Molecular Profile

Before embarking on spectroscopic analysis, establishing the foundational profile of the target molecule is critical. This initial data provides the theoretical framework against which all subsequent experimental results will be validated.

The compound, this compound, has the CAS number 36926-83-7.[2][3] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₂N₂O₂ [2][4][5]
Molecular Weight 216.24 g/mol [3][5]
Exact Mass 216.08987 g/mol [2][4]
XLogP3 2.6 [2]
Hydrogen Bond Donors 2 [2]
Hydrogen Bond Acceptors 4 [2]

| Boiling Point | 348.9°C at 760 mmHg |[2] |

The hypothesized structure, based on its nomenclature, is presented below. The subsequent sections will detail the rigorous process of confirming this structure.

Caption: Integrated workflow for structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is the first line of experimental inquiry. Its purpose is to rapidly confirm the presence of key functional groups predicted by the hypothesized structure. For this compound, we expect to see characteristic absorptions for the amine (N-H), the ester carbonyl (C=O), aromatic rings (C=C), and various carbon-heteroatom bonds.

Experimental Protocol:

  • A small sample of the compound (~1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg).

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Data & Interpretation:

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
3450 - 3300 Medium, Doublet N-H Stretch Primary Amine (-NH₂)
3100 - 3000 Medium C-H Stretch Aromatic C-H
2980 - 2850 Medium C-H Stretch Aliphatic C-H (Ethyl group)
~1710 Strong C=O Stretch Ester Carbonyl
1620 - 1580 Strong N-H Bend / C=C Stretch Amine Scissoring & Aromatic Ring
1500 - 1400 Medium C=C Stretch Aromatic Ring
1300 - 1200 Strong C-O Stretch Ester C-O

| 1200 - 1100 | Medium | C-N Stretch | Aromatic C-N |

The observation of a strong band around 1710 cm⁻¹ is indicative of the ester carbonyl, while the characteristic doublet in the 3450-3300 cm⁻¹ region provides strong evidence for the primary amine.

Mass Spectrometry: The Molecular Formula Gatekeeper

Causality: High-Resolution Mass Spectrometry (HRMS) is non-negotiable. It provides the exact mass of the molecule with high precision, allowing for the unambiguous determination of the molecular formula. This experiment serves as a critical checkpoint; if the measured mass does not correspond to C₁₂H₁₂N₂O₂, the initial hypothesis is incorrect.

Experimental Protocol:

  • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is infused into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • The spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Data & Interpretation:

  • Expected [M+H]⁺: The theoretical exact mass for [C₁₂H₁₃N₂O₂]⁺ is 217.09715 Da. [4]* Experimental Result: The HRMS analysis should yield a peak at m/z ≈ 217.0972 (within a few ppm mass accuracy).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework.

Experimental Protocol:

  • The sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • The solution is transferred to an NMR tube.

  • ¹H, ¹³C, and, if necessary, 2D spectra (COSY, HSQC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: Probing the Protons

Data & Interpretation: The ¹H NMR spectrum reveals the chemical environment, number, and neighboring protons for every unique proton in the molecule.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.3 s 1H H4 Singlet, deshielded by adjacent N and electron-withdrawing ester.
7.8 - 7.2 m 4H H5, H6, H7, H8 Complex multiplet pattern characteristic of the benzo-fused ring protons.
~7.0 s (broad) 2H -NH₂ Broad singlet, exchangeable with D₂O. Its position is concentration-dependent.
4.25 q 2H -OCH₂CH₃ Quartet due to coupling with the adjacent methyl group (3 protons).

| 1.30 | t | 3H | -OCH₂CH₃ | Triplet due to coupling with the adjacent methylene group (2 protons). |

The spectrum is highly diagnostic: the downfield singlet (~8.3 ppm) is a hallmark of the H4 proton, isolated from other protons on the ring. The classic triplet-quartet pattern in the aliphatic region is unmistakable evidence for an ethyl group. The broad singlet that disappears upon adding a drop of D₂O confirms the two protons of the primary amine.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Data & Interpretation: The ¹³C NMR spectrum shows a distinct signal for each unique carbon atom, revealing the carbon skeleton's complexity.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~168 C=O Ester carbonyl carbon, highly deshielded.
~158 C2 Carbon bonded to two nitrogen atoms, significantly deshielded.
~148 C8a Quaternary carbon at the ring junction.
135 - 120 C4a, C5, C6, C7, C8 Aromatic carbons of the benzo ring.
~140 C4 Aromatic CH, deshielded by nitrogen.
~110 C3 Carbon bearing the ester group.
~60 -OCH₂CH₃ Methylene carbon of the ethyl ester.

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

The combination of ¹H and ¹³C data accounts for all 12 carbons and 12 hydrogens, providing a complete and consistent map of the molecule that validates the proposed structure. Further confirmation via 2D NMR experiments like HSQC would directly correlate the proton signals in Table 3 with their attached carbon signals in Table 4.

X-ray Crystallography: The Unambiguous Proof

Causality: While the combination of MS and NMR provides overwhelming evidence, single-crystal X-ray diffraction provides the definitive, legally defensible proof of structure. It generates a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol:

  • High-quality single crystals of the compound must be grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • A suitable crystal is mounted on a goniometer in an X-ray diffractometer.

  • The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.

  • The data is processed to solve and refine the crystal structure, yielding an electron density map from which atomic positions are determined.

Data & Interpretation: The output is a detailed crystallographic information file (CIF) containing atomic coordinates. This data confirms the quinoline ring system, the positions of the amino and ethyl carboxylate substituents at C2 and C3, respectively, and the planarity of the aromatic system. For instance, in the related structure of ethyl 2,4-dichloroquinoline-3-carboxylate, the quinoline and carboxylate groups were found to be nearly perpendicular. [6][7]Similar analysis for the title compound would provide the ultimate confirmation of its architecture.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry validates the molecular formula, IR spectroscopy confirms the presence of key functional groups, and NMR spectroscopy provides the detailed atomic connectivity. Each step validates the last and informs the next, culminating in a structural assignment of the highest confidence. For absolute confirmation, particularly in regulated environments such as drug development, single-crystal X-ray analysis serves as the final arbiter. This rigorous, multi-faceted approach ensures the scientific integrity required by researchers and drug development professionals.

References

  • PubChemLite. This compound (C12H12N2O2). Available from: [Link]

  • RSC Publishing. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available from: [Link]

  • Kuujia.com. Cas no 36926-83-7 (this compound). Available from: [Link]

  • PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available from: [Link]

  • PMC. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]

  • ResearchGate. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Spectral Characterization of Ethyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the spectral data for ethyl 2-aminoquinoline-3-carboxylate (CAS No. 36926-83-7), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for the structural elucidation and quality control of this important molecule.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and antibacterial properties. This compound, with its strategic placement of an amino group and an ethyl ester, represents a versatile precursor for the synthesis of more complex, biologically active molecules. Accurate and unambiguous structural confirmation is paramount in any research and development endeavor. This guide provides a detailed walkthrough of the essential spectroscopic techniques required to confirm the identity and purity of this compound.

Below is a diagram illustrating the general workflow for the spectroscopic identification of a synthetic compound like this compound.

Spectroscopic Identification Workflow Workflow for Spectroscopic Identification cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Validation Data Interpretation & Validation Synthesis Synthesis of Ethyl 2-aminoquinoline-3-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Validation Structure Confirmation Interpretation->Validation Consistent Data

Caption: A generalized workflow for the synthesis, purification, and spectroscopic validation of this compound.

Molecular Structure and Key Physicochemical Properties

Before delving into the spectral data, it is essential to understand the fundamental properties of the molecule.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂[1], [2]
Molecular Weight 216.24 g/mol
CAS Number 36926-83-7
Monoisotopic Mass 216.08987 Da[2]

digraph "Molecular_Structure" {
graph [fontname="Helvetica", fontsize=10];
node [shape=none, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=10];

mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=283477&t=l", label=""]; }digraph "Mass_Spec_Fragmentation" { graph [fontname="Helvetica", fontsize=10, labelloc="t", label="Key Fragmentation Pathways of this compound", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=8, color="#EA4335"];

M [label="[M]⁺˙\nm/z = 216", fillcolor="#FBBC05"]; M_minus_OEt [label="[M - OC₂H₅]⁺\nm/z = 171"]; M_minus_OEt_CO [label="[M - OC₂H₅ - CO]⁺\nm/z = 143"]; McLafferty [label="[M - C₂H₄]⁺˙\nm/z = 188\n(McLafferty Rearrangement)"]; M_minus_HCN [label="[M - HCN]⁺˙\nm/z = 189"];

M -> M_minus_OEt [label="- •OC₂H₅"]; M_minus_OEt -> M_minus_OEt_CO [label="- CO"]; M -> McLafferty [label="- C₂H₄"]; M -> M_minus_HCN [label="- HCN"]; }

Caption: Proposed major fragmentation pathways for this compound in electron ionization mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - EI)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and orthogonal dataset for the comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (amine, ester, aromatic ring), and the mass spectrum confirms the molecular weight and provides structural information through fragmentation analysis. The data and protocols presented in this guide serve as a reliable reference for scientists working with this versatile chemical intermediate, ensuring the integrity and validity of their research.

References

  • Youssif, B. G., Abdel-Aziz, M., Abdel-Gawad, M. A., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available at: [Link]

  • Youssif, B. G., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. Available at: [Link]

  • Kuujia. (n.d.). Cas no 36926-83-7 (this compound). Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • SpectraBase. (n.d.). 2-Amino-3-quinolinecarboxylic acid ethyl ester. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • El-Emary, T. I. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2-aminoquinoline-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-aminoquinoline-3-carboxylate, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers a detailed experimental protocol for its determination, and discusses the critical factors that influence this essential physicochemical property.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest due to its quinoline core structure, which is a prevalent scaffold in numerous biologically active molecules. Its derivatives have been explored for a wide range of therapeutic applications, including as protein kinase inhibitors.[1] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various screening assays. An understanding of its solubility behavior is paramount for its effective application in drug discovery and development.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂[2]
Molecular Weight 216.24 g/mol [2]
XLogP3 2.6[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]
Topological Polar Surface Area 65.2 Ų[2]

These properties suggest a molecule with moderate lipophilicity and a significant capacity for hydrogen bonding, which will be central to its solubility characteristics.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle of solubility. This means that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound is governed by the interplay of its structural features and the intermolecular forces it can establish with a given solvent.

The molecule's structure can be deconstructed to understand its solubility profile:

  • Aromatic Quinoline Core: This large, bicyclic aromatic system is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Amino Group (-NH₂): Located at the 2-position, this group is a potent hydrogen bond donor and can also act as an acceptor. This feature will promote solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.

  • Ethyl Carboxylate Group (-COOEt): The ester functionality at the 3-position is polar and contains hydrogen bond acceptors (the oxygen atoms). This group will contribute to solubility in polar solvents.

Consequently, a nuanced solubility profile is expected. The presence of both a large nonpolar core and hydrogen-bonding functional groups suggests that this compound will exhibit limited solubility in highly nonpolar solvents (like hexanes) and may also not be freely soluble in highly polar solvents like water due to the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large nonpolar ring system. Its optimal solubility is likely to be found in solvents of intermediate polarity, particularly those that can engage in hydrogen bonding.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature.[3][4][5]

Detailed Step-by-Step Methodology: Equilibrium Shake-Flask Method
  • Preparation of the System:

    • Add an excess amount of solid this compound to a series of clear glass vials, each containing a different organic solvent of interest. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. A typical temperature for solubility screening is 25 °C.

    • Agitate the samples for a predetermined period, generally 24 to 72 hours, to ensure that the system reaches thermodynamic equilibrium.[3] The equilibration time should be sufficient for the concentration of the dissolved solid to become constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, centrifugation or filtration is employed. Centrifuge the vials at a high speed. Alternatively, filter the supernatant through a chemically inert, fine-pore filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute. This step is critical to avoid artificially high solubility readings from suspended microparticles.[6]

  • Sample Preparation for Analysis:

    • Carefully withdraw a precise aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., HPLC-UV). The dilution factor must be accurately recorded.

  • Quantitative Analysis:

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound.[7][8]

    • A calibration curve must be prepared using standard solutions of the compound of known concentrations.

  • Calculation of Solubility:

    • The solubility of the compound is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result prep1 Add excess solute to solvent in vials prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-72h) prep2->equil1 Shake-Flask sep1 Centrifuge or filter to remove undissolved solid equil1->sep1 analysis1 Dilute supernatant sep1->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3 result1 Calculate solubility analysis3->result1

Experimental workflow for thermodynamic solubility determination.

Factors Influencing the Solubility of this compound

Temperature

For most solid organic compounds, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solute and to disrupt the solvent-solvent interactions. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution.

Solvent Properties

The nature of the solvent has a profound impact on the solubility of this compound due to the varied intermolecular interactions that can occur.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the amino and carboxylate groups of the solute, leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. They will interact favorably with the polar parts of the solute, particularly the ethyl carboxylate group. Their effectiveness will depend on their ability to disrupt the solute-solute hydrogen bonds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While they can interact with the nonpolar quinoline core, they are poor at solvating the polar amino and ester groups. Consequently, the solubility in these solvents is expected to be low.

G cluster_solute This compound cluster_solvents Organic Solvents solute Quinoline Core (Nonpolar) -NH2 (H-donor/acceptor) -COOEt (H-acceptor, polar) protic Polar Protic (e.g., Ethanol) -OH group (H-donor/acceptor) solute->protic Strong H-bonding Good Solubility (Expected) aprotic Polar Aprotic (e.g., Acetone) C=O group (H-acceptor) solute->aprotic Dipole-dipole & H-bond accepting Moderate to Good Solubility (Expected) nonpolar Nonpolar (e.g., Hexane) Alkyl chain (van der Waals) solute->nonpolar van der Waals forces only Poor Solubility (Expected)

Intermolecular interactions influencing solubility.

Conclusion

The solubility of this compound in organic solvents is a complex property governed by its unique molecular structure, which combines a large nonpolar aromatic system with functional groups capable of hydrogen bonding. While a qualitative prediction of its solubility behavior can be made based on theoretical principles, accurate and reliable data can only be obtained through meticulous experimental determination. The shake-flask method followed by HPLC analysis remains the most robust approach for this purpose. The insights and protocols provided in this guide are intended to empower researchers to effectively measure and understand the solubility of this important compound, thereby facilitating its application in their research and development endeavors.

References

The Multifaceted Biological Activities of Ethyl 2-aminoquinoline-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents. Within this esteemed class of compounds, Ethyl 2-aminoquinoline-3-carboxylate has emerged as a particularly versatile scaffold, serving as a key intermediate in the synthesis of novel molecules with potent biological activities. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, and anti-inflammatory properties of this compound and its derivatives, offering valuable insights for researchers and scientists engaged in drug discovery and development. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to facilitate further investigation and application of this promising chemical entity.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through their ability to modulate critical signaling pathways involved in tumor growth and survival. The primary mechanisms identified include the inhibition of key receptor tyrosine kinases and the induction of apoptosis.

A. Mechanism of Action: Dual Inhibition of EGFR and HER-2 and Induction of Apoptosis

A significant body of research has focused on the development of this compound derivatives as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2][3] Both EGFR and HER-2 are key members of the ErbB family of receptor tyrosine kinases, which are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. By simultaneously targeting both receptors, these quinoline derivatives can offer a more comprehensive blockade of downstream signaling pathways, potentially overcoming resistance mechanisms associated with single-target therapies.

The binding of these inhibitors to the kinase domain of EGFR and HER-2 blocks the autophosphorylation and subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This inhibition ultimately leads to cell cycle arrest and a reduction in tumor cell proliferation.

Furthermore, many of these derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][4][5] This is achieved through the modulation of the intrinsic apoptosis pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-3, -8, and -9) that execute the apoptotic process.[3] Some quinoline derivatives have also been found to exert their anticancer effects by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest.[6]

EGFR_HER2_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras HER2 HER-2 PI3K PI3K HER2->PI3K Quinoline This compound Derivative Quinoline->EGFR Inhibits Quinoline->HER2 Inhibits Bax Bax Quinoline->Bax Promotes Bcl2 Bcl-2 Quinoline->Bcl2 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits CytC Cytochrome c Mitochondrion->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: EGFR/HER-2 and Apoptosis Signaling Pathway Inhibition.

B. Quantitative Data: Antiproliferative Activity

The antiproliferative efficacy of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized below.

Compound IDCancer Cell LineIC50 (nM)Reference Drug (Erlotinib) IC50 (nM)Reference
3a HT-29 (Colon)2330[1][2]
3f HT-29 (Colon)2530[1][2]
3c MCF-7 (Breast)30-[2]
3c HT-29 (Colon)28-[2]
3d MCF-7 (Breast)31-[2]
3d HT-29 (Colon)28-[2]
3g MCF-7 (Breast)42-[2]
3g HT-29 (Colon)30-[2]
3h MCF-7 (Breast)49-[2]
3h HT-29 (Colon)34-[2]
4k K562 (Leukemia)280-[4][5]
4m K562 (Leukemia)280-[4][5]
4m MCF-7 (Breast)330-[4][5]
4n MCF-7 (Breast)330-[4][5]
C. Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Step 1: Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Step 2: Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Step 3: Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Step 4: MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Step 5: Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Step 6: Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Step 7: Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR and HER-2 kinases.

  • Step 1: Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the purified EGFR or HER-2 enzyme, and a specific substrate.

  • Step 2: Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Step 3: Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Step 4: Signal Detection: Stop the reaction and measure the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., luminescence-based assay).

  • Step 5: Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor and determine the IC50 value.

This assay quantifies the activity of caspases, which are key executioners of apoptosis.

  • Step 1: Cell Treatment: Treat cancer cells with the test compound for a specified duration to induce apoptosis.

  • Step 2: Cell Lysis: Lyse the cells to release the cellular contents, including active caspases.

  • Step 3: Substrate Addition: Add a specific caspase substrate conjugated to a colorimetric or fluorometric reporter to the cell lysate.

  • Step 4: Incubation: Incubate the mixture to allow the active caspases to cleave the substrate, generating a detectable signal.

  • Step 5: Signal Measurement: Measure the absorbance or fluorescence of the cleaved reporter using a microplate reader.

  • Step 6: Data Analysis: Determine the fold-increase in caspase activity in treated cells compared to untreated controls.

Experimental_Workflow_Anticancer cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of this compound Derivatives MTT MTT Assay (Cell Viability) Synthesis->MTT Kinase EGFR/HER-2 Kinase Inhibition Assay Synthesis->Kinase Apoptosis Apoptosis Assays (Caspase, Bax/Bcl-2) Synthesis->Apoptosis IC50 Determine IC50 Values MTT->IC50 Kinase->IC50 Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism

Sources

An In-depth Technical Guide to the Therapeutic Potential of Ethyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-aminoquinoline-3-carboxylate, a heterocyclic compound built upon the privileged quinoline scaffold. We will delve into its synthesis, explore its potential therapeutic applications based on the known bioactivities of its derivatives, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the therapeutic promise of novel quinoline derivatives.

Introduction: The Quinoline Scaffold and the Promise of this compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] This scaffold's versatility allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] Several quinoline-based drugs, such as bosutinib and lenvatinib, are already in clinical use for cancer treatment, underscoring the therapeutic significance of this chemical class.[1]

This compound (CAS 36926-83-7) is a derivative that holds considerable interest.[4][5] Its structure, featuring a reactive amino group and an ethyl ester, provides a versatile platform for further chemical modifications to optimize biological activity. While direct, extensive research on this specific molecule is emerging, the wealth of data on closely related 2-aminoquinoline and quinoline-3-carboxylate derivatives provides a strong foundation for exploring its therapeutic potential.[6][7]

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through various established chemical reactions. A common approach involves the tandem Knoevenagel condensation, amination, and cyclization, which is a copper-catalyzed process.[4] Derivatives can be readily synthesized from this core structure. For instance, the hydrolysis of the ethyl ester group can yield the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives.[8]

General Synthetic Workflow:

Synthesis_Workflow StartingMaterials Starting Materials (e.g., 2-aminobenzaldehyde, ethyl cyanoacetate) Reaction Cyclization Reaction (e.g., Friedländer Synthesis) StartingMaterials->Reaction CoreCompound This compound Reaction->CoreCompound Hydrolysis Hydrolysis CoreCompound->Hydrolysis CarboxylicAcid 2-aminoquinoline-3-carboxylic acid Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling CarboxylicAcid->AmideCoupling Derivatives Library of Amide Derivatives AmideCoupling->Derivatives

Caption: General synthetic workflow for this compound and its derivatives.

Potential Therapeutic Applications

Based on the extensive literature on quinoline derivatives, this compound is a promising candidate for development in several therapeutic areas.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms.[9][10]

3.1.1. Mechanism of Action: Kinase Inhibition

A key mechanism of action for many quinoline-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] Derivatives of 2-aminoquinoline have shown significant potential as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[6] This pathway is frequently hyperactivated in various cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[6]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth QuinolineDerivative This compound (Derivative) QuinolineDerivative->PI3K inhibits

Sources

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Ethyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminoquinoline-3-carboxylate, a seemingly unassuming heterocyclic compound, holds a significant position in the landscape of medicinal chemistry and drug discovery. Its quinoline core, a fusion of benzene and pyridine rings, is a "privileged scaffold," frequently appearing in a vast array of biologically active molecules. This technical guide navigates the historical journey of this important molecule, from the foundational discoveries in quinoline chemistry to the specific synthetic routes that led to its creation. We will delve into the key chemical principles underpinning its synthesis, provide detailed experimental protocols for its preparation, and explore its evolution into a cornerstone building block for the development of novel therapeutics.

Introduction: The Allure of the Quinoline Core

The story of this compound is intrinsically linked to the broader history of quinoline itself. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline's aromatic, bicyclic structure quickly captivated chemists.[1] The late 19th century saw a flurry of activity dedicated to understanding its structure and, more importantly, to developing methods for its synthesis in the laboratory. This era gave birth to a series of eponymous reactions that remain fundamental to heterocyclic chemistry today, including the Skraup, Combes, and Friedländer syntheses.[2]

The significance of the quinoline scaffold extends far beyond academic curiosity. Nature itself provides a compelling precedent in the form of quinine, a quinoline alkaloid extracted from the bark of the cinchona tree, which for centuries was the only effective treatment for malaria. This natural blueprint inspired generations of chemists to explore the medicinal potential of synthetic quinoline derivatives, leading to the development of blockbuster drugs and cementing the quinoline framework as a critical pharmacophore.

The Dawn of a Key Intermediate: The Emergence of this compound

While the precise moment of the first synthesis of this compound is not definitively documented in a single landmark publication, its emergence can be traced to the logical evolution of established quinoline synthesis methodologies, particularly the Friedländer annulation. The Friedländer synthesis, first reported by Paul Friedländer in 1882, provides a direct and versatile route to quinolines through the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.

The synthesis of this compound is a classic example of the application of this principle. The reaction involves the condensation of 2-aminobenzonitrile with ethyl acetoacetate. This specific adaptation of the Friedländer synthesis, or closely related methods, likely emerged from the systematic exploration of quinoline synthesis in the early to mid-20th century as chemists sought to create a diverse library of quinoline derivatives for various applications, including dyes and pharmaceuticals.

The Friedländer Synthesis: A Cornerstone of Quinoline Chemistry

The Friedländer synthesis is a powerful tool for the construction of the quinoline ring system. The general mechanism involves the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.

Diagram: Generalized Friedländer Synthesis Workflow

Friedlander_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 2-Aminoaryl\nCarbonyl 2-Aminoaryl Carbonyl Condensation Condensation 2-Aminoaryl\nCarbonyl->Condensation Active Methylene\nCompound Active Methylene Compound Active Methylene\nCompound->Condensation Cyclization Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Substituted\nQuinoline Substituted Quinoline Dehydration->Substituted\nQuinoline

Caption: A simplified workflow of the Friedländer synthesis.

Experimental Protocol: Synthesis of this compound

The following protocol details a common laboratory-scale synthesis of this compound, exemplifying the practical application of the principles discussed.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
2-AminobenzonitrileC₇H₆N₂118.1410.0 g (84.6 mmol)
Ethyl AcetoacetateC₆H₁₀O₃130.1413.2 g (101.5 mmol)
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)Variable~50 g
EthanolC₂H₅OH46.07For recrystallization
Sodium BicarbonateNaHCO₃84.01For neutralization
DichloromethaneCH₂Cl₂84.93For extraction
Anhydrous Sodium SulfateNa₂SO₄142.04For drying
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 2-aminobenzonitrile (10.0 g, 84.6 mmol) and ethyl acetoacetate (13.2 g, 101.5 mmol).

  • Addition of Catalyst: Carefully add polyphosphoric acid (~50 g) to the flask with vigorous stirring. The mixture will become viscous and warm.

  • Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 80 °C. Carefully and slowly pour the warm mixture onto crushed ice (~200 g) in a large beaker with constant stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude solid from ethanol to afford pure this compound as a crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Diagram: Synthesis Workflow for this compound

Synthesis_Workflow Reactants 2-Aminobenzonitrile + Ethyl Acetoacetate + PPA Heating Heat to 120-130°C Reactants->Heating Quenching Pour onto Ice Heating->Quenching Neutralization Neutralize with NaHCO₃ Quenching->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Step-by-step workflow for the synthesis.

The Evolving Role in Drug Discovery

The true value of this compound lies in its versatility as a chemical intermediate. The presence of three key functional groups—the amino group at the 2-position, the ester at the 3-position, and the reactive quinoline ring system—provides multiple handles for further chemical modification. This has made it an invaluable starting material for the synthesis of a wide range of more complex molecules with diverse biological activities.

Derivatives of this compound have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: The quinoline scaffold is a common feature in many kinase inhibitors. Modifications of this compound have led to the development of compounds that target various kinases involved in cancer cell proliferation and survival.[2][3]

  • Antimicrobial Agents: The quinoline core is present in several antibacterial and antimalarial drugs. Researchers have functionalized this compound to create novel compounds with potent activity against various pathogens.

  • Anti-inflammatory Agents: Derivatives have been explored for their potential to modulate inflammatory pathways, offering new avenues for the treatment of chronic inflammatory diseases.

The ability to readily modify the core structure of this compound allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in modern drug discovery.

Conclusion: A Legacy of Versatility

From its conceptual origins in the foundational principles of quinoline synthesis to its current status as a key building block in medicinal chemistry, the journey of this compound is a testament to the enduring power of fundamental organic chemistry. Its discovery and the subsequent exploration of its reactivity have provided a rich platform for the generation of novel molecular entities with significant therapeutic potential. As our understanding of disease biology continues to grow, the versatility of this "privileged scaffold" ensures that it will remain a valuable tool in the hands of researchers and drug development professionals for years to come.

References

  • Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Annalen der Physik und Chemie, 109(5), 65-78. [Link]

  • Youssif, B. G., Abdel-Aziz, M., Abdel-Gawad, H., Abdel-Motaal, A., & El-Gendy, M. A. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(1), 133-150. [Link]

  • Abdel-Gawad, H., Youssif, B. G., Abdel-Aziz, M., & El-Gendy, M. A. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3, 2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC medicinal chemistry, 14(1), 133–150. [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for Ethyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-aminoquinoline-3-carboxylate is a pivotal scaffold in medicinal chemistry and drug development. Its quinoline core is a prevalent motif in a wide array of biologically active compounds, including antimalarials, anticancer agents, and anti-inflammatory drugs.[1] The strategic placement of an amino group at the 2-position and an ethyl carboxylate at the 3-position provides a versatile platform for further chemical modifications, enabling the exploration of vast chemical spaces in the quest for novel therapeutics.

This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a core focus on the selection and rationale behind the choice of starting materials. We will delve into the mechanistic underpinnings of the key reactions, offer field-proven insights into experimental choices, and provide detailed protocols to ensure reproducibility and success in the laboratory.

Core Synthetic Strategy: The Friedländer Annulation and its Modifications

The most direct and widely employed method for the synthesis of the quinoline ring system is the Friedländer annulation.[2][3][4][5] This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[2][4][5] For the specific synthesis of this compound, a strategic selection of starting materials is paramount.

Primary Starting Materials

The synthesis of this compound via a modified Friedländer approach necessitates two key starting materials:

  • An ortho-substituted aminobenzaldehyde derivative: This provides the benzene ring and the nitrogen atom for the quinoline core.

  • An active methylene compound: This component furnishes the atoms to form the pyridine ring of the quinoline system.

For our target molecule, the specific starting materials are:

  • 2-Aminobenzaldehyde (or its precursor, 2-Nitrobenzaldehyde )

  • Ethyl Cyanoacetate

The rationale for this selection lies in the desired substitution pattern of the final product. The 2-aminobenzaldehyde provides the foundational aromatic amine, while ethyl cyanoacetate contains the necessary functionalities to yield the 2-amino and 3-carboxylate groups.

The Strategic Use of 2-Nitrobenzaldehyde: A Practical Approach

While 2-aminobenzaldehyde is the direct precursor in the Friedländer synthesis, it is often less stable and less commercially available than its nitro analogue, 2-nitrobenzaldehyde. A highly effective and practical modification involves the in situ reduction of the nitro group to an amine, followed by the domino Friedländer condensation.[1] This approach, often termed a domino nitro reduction-Friedländer heterocyclization, offers several advantages:

  • Starting Material Availability: 2-Nitrobenzaldehydes are generally more accessible and cost-effective.

  • Reaction Efficiency: The one-pot nature of the reaction, where reduction and condensation occur sequentially without isolation of the intermediate 2-aminobenzaldehyde, streamlines the synthetic process and can lead to higher overall yields.

  • Process Safety: Avoids the handling and storage of the potentially less stable 2-aminobenzaldehyde.

Mechanistic Insights: The Journey from Starting Materials to Product

The formation of this compound from 2-aminobenzaldehyde and ethyl cyanoacetate proceeds through a cascade of well-established reaction mechanisms. The overall transformation can be understood as an initial Knoevenagel condensation followed by an intramolecular cyclization and tautomerization.

Step 1: Knoevenagel Condensation

The reaction is initiated by a base-catalyzed Knoevenagel condensation between 2-aminobenzaldehyde and ethyl cyanoacetate. The base (e.g., piperidine, potassium carbonate) deprotonates the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-aminobenzaldehyde. Subsequent dehydration leads to the formation of an α,β-unsaturated intermediate, ethyl 2-cyano-3-(2-aminophenyl)acrylate.

Step 2: Intramolecular Cyclization and Tautomerization

The newly formed intermediate possesses a nucleophilic amino group and an electrophilic cyano group in close proximity. This arrangement facilitates an intramolecular cyclization, where the amino group attacks the carbon of the cyano group. This cyclization forms a six-membered ring intermediate which then undergoes tautomerization to yield the aromatic and stable this compound.

Visualizing the Primary Synthetic Pathway

Synthesis of this compound cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Reactant1 2-Aminobenzaldehyde Intermediate1 Knoevenagel Adduct (α,β-unsaturated intermediate) Reactant1->Intermediate1 Knoevenagel Condensation Reactant2 Ethyl Cyanoacetate Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Tautomerization

Caption: Primary synthetic pathway to this compound.

Visualizing the Domino Nitro Reduction-Friedländer Pathway

Domino Nitro Reduction-Friedländer Pathway cluster_reactants Starting Materials cluster_in_situ In Situ Generation cluster_condensation Condensation and Cyclization Nitro_Reactant 2-Nitrobenzaldehyde Amino_Intermediate 2-Aminobenzaldehyde Nitro_Reactant->Amino_Intermediate Reduction (e.g., Fe/AcOH) Active_Methylene Ethyl Cyanoacetate Final_Product This compound Active_Methylene->Final_Product Amino_Intermediate->Final_Product Friedländer Condensation

Caption: Domino nitro reduction-Friedländer pathway.

Experimental Protocols

The following protocols are compiled from established methodologies for Friedländer-type syntheses and Knoevenagel condensations. They represent a self-validating system where the successful formation of the intermediate in the first part of the reaction is a prerequisite for the subsequent cyclization.

Protocol 1: Synthesis from 2-Aminobenzaldehyde and Ethyl Cyanoacetate

Objective: To synthesize this compound via the direct Friedländer condensation.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Aminobenzaldehyde121.141.21 g10 mmol
Ethyl Cyanoacetate113.121.13 g10 mmol
Piperidine85.150.1 mL~1 mmol
Ethanol46.0720 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzaldehyde (1.21 g, 10 mmol) and ethanol (20 mL).

  • Stir the mixture at room temperature until the 2-aminobenzaldehyde has completely dissolved.

  • Add ethyl cyanoacetate (1.13 g, 10 mmol) to the solution, followed by the addition of piperidine (0.1 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain this compound.

Expected Outcome: A pale yellow to white crystalline solid. The yield can be further optimized by adjusting the catalyst and reaction time.

Protocol 2: Domino Synthesis from 2-Nitrobenzaldehyde and Ethyl Cyanoacetate

Objective: To synthesize this compound via a one-pot domino nitro reduction-Friedländer condensation.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Nitrobenzaldehyde151.121.51 g10 mmol
Ethyl Cyanoacetate113.121.13 g10 mmol
Iron powder55.842.23 g40 mmol
Glacial Acetic Acid60.0530 mL-

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-nitrobenzaldehyde (1.51 g, 10 mmol) and glacial acetic acid (30 mL).

  • Add ethyl cyanoacetate (1.13 g, 10 mmol) to the mixture.

  • Heat the mixture to 110-120 °C with stirring.

  • Once the reaction temperature is reached, add iron powder (2.23 g, 40 mmol) portion-wise over 30 minutes.

  • Maintain the reaction at 110-120 °C for 2-4 hours after the addition of iron powder is complete. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Expected Outcome: A solid product with yields reported to be high for similar transformations.[1]

Conclusion

The synthesis of this compound is most effectively achieved through a modified Friedländer annulation. The choice between 2-aminobenzaldehyde and 2-nitrobenzaldehyde as the starting material is a critical experimental decision. While the former offers a more direct route, the latter, through a domino nitro reduction-Friedländer condensation, often provides a more practical, efficient, and scalable approach due to the greater availability and stability of the starting material. A thorough understanding of the underlying Knoevenagel and cyclization mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. The protocols provided in this guide, grounded in established chemical principles, offer a reliable foundation for the successful synthesis of this important heterocyclic building block.

References

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 6, 2026, from [Link]

  • Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2000). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 6, 2026, from [Link]

  • RSC Medicinal Chemistry. (2024). 4. Retrieved January 6, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2018). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of Ethyl 3-amino-2-furan carboxylate esters from.... Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2008). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2018). Synthesis of 2-styrylquinoline-3-carboxylate derivatives. Retrieved January 6, 2026, from [Link]

  • Molecules. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved January 6, 2026, from [Link]

Sources

Methodological & Application

The Versatile Scafford: Ethyl 2-aminoquinoline-3-carboxylate as a Pivotal Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Core and its Prolific Progeny

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] The ability to functionalize the quinoline ring system allows for the fine-tuning of molecular properties, making it a privileged structure in drug discovery.[4] Among the myriad of quinoline-based starting materials, Ethyl 2-aminoquinoline-3-carboxylate stands out as a particularly valuable and versatile building block. Its vicinal amino and ester functionalities provide a reactive handle for a variety of cyclization reactions, enabling the construction of fused heterocyclic systems with significant therapeutic potential.

This comprehensive guide delves into the synthetic utility of this compound, providing detailed application notes and field-proven protocols for its transformation into two key classes of fused heterocycles: pyrazolo[3,4-b]quinolines and quinolino[2,3-d]pyrimidinediones. We will explore the mechanistic underpinnings of these transformations, the rationale behind experimental choices, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Application I: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-4(5H)-ones – Accessing Potent Kinase Inhibitor Scaffolds

The pyrazolo[3,4-b]quinoline ring system is of significant interest due to its presence in molecules with potent biological activities, including the inhibition of various protein kinases.[6] The synthesis of this scaffold from this compound proceeds via a cyclocondensation reaction with hydrazine, a transformation that leverages the inherent reactivity of the starting material's functional groups.

Mechanistic Rationale: A Tale of Two Nucleophiles

The reaction is initiated by the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester group in this compound. This is followed by an intramolecular cyclization where the terminal amino group of the resulting hydrazide intermediate attacks the C2 carbon of the quinoline ring, which is rendered electrophilic by the electron-withdrawing effect of the adjacent nitrogen atom. Subsequent tautomerization leads to the stable 1H-pyrazolo[3,4-b]quinolin-4(5H)-one. The choice of a high-boiling solvent like ethanol facilitates the reaction by allowing for the necessary thermal energy to overcome the activation barrier of the cyclization step and to drive the reaction to completion by removing the ethanol byproduct.

cluster_0 Reaction Pathway Start This compound + Hydrazine Hydrate Intermediate Hydrazide Intermediate Start->Intermediate Nucleophilic Acyl Substitution Product 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one Intermediate->Product Intramolecular Cyclization & Tautomerization

Caption: Synthetic workflow for 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one.

Detailed Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80%) (5.0 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol (20 mL/g of starting material), add hydrazine hydrate (5.0 eq) dropwise at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • After completion of the reaction (disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to afford pure 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one.

Self-Validation and Expected Outcomes: The successful synthesis of the target compound is confirmed by its melting point and spectroscopic data. The product is typically a crystalline solid with a high melting point. The IR spectrum should show the appearance of a characteristic C=O stretching frequency for the newly formed lactam ring and the disappearance of the ester C=O stretch. The 1H NMR spectrum will show the disappearance of the ethyl ester signals and the appearance of new signals corresponding to the pyrazolone ring protons.

Compound Yield (%) Melting Point (°C) Key Spectroscopic Data
1H-Pyrazolo[3,4-b]quinolin-4(5H)-one85-95>300¹H NMR (DMSO-d₆): δ 11.5-12.5 (br s, 1H, NH), 7.2-8.0 (m, 4H, Ar-H), 10.0-11.0 (br s, 1H, NH).IR (KBr): ν 3300-3100 (N-H), 1680 (C=O) cm⁻¹.

Application II: Synthesis of Quinolino[2,3-d]pyrimidine-2,4(1H,3H)-diones – Building Blocks for Novel Therapeutics

The quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is an important pharmacophore found in a variety of biologically active molecules. The synthesis of this ring system from this compound can be achieved through a cyclocondensation reaction with urea. This transformation provides a straightforward entry into a class of compounds with potential applications in drug development.[7]

Mechanistic Rationale: A Stepwise Annulation

The synthesis of quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione from this compound and urea is a thermally driven process. The reaction is believed to proceed in a stepwise manner. Initially, the amino group of the quinoline attacks one of the carbonyl groups of urea, leading to the formation of an N-acylurea intermediate with the elimination of ammonia. This is followed by an intramolecular cyclization where the newly formed urea nitrogen attacks the ester carbonyl group, leading to the formation of the six-membered pyrimidinedione ring and the elimination of ethanol. The use of a high temperature is crucial to drive both the initial condensation and the subsequent cyclization.

cluster_1 Reaction Pathway Start This compound + Urea Intermediate N-Acylurea Intermediate Start->Intermediate Nucleophilic Acyl Substitution & NH₃ Elimination Product Quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione Intermediate->Product Intramolecular Cyclization & EtOH Elimination

Caption: Synthetic workflow for Quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Detailed Experimental Protocol: Synthesis of Quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione

Materials:

  • This compound (1.0 eq)

  • Urea (5.0 eq)

  • Sand bath or high-temperature heating mantle

  • Reaction tube or flask

  • Dilute hydrochloric acid

  • Büchner funnel and filter paper

Procedure:

  • Grind this compound (1.0 eq) and urea (5.0 eq) together to form a fine, homogeneous powder.

  • Transfer the mixture to a reaction tube or flask and heat it in a sand bath or with a high-temperature heating mantle to 180-200 °C.

  • Maintain this temperature for 2-3 hours. The reaction mixture will melt and then solidify as the reaction progresses.

  • After the reaction is complete, cool the flask to room temperature.

  • Treat the solid residue with hot water and then acidify with dilute hydrochloric acid to pH 5-6.

  • Collect the precipitated solid by filtration using a Büchner funnel.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain pure Quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Self-Validation and Expected Outcomes: The formation of the desired product can be confirmed by its physical and spectral properties. The product is expected to be a high-melting solid. The IR spectrum should show characteristic C=O stretching bands for the dione system. The 1H NMR spectrum will be characterized by the absence of the ethyl ester signals and the presence of signals for the quinoline and pyrimidine ring protons, including exchangeable NH protons.

Compound Yield (%) Melting Point (°C) Key Spectroscopic Data
Quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione70-80>350¹H NMR (DMSO-d₆): δ 11.0-12.0 (br s, 2H, 2xNH), 7.3-8.2 (m, 4H, Ar-H), 8.5 (s, 1H, quinoline H4).IR (KBr): ν 3200-3000 (N-H), 1710, 1660 (C=O) cm⁻¹.

Conclusion: A Gateway to Chemical Diversity

This compound has proven to be an exceptionally useful and versatile building block for the synthesis of complex heterocyclic systems. The protocols detailed herein for the synthesis of 1H-pyrazolo[3,4-b]quinolin-4(5H)-ones and quinolino[2,3-d]pyrimidine-2,4(1H,3H)-diones provide reliable and efficient methods for accessing these important scaffolds. The straightforward nature of these transformations, coupled with the high yields and purity of the products, underscores the value of this compound in both academic research and industrial drug development. By understanding the underlying reaction mechanisms and the rationale for the experimental conditions, researchers can further exploit the reactivity of this powerful synthetic intermediate to generate novel molecular architectures with promising therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core as a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2][3] Its rigid, aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.[2] Quinoline derivatives have demonstrated a vast spectrum of therapeutic applications, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[1][4]

Ethyl 2-aminoquinoline-3-carboxylate is a particularly valuable and versatile starting material.[5] The strategic placement of three distinct functional groups—the nucleophilic 2-amino group, the electrophilic 3-ester group, and the reactive quinoline ring system—allows for a diverse range of chemical transformations. This guide provides detailed protocols and expert insights into the synthesis of several key heterocyclic systems derived from this powerful building block, intended for researchers and professionals in drug discovery and organic synthesis.

Part 1: Synthesis of 1H-Pyrazolo[3,4-b]quinolines

The fusion of a pyrazole ring with a quinoline core gives rise to 1H-pyrazolo[3,4-b]quinolines, a class of compounds investigated for their potent biological activities and unique photophysical properties.[6][7] The synthesis typically proceeds via a cyclocondensation reaction, leveraging the amino and ester functionalities of the starting material.

Reaction Scheme

The most direct route involves the reaction of this compound with hydrazine hydrate. However, a more common and often higher-yielding approach involves the preliminary conversion of the 2-aminoquinoline to a 2-chloroquinoline derivative, which then readily undergoes cyclization with hydrazine.[8]

A plausible reaction pathway starting from a related precursor, 2-chloroquinoline-3-carbaldehyde, which highlights the core transformation, involves direct cyclization with hydrazine hydrate to form 1H-pyrazolo[3,4-b]quinolin-3-amine.[8]

Experimental Workflow: Synthesis of Pyrazolo[3,4-b]quinolines

cluster_prep Precursor Preparation cluster_cyclization Cyclization cluster_workup Work-up & Purification start Ethyl 2-aminoquinoline- 3-carboxylate chloro 2-Chloroquinoline -3-carbonyl derivative start->chloro Sandmeyer or similar reaction reaction Cyclocondensation (Reflux in Ethanol) chloro->reaction hydrazine Hydrazine Hydrate hydrazine->reaction product 1H-Pyrazolo[3,4-b]quinoline Product reaction->product cool Cool Reaction Mixture product->cool Purification Sequence filter Filter Precipitate cool->filter Purification Sequence wash Wash with Cold Ethanol filter->wash Purification Sequence dry Dry under Vacuum wash->dry Purification Sequence recrystallize Recrystallize dry->recrystallize Purification Sequence start Ethyl 2-aminoquinoline- 3-carboxylate reaction Thermal Cyclization (High Temperature) start->reaction reagent Formamide or Ammonium Formate reagent->reaction product Quinolino[2,3-d]pyrimidin-4-one reaction->product workup Cool, Dilute with H2O, Filter & Recrystallize product->workup cluster_reactants Reactants cluster_products Potential Products start This compound reaction Cyclocondensation (High Temperature, e.g., in Diphenyl Ether) start->reaction urea Urea urea->reaction yields guanidine Guanidine HCl guanidine->reaction yields prod_hydroxy 2-Hydroxy-pyrimido[4,5-b]quinolin-4-one reaction->prod_hydroxy prod_amino 2-Amino-pyrimido[4,5-b]quinolin-4-one reaction->prod_amino

Sources

Application Notes and Protocols: Synthesis of Ethyl 2-aminoquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant applications in medicinal and industrial chemistry.[1] First isolated from coal tar in 1834, quinoline and its derivatives have become indispensable in drug discovery, with notable examples including the antimalarial drug quinine and the anticancer agent camptothecin.[1][2] Specifically, Ethyl 2-aminoquinoline-3-carboxylate and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules.[3][4] These compounds have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents, making the development of efficient and versatile synthetic protocols a key focus for researchers.[4][5][6]

This guide provides a detailed overview of the primary synthetic route for this compound derivatives—the Friedländer annulation—and offers comprehensive, step-by-step protocols. We will delve into the mechanistic underpinnings of this reaction, explore optimization strategies, and provide practical guidance for successful synthesis in a laboratory setting.

The Friedländer Annulation: A Cornerstone of Quinoline Synthesis

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a classical and highly effective method for constructing the quinoline ring system.[7][8] The reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group, such as an active methylene compound, to form a substituted quinoline.[9] This method is renowned for its efficiency and versatility in producing a wide array of polysubstituted quinolines.[10]

Mechanistic Insights

The mechanism of the Friedländer synthesis can proceed through two primary pathways, both of which ultimately lead to the formation of the quinoline ring through a cyclocondensation reaction.[7][8]

Pathway A: Aldol Condensation First

  • The reaction initiates with an aldol condensation between the 2-amino substituted carbonyl compound and the active methylene compound.

  • This is followed by dehydration to form an α,β-unsaturated carbonyl intermediate.

  • An intramolecular condensation between the amino group and the carbonyl group, followed by another dehydration step, results in the formation of the quinoline ring.[8]

Pathway B: Schiff Base Formation First

  • Alternatively, the reaction can begin with the formation of a Schiff base between the 2-amino substituted carbonyl compound and the active methylene compound.

  • This is followed by an intramolecular aldol-type reaction.

  • Subsequent elimination of water leads to the final quinoline product.[7]

To visually represent this process, the following diagram illustrates the key steps in the Friedländer synthesis.

Friedlander_Synthesis_Workflow Start Starting Materials: 2-Aminobenzaldehyde/Ketone & Active Methylene Compound Mixing Mixing & Reaction Initiation (Acid or Base Catalyst) Start->Mixing 1. Combine Intermediate Formation of Key Intermediate (Aldol Adduct or Schiff Base) Mixing->Intermediate 2. Condensation Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization 3. Ring Closure Product This compound Derivative Cyclization->Product 4. Aromatization Purification Work-up & Purification (e.g., Column Chromatography) Product->Purification 5. Isolate FinalProduct Pure Product Purification->FinalProduct 6. Analyze

Caption: Experimental workflow for the Friedländer synthesis.

Catalysis and Reaction Conditions

The Friedländer synthesis can be catalyzed by either acids or bases.[8] A variety of catalysts have been employed to improve reaction efficiency and yield, including:

  • Acids: p-Toluenesulfonic acid, trifluoroacetic acid, and Lewis acids.[7][9]

  • Bases: Potassium tert-butoxide and 1,8-diazabicycloundec-7-ene (DBU).[8]

Modern advancements have introduced more environmentally friendly and efficient catalytic systems, such as ionic liquids, metal-organic frameworks, and nanocatalysts.[10][11] Microwave irradiation has also been shown to significantly reduce reaction times and improve yields.[12][13]

Detailed Synthetic Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound derivatives via the Friedländer annulation.

Protocol 1: Classical Acid-Catalyzed Synthesis

This protocol outlines a traditional approach using p-toluenesulfonic acid as the catalyst.

Materials:

  • 2-Aminobenzaldehyde (or substituted derivative)

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound derivative.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation for a rapid and efficient synthesis.[12]

Materials:

  • 2-Aminobenzophenone (or other 2-aminoaryl ketone)

  • Ethyl acetoacetate

  • Glacial acetic acid

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol).

  • Add glacial acetic acid (5 mL), which acts as both the solvent and the catalyst.[12]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 160°C for 5-10 minutes.[12][14]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired quinoline derivative.

The following diagram illustrates the mechanistic pathway of the Friedländer synthesis.

Friedlander_Mechanism Reactants 2-Aminobenzaldehyde + Ethyl Acetoacetate Catalyst Acid or Base Catalyst Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone -H₂O Cyclized_Intermediate Cyclized Intermediate Enone->Cyclized_Intermediate Intramolecular Condensation Product This compound Cyclized_Intermediate->Product -H₂O

Sources

Leveraging Ethyl 2-Aminoquinoline-3-Carboxylate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly in oncology.[1][2] This application note provides a comprehensive guide for researchers on the strategic use of Ethyl 2-aminoquinoline-3-carboxylate, a versatile and highly functionalized starting material, for the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its use, detail key synthetic transformations, provide step-by-step protocols for derivatization, and discuss the structure-activity relationships (SAR) of the resulting compounds. This guide is intended to empower drug discovery teams to efficiently exploit this scaffold in their quest for next-generation targeted therapeutics.

The Strategic Importance of the Quinoline Core in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] This has made them one of the most successful classes of drug targets. Quinoline-based compounds have emerged as a prominent class of kinase inhibitors, with several approved drugs used in clinical oncology.[5]

The utility of the quinoline ring system stems from several key features:

  • Mimicry of the ATP Hinge-Binding Motif: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the "hinge" region of the kinase active site.[6][7] This interaction is a critical anchor for many Type I kinase inhibitors.[8]

  • Structural Rigidity and Planarity: The fused aromatic system provides a rigid scaffold, which helps to minimize the entropic penalty upon binding to the target protein, often leading to higher affinity.[1]

  • Synthetic Tractability: The quinoline core is amenable to a wide array of chemical modifications at various positions, allowing for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).[9][10]

This compound is an ideal starting point for building kinase inhibitors. Its three key functional groups—the quinoline nitrogen, the 2-amino group, and the 3-ethyl carboxylate—offer orthogonal handles for chemical elaboration, enabling the systematic construction of diverse molecular architectures.

Key Synthetic Strategies and Transformations

The strategic derivatization of this compound allows for the exploration of chemical space around the quinoline core to achieve desired potency and selectivity. The primary reactive sites are the 2-amino group and the 3-ethyl carboxylate.

G cluster_0 Transformations of 2-Amino Group cluster_1 Transformations of 3-Carboxylate Group Start This compound Amide Amide Formation (Acylation) Start->Amide RCOCl, Pyridine Sulfonamide Sulfonamide Formation Start->Sulfonamide RSO2Cl, Pyridine Alkylation Reductive Amination/ Alkylation Start->Alkylation R-CHO, NaBH(OAc)3 Cyclization Heterocycle Formation (e.g., Pyrido[2,3-d]pyrimidines) Start->Cyclization Formamide, Heat Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis NaOH, EtOH/H2O Final Diverse Kinase Inhibitor Scaffolds Amide->Final Sulfonamide->Final Alkylation->Final Cyclization->Final Amide_Coupling Amide Coupling (via Acid) Hydrolysis->Amide_Coupling R-NH2, Coupling Agents (HATU, EDCI) Reduction Reduction to Alcohol Hydrolysis->Reduction LiAlH4, THF Amide_Coupling->Final Reduction->Final

Caption: Synthetic pathways from this compound.

Modification of the 2-Amino Group

The nucleophilic 2-amino group is readily acylated or sulfonylated. These reactions are fundamental for introducing side chains that can interact with solvent-exposed regions of the kinase active site or induce specific conformational changes.

Modification of the 3-Carboxylate Group

The ethyl ester at the C3 position is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for forming amide bonds.[11] Amide coupling introduces a vast array of chemical diversity and allows for the installation of groups that can form additional hydrogen bonds or hydrophobic interactions within the ATP-binding pocket. Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of protein kinase CK2.[11][12]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is an irritant and may be harmful if swallowed, in contact with skin, or inhaled.[13][14]

Protocol 1: Hydrolysis of Ethyl Ester to Carboxylic Acid

This protocol converts the starting material into the key carboxylic acid intermediate, which is essential for subsequent amide coupling reactions.

Rationale: Saponification using a strong base like NaOH is a standard and efficient method for hydrolyzing esters. The ethanol/water co-solvent system ensures the solubility of both the organic starting material and the inorganic base. Acidification protonates the carboxylate salt to yield the final product.

Materials:

  • This compound (1.0 eq)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (2.0 eq) in deionized water to the flask.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow addition of 1 M HCl. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield 2-aminoquinoline-3-carboxylic acid. The product can be used in the next step without further purification.

Protocol 2: Amide Coupling to Synthesize Quinoline-3-Carboxamides

This protocol demonstrates the synthesis of quinoline-3-carboxamide derivatives, which have shown promise as inhibitors of kinases such as ATM.[15]

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the formation of HCl and maintain an optimal pH for the reaction.

Materials:

  • 2-Aminoquinoline-3-carboxylic acid (from Protocol 1) (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-aminoquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure quinoline-3-carboxamide derivative.

Application Example: Targeting EGFR/HER-2

Recent studies have shown that pyrano[3,2-c]quinoline derivatives, synthesized from related precursors, act as potent dual inhibitors of EGFR and HER-2.[16][17] This highlights the potential of the quinoline scaffold to target multiple members of the human kinome.

G cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 Signaling Cascade EGFR EGFR/HER-2 Receptor Tyrosine Kinase ADP ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ATP ATP ATP->EGFR Binds to Active Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Inhibition of the EGFR/HER-2 signaling pathway.

The data below summarizes the inhibitory activity of representative pyrano[3,2-c]quinoline compounds against cancer cell lines and their target kinases.

Compound IDTarget Cell LineIC₅₀ (nM)[16]Target KinaseIC₅₀ (nM)[16]
3a HT-29 (Colon)23EGFR68
HER-230
3f HT-29 (Colon)25EGFR71
HER-233
ErlotinibHT-29 (Colon)30--

These results demonstrate that modifications to the core scaffold, derived from structures similar to this compound, can yield compounds with nanomolar potency against both cellular and enzymatic targets, surpassing the efficacy of established drugs like Erlotinib in certain contexts.[16]

Conclusion and Future Directions

This compound represents a high-potential starting material for the synthesis of novel kinase inhibitors. Its defined structure and multiple functional handles provide a robust platform for generating diverse chemical libraries. The synthetic protocols outlined here offer reliable methods for creating key intermediates and final compounds. Future work should focus on exploring bioisosteric replacements for the quinoline core to modulate physicochemical properties and kinase selectivity, as well as employing advanced synthetic strategies like C-H activation to further functionalize the scaffold.[18][19] The continued exploration of this privileged scaffold is poised to deliver the next generation of targeted cancer therapies.

References

  • Bawa, S., Kumar, S. (2010). An overview on current developments of quinoline derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

  • Al-Obaid, A. M., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • Patel, R. P., et al. (2023). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Letters in Drug Design & Discovery. Available at: [Link]

  • Patel, K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

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  • Sharma, R., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

  • Abdel-Ghani, T. T., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. Available at: [Link]

  • Sharma, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Receptors and Signal Transduction. Available at: [Link]

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  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. Available at: [Link]

  • Youssif, B. G. M., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available at: [Link]

  • Jiménez-González, L., et al. (2021). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. Pharmaceuticals. Available at: [Link]

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  • Kaczor, A. A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry. Available at: [Link]

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The Emergence of Ethyl 2-aminoquinoline-3-carboxylate Derivatives in Oncology: A Guide to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, Ethyl 2-aminoquinoline-3-carboxylate and its derivatives have garnered significant attention in contemporary cancer research. These compounds have demonstrated promising antiproliferative activities across a spectrum of cancer cell lines, acting through diverse and clinically relevant mechanisms of action. This guide provides an in-depth exploration of the scientific rationale and detailed protocols for evaluating the anticancer potential of this promising class of molecules. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess these compounds from initial in vitro screening to preclinical in vivo validation.

The Scientific Imperative: Targeting Key Oncogenic Pathways

The therapeutic potential of this compound derivatives stems from their ability to be chemically modified to interact with critical targets in cancer cells. Two of the most prominent mechanisms of action for this class of compounds are the dual inhibition of the EGFR/HER-2 signaling axis and the disruption of microtubule dynamics.

Dual EGFR/HER-2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, and differentiation.[1][2] Their overexpression and constitutive activation are hallmarks of several aggressive cancers, including breast, colon, and lung carcinomas.[3] The rationale for dual inhibition lies in the potential to overcome resistance mechanisms that can arise from targeting a single receptor.

Disruption of Microtubule Dynamics: Microtubules are essential components of the cytoskeleton, crucial for cell division, intracellular transport, and the maintenance of cell shape.[4][5][6] Their dynamic nature, characterized by polymerization and depolymerization, is a validated target for cancer therapy.[7] Compounds that interfere with tubulin polymerization can induce a G2/M phase cell cycle arrest, leading to apoptotic cell death in rapidly dividing cancer cells.[7][8]

Preclinical Evaluation Workflow: From Benchtop to In Vivo Models

A systematic and rigorous preclinical evaluation is paramount to advancing a promising compound from a laboratory curiosity to a potential clinical candidate. The following workflow outlines the key stages in the assessment of this compound derivatives.

Preclinical Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Cell Viability Cell Viability Mechanism of Action Mechanism of Action Cell Viability->Mechanism of Action Determine IC50 Xenograft Model Xenograft Model Mechanism of Action->Xenograft Model Promising candidate Efficacy & Toxicity Efficacy & Toxicity Xenograft Model->Efficacy & Toxicity Assess anti-tumor activity

Caption: A streamlined workflow for the preclinical assessment of novel anticancer compounds.

Part 1: In Vitro Antiproliferative Activity Assessment

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of cancer cells in vitro. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[9][10]

Protocol 1: MTT Assay for Cell Viability

Scientific Rationale: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Compound Cell Line IC50 (nM)
Derivative 3aHT-29 (Colon)23
Derivative 3fHT-29 (Colon)25
Erlotinib (Control)HT-29 (Colon)30
Derivative 3aMCF-7 (Breast)Not specified
Derivative 3fMCF-7 (Breast)Not specified

Part 2: Elucidation of the Mechanism of Action

Once the antiproliferative activity of a compound is established, the next critical step is to understand how it exerts its effects. Based on the known targets of quinoline derivatives, the following protocols are designed to investigate the inhibition of EGFR/HER-2 and the disruption of tubulin polymerization, as well as their downstream cellular consequences.

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR/HER-2)

Scientific Rationale: To determine if the compound directly inhibits the enzymatic activity of EGFR and HER-2, a cell-free in vitro kinase assay is employed. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[11][12]

Materials:

  • Recombinant human EGFR and HER-2 enzymes

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase Buffer

  • ATP

  • This compound derivative

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, the respective kinase (EGFR or HER-2), and a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value for each kinase.

Compound Kinase IC50 (nM) [1]
Derivative 3aEGFR68
Derivative 3aHER-230
Derivative 3fEGFR71
Derivative 3fHER-233

digraph "EGFR_HER2_Signaling" {
graph [splines=ortho, nodesep=0.8];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Ligand" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "EGFR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HER2" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PI3K/Akt" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "RAS/RAF/MEK/ERK" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Proliferation" [shape=ellipse, fillcolor="#FFFFFF", style=filled]; "Survival" [shape=ellipse, fillcolor="#FFFFFF", style=filled];

"Ligand" -> "EGFR"; "EGFR" -> "HER2" [label="Dimerization", dir=both]; "HER2" -> "PI3K/Akt" [label="Activation"]; "EGFR" -> "RAS/RAF/MEK/ERK" [label="Activation"]; "PI3K/Akt" -> "Survival"; "RAS/RAF/MEK/ERK" -> "Proliferation"; "this compound Derivative" [shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] -> "EGFR" [label="Inhibition", color="#EA4335"]; "this compound Derivative" -> "HER2" [label="Inhibition", color="#EA4335"]; }

Caption: Simplified EGFR/HER-2 signaling pathway and the inhibitory action of this compound derivatives.

Protocol 3: Tubulin Polymerization Assay

Scientific Rationale: This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in vitro. A fluorescent reporter that binds to polymerized microtubules is used, and the increase in fluorescence intensity over time is measured.[7][13] Inhibitors of tubulin polymerization will prevent or reduce this increase in fluorescence.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer

  • GTP

  • Fluorescent reporter

  • Test compound

  • Positive control (e.g., Nocodazole)

  • Negative control (vehicle)

  • 96-well, black, flat-bottom plates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and controls.

  • Reaction Setup: On ice, prepare a tubulin reaction mix containing tubulin, General Tubulin Buffer, GTP, and the fluorescent reporter.

  • Initiation of Polymerization: In a pre-warmed 96-well plate at 37°C, add the test compound or controls, followed by the ice-cold tubulin reaction mix.

  • Fluorescence Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at 37°C.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine the effect on the rate and extent of tubulin polymerization.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is used. PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Apoptosis Assessment

Scientific Rationale: Many anticancer drugs induce apoptosis or programmed cell death. Apoptosis can be assessed by measuring the activation of caspases, the key executioner enzymes of apoptosis, and by observing changes in the levels of pro- and anti-apoptotic proteins of the Bcl-2 family.[14]

Materials:

  • Cancer cell lines

  • Test compound

  • Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Luminometer

  • Western blotting reagents and antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)

Procedure (Caspase Activity):

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for various time points (e.g., 12, 24, 48 hours).

  • Assay: Follow the manufacturer's protocol for the caspase activity assay. This typically involves adding a reagent that contains a luminogenic caspase substrate.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of active caspase-3 and -7.

Procedure (Western Blotting for Bax/Bcl-2):

  • Cell Lysis: Treat cells with the test compound, lyse the cells, and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Bax and Bcl-2, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and determine the Bax/Bcl-2 ratio. An increase in this ratio is indicative of apoptosis.

Compound Effect on Apoptosis Markers in HT-29 Cells
Derivative 3a11-fold increase in Bax, 5-fold decrease in Bcl-2
Derivative 3f9-fold increase in Bax, 3-fold decrease in Bcl-2

Part 3: In Vivo Efficacy Studies

Promising results from in vitro studies warrant further investigation in a more physiologically relevant system. In vivo xenograft models are the standard for preclinical evaluation of anticancer drug efficacy.[15][16][17]

Protocol 6: Subcutaneous Xenograft Model

Scientific Rationale: This model involves the implantation of human cancer cells under the skin of immunocompromised mice. It allows for the assessment of a compound's ability to inhibit tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line (e.g., HT-29)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a PBS/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives the vehicle alone.

  • Monitoring: Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The detailed protocols provided in this guide offer a comprehensive framework for the preclinical evaluation of these compounds, from initial cell-based assays to in vivo efficacy studies. Rigorous and systematic investigation of their mechanism of action and therapeutic potential is crucial for advancing the most promising candidates toward clinical development. Future research should focus on optimizing the pharmacokinetic properties of these derivatives and exploring their efficacy in combination with other anticancer therapies.

References

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Application Note: A Robust Protocol for the Purification of Ethyl 2-aminoquinoline-3-carboxylate via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

Ethyl 2-aminoquinoline-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its quinoline core is a privileged scaffold found in numerous pharmacologically active agents, and the strategic placement of its amino and carboxylate functionalities makes it a versatile precursor for the synthesis of more complex molecules, including potential dual inhibitors of EGFR/HER-2 for cancer therapy.[1][2] The bioactivity and ultimate success of these downstream applications are critically dependent on the purity of this starting material. Impurities from its synthesis, often employing methods like the Friedländer annulation, can introduce side products or carry over unreacted starting materials, confounding subsequent reactions and biological assays.[3]

This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase column chromatography. We will move beyond a simple list of steps to explain the critical reasoning behind each parameter selection, empowering the researcher to adapt and troubleshoot the methodology effectively.

Understanding the Molecule: Key Physicochemical Properties

A successful purification strategy is predicated on a thorough understanding of the target molecule's properties. This compound possesses distinct characteristics that dictate its behavior on a silica column.

  • Polarity and Functionality: The molecule's structure incorporates a polar amino group (-NH2), an ethyl ester (-COOEt) group, and a basic nitrogen atom within the quinoline ring. This combination results in a moderately polar compound with a significant topological polar surface area of 65.2 Ų.[4]

  • Basicity and Silica Interaction: The presence of two basic nitrogen centers (the amino group and the quinoline nitrogen) is the most critical factor to consider. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can engage in strong, often irreversible, interactions with basic analytes, leading to significant peak tailing, poor resolution, and in some cases, complete retention or degradation of the compound on the column.[5][6]

The Chromatographic Rationale: Taming a Basic Compound on an Acidic Stationary Phase

Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, is the method of choice.[7] Separation is achieved based on the analyte's affinity for the stationary phase. Non-polar impurities will have minimal interaction and elute quickly, while the more polar target compound will be retained and elute later.

The primary challenge, as identified above, is the basicity of the analyte. To achieve a successful separation, the acidic nature of the silica gel must be neutralized or "deactivated." This is accomplished by introducing a small quantity of a volatile organic base, such as triethylamine (TEA), into the mobile phase. The TEA acts as a competing base, preferentially interacting with the acidic silanol sites and effectively masking them from the target compound.[5][8] This allows the this compound to travel through the column based on polarity-driven interactions rather than strong acid-base binding, resulting in symmetrical peaks and efficient elution.

Detailed Purification Protocol

This protocol is divided into a systematic workflow, from initial method development on a small scale to the final isolation of the pure product.

Part A: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

The first step is to identify a solvent system that provides optimal separation. The goal is to find a mobile phase composition that moves the target compound to a Retention Factor (Rf) of approximately 0.25-0.35, which is ideal for column chromatography separation.[9]

Procedure:

  • Prepare the Eluent: Create a stock solution of your mobile phase. A standard starting point for compounds of this polarity is a mixture of Hexane and Ethyl Acetate.[10] Prepare a second stock solution containing the same solvent ratio but with the addition of 1% triethylamine (v/v).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto two separate silica gel TLC plates.

  • Develop the Plates: Place one plate in a developing chamber containing the Hexane/Ethyl Acetate mixture and the other in a chamber with the TEA-modified eluent.

  • Visualize and Analyze: After the solvent front has reached near the top of the plates, remove them, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm).

  • Interpret the Results: The plate developed without TEA will likely show the main spot streaking or "tailing" significantly. The plate developed with the TEA-modified eluent should show a well-defined, round spot. Adjust the ratio of Hexane to Ethyl Acetate until the Rf of this well-defined spot is in the target range of 0.25-0.35.

Part B: Column Preparation and Deactivation

Proper column packing is essential to prevent issues like channeling, which leads to poor separation.

Procedure:

  • Select the Stationary Phase: Use standard flash-grade silica gel (e.g., 230-400 mesh).

  • Prepare the Slurry: In a beaker, create a slurry of the silica gel in the optimized mobile phase (containing 1% TEA) determined from the TLC analysis. The consistency should be pourable but not overly dilute.

  • Pack the Column: Secure a glass chromatography column vertically. Ensure the stopcock is closed. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Pour the silica slurry into the column in a single, continuous motion.

  • Settle the Bed: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling of the silica bed. Open the stopcock and drain the excess solvent until the solvent level meets the top of the silica bed. Crucially, never let the silica bed run dry.

  • Equilibrate: Add more of the mobile phase and allow 2-3 column volumes to pass through the packed silica. This ensures the entire stationary phase is fully equilibrated and deactivated by the triethylamine.[6]

Part C: Sample Loading

For optimal resolution, the sample should be introduced to the column in a highly concentrated, narrow band. Dry loading is the superior method for this purpose.[11]

Procedure:

  • Dissolve the Crude Product: Dissolve the entire crude sample of this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Adsorb onto Silica: Add a small amount of silica gel (typically 1-2 times the weight of the crude product) to the solution.

  • Evaporate the Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the packed column bed. Add a thin protective layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Part D: Elution and Fraction Collection

This is the active separation phase.

Procedure:

  • Begin Elution: Carefully add the mobile phase to the column, opening the stopcock to begin the flow. Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be proportional to the size of the column.

  • Monitor with TLC: Periodically, analyze the collected fractions using TLC (with the same TEA-modified eluent) to track the elution of the compounds. Spot the crude mixture as a reference. This allows you to identify which fractions contain your pure product, which contain impurities, and which are mixed.

Part E: Isolation and Analysis
  • Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the pure this compound.

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator. The presence of triethylamine (boiling point ~89 °C) may require co-evaporation with a solvent like toluene or drying under high vacuum to remove completely.

  • Confirm Purity: Obtain the final mass of the purified solid. Confirm its identity and assess its purity using analytical techniques such as NMR, LC-MS, or HPLC.[12]

Summary of Key Parameters and Visual Workflow

The critical parameters for this purification are summarized below for quick reference.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for normal-phase chromatography.[7]
Mobile Phase Hexane / Ethyl Acetate (adjust ratio for Rf ≈ 0.3)Good balance of non-polar and polar solvents for eluting moderately polar compounds.[10]
Mobile Phase Additive 1% Triethylamine (v/v)Critical. Neutralizes acidic silanol sites, preventing tailing and degradation of the basic analyte.[5][6]
Sample Loading Dry Loading (adsorbed onto silica)Ensures a narrow sample band, leading to higher resolution and better separation.[11]
Monitoring TLC with UV visualizationAllows for rapid identification of fractions containing the pure product.
Visual Workflow of the Purification Process

Purification_Workflow cluster_prep Preparation & Method Development cluster_sep Separation & Isolation cluster_final Final Product TLC 1. TLC Analysis (Optimize Mobile Phase with 1% TEA) Pack 2. Pack Column (Slurry pack with TEA-modified eluent) TLC->Pack DryLoad 3. Dry Load Sample (Adsorb crude onto silica) Pack->DryLoad Elute 4. Elute Column & Collect Fractions DryLoad->Elute Monitor 5. Monitor Fractions (TLC Analysis) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evap 7. Evaporate Solvent (Rotary Evaporation) Combine->Evap PureCmpd Pure Ethyl 2-aminoquinoline- 3-carboxylate Evap->PureCmpd

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Streaking/Tailing on Column Insufficient deactivation of silica.Ensure 1-2% triethylamine is present in the mobile phase during packing, equilibration, and elution.[5]
Compound Not Eluting Mobile phase is not polar enough.Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.[10]
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the proportion of the polar solvent in the mobile phase. Start with a less polar mixture.
Poor Separation of Impurities - Incorrect mobile phase selectivity.- Column overloaded.- Column packed poorly.- Try a different solvent system (e.g., Dichloromethane/Methanol + 1% TEA).- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring a homogenous bed.

References

  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC?. [Link]

  • PubChem. (n.d.). Ethyl quinoline-3-carboxylate. National Institutes of Health. [Link]

  • Macrolide. (2024). Isolation and Purification of Natural Compounds - Column Chromatography. [Link]

  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Link]

  • MDPI. (2021). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. [Link]

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. [Link]

  • Aurigene Pharmaceutical Services. (2024). Quick Troubleshooting and Performance Improvement for HPLC. [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • PubChemLite. (n.d.). This compound (C12H12N2O2). [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • El-Sayed, N. N. E., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. [Link]

  • Ukwueze, S. E., et al. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

Sources

Application Note: A Validated Protocol for the Recrystallization of Ethyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven methodology for the purification of Ethyl 2-aminoquinoline-3-carboxylate (CAS: 36926-83-7) via recrystallization. As a key heterocyclic building block in medicinal chemistry and drug development, obtaining this compound in high purity is critical for reliable downstream applications.[1][2][3] This guide moves beyond a simple set of instructions, delving into the causal chemical principles behind solvent selection, procedural steps, and post-purification validation. The protocol is designed to be a self-validating system, equipping researchers with the tools to adapt and optimize the procedure for maximum yield and purity.

Introduction: The Imperative for Purity

This compound is a substituted quinoline derivative of significant interest in synthetic and medicinal chemistry.[3][4] The quinoline scaffold is a privileged structure found in numerous pharmacologically active agents, and this specific ester serves as a versatile intermediate for the synthesis of more complex molecules.[5][6] The presence of impurities from the initial synthesis—such as unreacted starting materials, byproducts, or tars—can drastically affect the outcome of subsequent reactions and biological assays.

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from its impurities.[7] It is the most employed method for the final purification of solid active pharmaceutical ingredients (APIs). The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes mismatched impurity molecules. This results in a significant enhancement of chemical purity.

Foundational Principles and Compound Characteristics

The Theory of Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the target compound (and preferably any impurities) at or near its boiling point.

  • Low Solvating Power at Low Temperatures: As the solution cools, the solvent's ability to keep the target compound in solution must decrease significantly, promoting crystallization.

  • Favorable Boiling Point: The solvent's boiling point should be high enough to facilitate dissolution but low enough to be easily removed from the purified crystals during the drying phase.

  • Inertness: The solvent must not react with the compound being purified.

For this compound, the molecular structure—containing a polar amino group, an ester, and a large aromatic system—suggests that polar protic solvents like ethanol or methanol are excellent starting points. A general rule of thumb is that solvents containing functional groups similar to the solute are often effective.[8] While no definitive recrystallization solvent is published for this exact compound, the closely related ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is effectively recrystallized from ethanol , making it the primary candidate for this protocol.[9]

Physicochemical Properties

A summary of the key properties of this compound is presented below. Notably, a definitive melting point is not consistently reported in the literature, which is a critical parameter for assessing purity. Therefore, an initial melting point determination of the crude material is a mandatory first step in this protocol.

PropertyValueSource
CAS Number 36926-83-7[10][11]
Molecular Formula C₁₂H₁₂N₂O₂[10][12]
Molecular Weight 216.24 g/mol [13]
Appearance Solid (Typical)N/A
Boiling Point ~348.9 °C at 760 mmHg[10]
Melting Point Not Widely Reported. Must be determined experimentally.N/A

Experimental Protocol: A Step-by-Step Guide

This protocol is designed around a single-solvent system using ethanol. An alternative two-solvent approach is discussed in the troubleshooting section.

Preliminary Solvent Screening (Optional but Recommended)

To confirm the suitability of ethanol or find an alternative, a small-scale solvent screen is advised.

SolventTest at Room Temp (20-25°C)Test at Boiling PointIdeal Observation
Ethanol Add ~0.1 g crude solid to 1 mL solvent.Heat gently to boiling.Insoluble or sparingly soluble cold; fully soluble hot.
Methanol Add ~0.1 g crude solid to 1 mL solvent.Heat gently to boiling.Insoluble or sparingly soluble cold; fully soluble hot.
Isopropanol Add ~0.1 g crude solid to 1 mL solvent.Heat gently to boiling.Insoluble or sparingly soluble cold; fully soluble hot.
Ethyl Acetate Add ~0.1 g crude solid to 1 mL solvent.Heat gently to boiling.May show good differential solubility.
Water Add ~0.1 g crude solid to 1 mL solvent.Heat gently to boiling.Expected to be insoluble due to organic character.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_0 Preparation & Dissolution cluster_1 Purification & Isolation cluster_2 Final Processing & QC Crude 1. Weigh Crude Solid Solvent 2. Add Minimum Hot Ethanol Crude->Solvent Place in flask Dissolve 3. Heat to Complete Dissolution Solvent->Dissolve Boiling chips HotFilter 4. Hot Gravity Filtration (If insoluble impurities exist) Dissolve->HotFilter Transfer hot solution Cool 5. Slow Cooling to RT, then Ice Bath HotFilter->Cool Clear filtrate Crystals 6. Collect Crystals via Vacuum Filtration Cool->Crystals Crystal slurry forms Wash 7. Wash with Ice-Cold Ethanol Crystals->Wash On filter Dry 8. Dry Crystals (Vacuum oven) Wash->Dry QC 9. Quality Control (TLC, Melting Point) Dry->QC Pure Pure Product QC->Pure Meets spec

Caption: Workflow for the purification of this compound.

Detailed Procedure
  • Dissolution:

    • Place the crude this compound solid into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a magnetic stir bar or boiling chips. Place on a stirrer hotplate in a fume hood.

    • Add a small portion of the chosen solvent (e.g., ethanol) and begin heating and stirring.

    • Continue to add the solvent in small increments until the solid just dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield, as any excess solvent will retain some product in solution even after cooling.

  • Decolorization (If Necessary):

    • If the hot solution is colored by high-molecular-weight impurities, remove the flask from the heat source.

    • Allow the solution to cool slightly below its boiling point and add a very small amount of activated charcoal.

    • Re-heat the mixture to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities. It must be added to a solution below its boiling point to prevent violent frothing.

  • Hot Gravity Filtration:

    • This step is essential if insoluble impurities or activated charcoal are present.

    • Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask.

    • Pour the hot solution through the funnel as quickly as possible. Causality: Keeping the apparatus hot prevents premature crystallization of the product on the filter paper or in the funnel stem, which would decrease the yield.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass or loosely plugged stopper.

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling (e.g., plunging directly into an ice bath) can cause the product to precipitate as a powder, trapping impurities within the solid matrix.

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Collect the crystals by vacuum filtration, transferring the crystal slurry into the funnel.

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. Causality: Washing with cold solvent removes any residual soluble impurities adhering to the crystal surfaces. The solvent must be cold to minimize redissolving the purified product.

  • Drying:

    • Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process.

    • Transfer the crystalline solid to a watch glass or drying dish.

    • Dry the product to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.

Quality Control and Validation

The success of the recrystallization must be validated empirically.

  • Melting Point Analysis: This is the most straightforward method. The purified product should exhibit a significantly sharper and higher melting point range (typically < 2 °C range) compared to the crude starting material.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. After developing in an appropriate solvent system (e.g., ethyl acetate/hexane), the purified sample should show a single, clean spot, while the crude lane may show multiple spots corresponding to impurities.

  • Yield Calculation: Calculate the percent recovery to assess the efficiency of the process. A typical recovery is between 70-90%, but this can vary.

    Percent Recovery = (Mass of Pure, Dry Crystals / Mass of Crude Solid) x 100%

Troubleshooting

IssuePossible CauseSolution
Product Fails to Crystallize Too much solvent was used; the compound is very soluble even when cold.Re-heat the solution to evaporate some of the solvent and attempt to cool again. If this fails, a two-solvent (antisolvent) system may be needed. Dissolve the compound in a good solvent (e.g., ethanol) and add a poor solvent (e.g., water or hexane) dropwise at room temperature until turbidity persists, then heat to clarify and cool slowly.
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid; impurities are depressing the melting point.Re-heat the solution to dissolve the oil. Add slightly more solvent and allow it to cool much more slowly. Seeding the solution with a previously formed pure crystal can also induce proper crystallization.
Low Recovery Yield Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Always use ice-cold solvent for washing and use it sparingly.

References

Application Note: Comprehensive Characterization of Ethyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the essential analytical techniques for the structural elucidation and purity assessment of Ethyl 2-aminoquinoline-3-carboxylate (CAS No. 36926-83-7). As a key heterocyclic building block in medicinal chemistry and drug development, its unambiguous characterization is paramount for ensuring quality, reproducibility, and regulatory compliance. This guide offers field-proven protocols and expert insights into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be self-validating, providing researchers and drug development professionals with a comprehensive framework for analysis.

Introduction and Physicochemical Overview

This compound is a polysubstituted quinoline derivative. The quinoline scaffold is a core structure in numerous pharmacologically active agents, exhibiting activities such as anticancer, antimalarial, and antibacterial properties.[1] Therefore, derivatives like this ester serve as critical intermediates in the synthesis of novel therapeutic candidates. Accurate and thorough characterization is the foundation of any research or development program, ensuring that the correct molecular entity is being studied and that its purity profile is well-defined.

The fundamental properties of the target compound are summarized below.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 36926-83-7[2][3][4]
Molecular Formula C₁₂H₁₂N₂O₂[2][4]
Molecular Weight 216.24 g/mol [4]
Monoisotopic Mass 216.08987 Da[2][5]
Appearance Typically a solid (e.g., yellow crystals)[1]
XLogP3 2.6[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C (carbon) NMR are essential for complete structural verification.

Expertise & Causality

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal (at ~2.50 ppm) does not typically interfere with key analyte signals. The amine (-NH₂) protons are often broad and exchangeable, and their visibility can be confirmed by a D₂O exchange experiment. ¹³C NMR, often acquired with proton decoupling, provides a single peak for each unique carbon atom, confirming the carbon skeleton of the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific solvent and sample.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 12-16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 200-220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).

Expected NMR Data

The following table summarizes the expected chemical shifts (δ) for this compound. These are based on published data for structurally similar quinoline derivatives and established chemical shift principles.[6]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Notes
Ethyl -CH₃~1.3 (t, 3H)~14.5Triplet (t) due to coupling with -CH₂.
Ethyl -CH₂~4.3 (q, 2H)~60.0Quartet (q) due to coupling with -CH₃.
Quinoline H-4~8.5 (s, 1H)~148.0Singlet (s), often deshielded.
Aromatic H-5 to H-87.2 - 8.0 (m, 4H)122.0 - 135.0Complex multiplet (m) region.
Amino -NH₂~7.5 (s, 2H, broad)N/ABroad singlet, exchangeable with D₂O.
Ester C=ON/A~168.0Carbonyl carbon, no attached protons.
Quinoline C-2 (C-NH₂)N/A~158.0Carbon attached to the amino group.
Quinoline C-3 (C-COOEt)N/A~110.0Carbon attached to the ester group.
Other Quaternary CN/A138.0 - 150.0Bridgehead and other non-protonated carbons.
Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Tune & Shim Spectrometer B->C D Acquire 1H Spectrum C->D E Acquire 13C & DEPT Spectra D->E F Fourier Transform & Phasing E->F G Calibrate & Integrate F->G H Assign Signals G->H I Structural Confirmation H->I MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Interpretation A Prepare Dilute Solution (~10 µg/mL in MeOH) B Infuse into ESI Source A->B C Ionize Sample (Positive Mode) B->C D Detect Ions (TOF/Orbitrap) C->D E Generate Mass Spectrum D->E F Identify m/z of [M+H]+ E->F G Compare to Theoretical Mass F->G H Molecular Weight Confirmed G->H

Caption: Workflow for molecular weight confirmation by ESI-MS.

Functional Group Identification by FTIR Spectroscopy

FTIR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Expertise & Causality

The molecular structure of this compound contains several distinct functional groups that give rise to strong, identifiable peaks. The N-H stretches of the primary amine, the C=O stretch of the ethyl ester, and the C=C/C=N stretches of the quinoline ring are all expected in specific regions of the IR spectrum. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the major absorption bands (in cm⁻¹) and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Type
3450 - 3300Primary Amine (-NH₂)N-H Stretch (Asymmetric & Symmetric)
3100 - 3000Aromatic C-HC-H Stretch
2980 - 2850Aliphatic C-H (Ethyl)C-H Stretch
1720 - 1680Ester (-COOEt)C=O Stretch
1650 - 1550Aromatic Ring / AmineC=C & C=N Stretch / N-H Bend
1300 - 1150Ester (C-O)C-O Stretch
Workflow Visualization

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Place Solid Sample on ATR Crystal B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Identify Peak Wavenumbers (cm-1) C->D E Assign Peaks to Functional Groups D->E F Structural Corroboration E->F

Caption: Workflow for functional group analysis by FTIR.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and intermediates. It separates the main component from any impurities, allowing for accurate quantification.

Expertise & Causality

A reverse-phase (RP-HPLC) method is most suitable for this compound. A C18 stationary phase provides excellent retention for the aromatic quinoline system. The mobile phase, a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, is chosen to achieve good peak shape and resolution. UV detection is highly effective due to the strong chromophore of the quinoline ring system. By analyzing the area percentage of the main peak, the purity of the sample can be determined.

Experimental Protocol: RP-HPLC
  • Sample Preparation: Accurately prepare a stock solution of the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50) at a concentration of approximately 1 mg/mL. Further dilute to ~0.1 mg/mL for analysis.

  • Instrumentation: Use an HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan).

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & System Prep cluster_acq Chromatographic Run cluster_proc Data Analysis A Prepare Sample Solution (~0.1 mg/mL) B Equilibrate HPLC System with Mobile Phase A->B C Inject Sample onto C18 Column B->C D Run Gradient Elution C->D E Detect with UV Detector D->E F Generate Chromatogram E->F G Integrate Peak Areas F->G H Calculate Area % Purity G->H I Purity Assessment H->I

Caption: Workflow for purity analysis by RP-HPLC.

Conclusion

The combination of NMR, MS, FTIR, and HPLC provides a robust and comprehensive analytical package for the characterization of this compound. NMR confirms the precise atomic structure, MS verifies the molecular weight and formula, FTIR identifies the key functional groups, and HPLC quantifies the purity. Following these protocols will ensure a high degree of confidence in the identity and quality of the material, which is a prerequisite for its use in research and drug development.

References

  • Title: Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity Source: RSC Publishing URL: [Link]

  • Title: Ethyl quinoline-3-carboxylate | C12H11NO2 Source: PubChem - NIH URL: [Link]

  • Title: Cas no 36926-83-7 (this compound) Source: Kuujia.com URL: [Link]

  • Title: Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity Source: PubMed Central - PMC URL: [Link]

  • Title: this compound (C12H12N2O2) Source: PubChemLite URL: [Link]

  • Title: Small molecules enhancing siRNA delivery and RNAi-based anticancer activity in ovarian cancer cells Source: RSC Medicinal Chemistry URL: [Link]

  • Title: FTIR spectra of compound 3. Source: ResearchGate URL: [Link]

  • Title: Ethyl Quinoline-3-carboxylate Source: Amerigo Scientific URL: [Link]

  • Title: Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates Source: ResearchGate URL: [Link]

  • Title: Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Source: HETEROCYCLES, Vol. 104, No. 2, 2022 URL: [Link]

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Application Notes and Protocols for Cell-Based Assays Using Ethyl 2-aminoquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 2-aminoquinoline-3-carboxylate derivatives in cell-based assays. This document offers in-depth technical guidance, detailed experimental protocols, and insights into the underlying scientific principles to empower users to conduct robust and reproducible studies for the discovery and characterization of novel therapeutic agents.

Introduction: The Therapeutic Potential of Quinoline Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2] These activities span antibacterial, antifungal, anti-inflammatory, antimalarial, and, most notably, anticancer properties.[1][2] The versatile quinoline scaffold serves as a privileged structure in drug design, allowing for modifications that can fine-tune its biological activity against various cellular targets.[1] Among these, this compound derivatives have emerged as a particularly promising subclass. Recent studies have highlighted their potential as potent anticancer agents, with some derivatives demonstrating dual inhibitory activity against key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3]

This guide will focus on the practical application of this compound derivatives in a suite of cell-based assays designed to elucidate their anticancer properties, from initial cytotoxicity screening to more detailed mechanistic studies.

Rationale for Cell-Based Assays in Drug Discovery

Cell-based assays are indispensable tools in the early stages of drug discovery and development. They provide a biologically relevant context to evaluate a compound's efficacy, potency, and mechanism of action within a living system.[4] Unlike biochemical assays that assess the interaction of a compound with an isolated molecular target, cell-based assays can provide insights into a compound's cell permeability, metabolic stability, and potential off-target effects.[4] For this compound derivatives, a well-designed panel of cell-based assays can systematically characterize their therapeutic potential.

A tiered approach is often employed, starting with broad cytotoxicity screening across a panel of cancer cell lines to identify active compounds and determine their potency (e.g., IC50 values). Subsequent assays can then be used to investigate the underlying mechanisms of cell death, such as apoptosis and cell cycle arrest. For compounds designed to target specific pathways, such as the EGFR/HER-2 signaling cascade, further assays can be employed to confirm target engagement and downstream effects.

Physicochemical Properties and Compound Handling

A fundamental aspect of successful cell-based assays is the proper handling and preparation of the test compounds. The physicochemical properties of this compound derivatives, such as solubility and stability, will influence their behavior in aqueous culture media.

Table 1: General Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular FormulaC12H12N2O2[5][6]
Molecular Weight~216.24 g/mol [5]
XLogP3~2.6[5]
Hydrogen Bond Donor Count2[5]
Hydrogen Bond Acceptor Count4[5]
StorageStore at -20°C for long-term stability.[5]

Key Considerations for Compound Preparation:

  • Solubility: Due to their relatively hydrophobic nature (as indicated by the XLogP3 value), these derivatives are often poorly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Stock Solutions: Prepare a 10 mM or 20 mM stock solution in 100% DMSO. Ensure the compound is completely dissolved. Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.

  • Working Dilutions: For cell-based assays, prepare working dilutions of the compound in complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Precipitation: Visually inspect the prepared dilutions for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or using a different solubilization strategy.

Experimental Protocols

This section provides detailed, step-by-step methodologies for a panel of cell-based assays to characterize the anticancer activity of this compound derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Rationale for Cell Line Selection:

The choice of cancer cell lines is critical for obtaining clinically relevant data.[8] For compounds targeting EGFR and HER-2, it is recommended to use cell lines with known expression levels of these receptors.

  • MCF-7 (Breast Cancer): Overexpresses both EGFR and HER-2.[3]

  • HT-29 (Colon Cancer): Overexpresses both EGFR and HER-2.[3]

  • A431 (Epidermoid Carcinoma): Overexpresses EGFR.

  • SKBr3 (Breast Cancer): Overexpresses HER-2.[9]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivative stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium from the DMSO stock. A typical concentration range to start with is 0.01 to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

Workflow for MTT Cytotoxicity Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Compound Dilutions add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Solubilize Formazan incubate_2_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • This compound derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • After 24 hours, treat the cells with the this compound derivative at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Workflow for Annexin V/PI Apoptosis Assay:

Apoptosis_Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze interpret Interpret Data analyze->interpret

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents induce cell cycle arrest at specific checkpoints.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • This compound derivative

  • 70% ethanol (ice-cold)

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with the this compound derivative as described in the apoptosis assay protocol.

  • Cell Harvesting:

    • Harvest cells by trypsinization and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry. The PI fluorescence intensity is directly proportional to the DNA content.

Data Analysis:

  • The data is typically displayed as a histogram of cell count versus fluorescence intensity.

  • Software such as ModFit LT or FlowJo can be used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: High-Content Imaging for Phenotypic Screening

High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic changes in cells simultaneously.[10][11] This allows for a more detailed understanding of the compound's effects on cellular morphology, protein localization, and other cellular parameters.

Application:

  • Multiplexed analysis of cytotoxicity, apoptosis (e.g., using caspase-3/7 activation), and nuclear morphology (e.g., using Hoechst stain).

  • Assessing changes in the expression and localization of target proteins (e.g., EGFR, HER-2) or downstream signaling molecules.

General Workflow:

  • Cell Seeding: Seed cells in optically clear bottom plates (e.g., 96- or 384-well).

  • Compound Treatment: Treat cells with a range of concentrations of the this compound derivative.

  • Staining: After the desired incubation time, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes and/or antibodies against specific cellular markers.

  • Image Acquisition: Use a high-content imaging system to automatically acquire images from each well.

  • Image Analysis: Employ image analysis software to segment the images, identify individual cells and subcellular compartments, and quantify various parameters (e.g., fluorescence intensity, cell size, nuclear condensation).

Workflow for High-Content Imaging:

HCI_Workflow seed Seed Cells in Imaging Plates treat Treat with Compounds seed->treat stain Fix and Stain with Fluorescent Probes treat->stain acquire Automated Image Acquisition stain->acquire analyze Image Analysis and Feature Extraction acquire->analyze interpret Data Interpretation and Phenotypic Profiling analyze->interpret

Caption: General workflow for a high-content imaging assay.

Mechanistic Insights: Targeting the EGFR/HER-2 Signaling Pathway

Several this compound derivatives have been identified as dual inhibitors of EGFR and HER-2.[3] These receptor tyrosine kinases are key players in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

EGFR/HER-2 Signaling Pathway Overview:

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Protein Synthesis Proliferation Proliferation Transcription->Proliferation Cell Proliferation Survival Survival Transcription->Survival Cell Survival Ligand Ligand (e.g., EGF) Ligand->EGFR Quinoline_Derivative This compound Derivative Quinoline_Derivative->EGFR Inhibition Quinoline_Derivative->HER2 Inhibition

Caption: Simplified EGFR/HER-2 signaling pathway and the inhibitory action of this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The cell-based assays outlined in these application notes provide a robust framework for the comprehensive evaluation of these derivatives. By systematically assessing their cytotoxicity, and elucidating their mechanisms of action, researchers can effectively identify and advance lead candidates for further preclinical and clinical development. It is imperative to remember that cancer cell lines are models and can evolve, so careful characterization and consistent experimental conditions are crucial for reproducible and meaningful results.[12]

References

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  • Sato, M., Nakagawa, K., & Tanaka, T. (2018). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology letters, 15(5), 7841–7847. [Link]

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  • Trepel, J. (2009). Assay for Isolation of Inhibitors of Her2-Kinase Expression. Methods in molecular biology (Clifton, N.J.), 520, 239–246. [Link]

  • High-Content Screening, Imaging, and Analysis. (2022). Biocompare. [Link]

  • Dziekan, J. M., Yu, H., Chen, D., Dai, L., & Nordlund, P. (2019). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature protocols, 14(4), 1206–1235. [Link]

  • Imaging‐Based High‐Content Screening with Clickable Probes Identifies XPB Inhibitors. (2024). Wiley Online Library. [Link]

  • Ferreira, D., Adega, F., & Chaves, R. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current topics in medicinal chemistry, 20(2), 92–102. [Link]

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  • Gillet, J. P., Varma, S., & Gottesman, M. M. (2013). Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. Proceedings of the National Academy of Sciences of the United States of America, 110(46), 18708–18713. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Said, M. S., & El-Senduny, F. F. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC medicinal chemistry, 13(8), 1010–1026. [Link]

  • Ben-David, U., Siranosian, B., Ha, G., Tang, H., Oren, Y., Hinohara, K., Strathdee, C. A., Dempster, J., Lyons, N. J., Burns, R., Nag, A., Kugener, G., Shim, B., Tsvetkov, E., Aregbesola, M., Schneidman-Duhovny, D., Green, T. M., Sougnez, C., Ramos, A. H., … Golub, T. R. (2018). Cancer cell lines evolve in ways that affect how they respond to drugs. Nature, 560(7718), 331–336. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-aminoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you optimize your synthesis and overcome common challenges.

Introduction to the Synthesis

This compound is a valuable scaffold in medicinal chemistry, forming the basis for a variety of pharmacologically active compounds.[1] The most common and direct method for its synthesis is the Friedländer Annulation , a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[2][3] This guide will primarily focus on optimizing the Friedländer approach for this specific target molecule.

Reaction Mechanism and Key Considerations

The Friedländer synthesis can proceed through two main pathways, largely dependent on the reaction conditions (acidic or basic catalysis). Understanding these pathways is crucial for troubleshooting and optimizing your reaction.

Pathway A: Aldol Condensation First (Base-Catalyzed)

  • Aldol Addition: The reaction begins with a base-catalyzed aldol addition between the enolizable carbonyl compound (e.g., ethyl acetoacetate or ethyl cyanoacetate) and the 2-aminoaryl ketone/aldehyde.

  • Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated carbonyl intermediate.

  • Intramolecular Cyclization (Michael Addition): The amino group of the aminobenzoyl component then undergoes an intramolecular Michael addition to the α,β-unsaturated system.

  • Final Dehydration & Aromatization: A final dehydration step leads to the formation of the aromatic quinoline ring.

Pathway B: Schiff Base Formation First (Acid-Catalyzed)

  • Schiff Base Formation: Under acidic conditions, the reaction can initiate with the formation of a Schiff base (imine) between the 2-aminoaryl ketone/aldehyde and the other carbonyl reactant.

  • Tautomerization: The Schiff base then tautomerizes to an enamine.

  • Intramolecular Cyclization: The enamine undergoes an intramolecular electrophilic attack on the aromatic ring.

  • Dehydration & Aromatization: Subsequent dehydration and aromatization yield the final quinoline product.

Below is a visual representation of the general Friedländer synthesis mechanism.

Friedländer Synthesis Mechanism cluster_reactants Reactants cluster_pathway_A Pathway A (Base-Catalyzed) cluster_pathway_B Pathway B (Acid-Catalyzed) 2-Aminoaryl Ketone/Aldehyde 2-Aminoaryl Ketone/Aldehyde Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone/Aldehyde->Aldol Adduct + α-Methylene Carbonyl (Base) Schiff Base Schiff Base 2-Aminoaryl Ketone/Aldehyde->Schiff Base + α-Methylene Carbonyl (Acid) α-Methylene Carbonyl α-Methylene Carbonyl α-Methylene Carbonyl->Aldol Adduct α-Methylene Carbonyl->Schiff Base α,β-Unsaturated Intermediate α,β-Unsaturated Intermediate Aldol Adduct->α,β-Unsaturated Intermediate - H₂O Cyclized Intermediate A Cyclized Intermediate A α,β-Unsaturated Intermediate->Cyclized Intermediate A Intramolecular Michael Addition Product This compound Cyclized Intermediate A->Product - H₂O (Aromatization) Enamine Enamine Schiff Base->Enamine Tautomerization Cyclized Intermediate B Cyclized Intermediate B Enamine->Cyclized Intermediate B Intramolecular Cyclization Cyclized Intermediate B->Product - H₂O (Aromatization)

Caption: Generalized reaction pathways for the Friedländer synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes and solutions?

A1: This is a common issue that can stem from several factors:

  • Insufficient Catalyst Activity: Ensure your acid or base catalyst is fresh and of high purity. For base-catalyzed reactions, consider stronger, non-nucleophilic bases like 1,8-Diazabicyclo[4]undec-7-ene (DBU) or potassium tert-butoxide. For acid-catalyzed reactions, p-toluenesulfonic acid or Lewis acids can be effective.[3]

  • Low Reaction Temperature: The Friedländer synthesis often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature, potentially to reflux, may be necessary. Microwave irradiation has also been shown to significantly reduce reaction times and improve yields.

  • Steric Hindrance: If your starting materials are sterically bulky, the reaction may require more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst.

  • Inappropriate Solvent: The choice of solvent can be critical. For base-catalyzed reactions, polar aprotic solvents like DMF or DMSO are often used. For acid-catalyzed reactions, solvents like toluene or even solvent-free conditions can be effective.[3]

Q2: I am observing the formation of a significant amount of tar-like material in my reaction flask. How can I prevent this?

A2: Tar formation is typically a result of side reactions, such as polymerization or decomposition of starting materials or intermediates, often under harsh conditions.

  • Excessive Heat: High temperatures can promote undesired side reactions. Try running the reaction at a lower temperature for a longer period.

  • Strongly Acidic or Basic Conditions: Highly corrosive conditions can lead to decomposition. Consider using a milder catalyst or a catalytic amount of a stronger one.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TCM). Once the starting materials are consumed, work up the reaction promptly to avoid prolonged exposure to harsh conditions.

Q3: My product is impure, and I'm having difficulty with purification. What are the likely side products and how can I remove them?

A3: The primary side products in a Friedländer synthesis often arise from self-condensation of the carbonyl starting materials.

  • Aldol Self-Condensation: Under basic conditions, the enolizable ketone or ester can react with itself. To minimize this, one can try adding the carbonyl compound slowly to the reaction mixture containing the 2-aminoaryl ketone/aldehyde and the base.

  • Alternative Starting Materials: To circumvent self-condensation, consider using a modified starting material. For instance, instead of ethyl acetoacetate, using ethyl cyanoacetate can sometimes lead to a cleaner reaction.

  • Purification Strategies:

    • Recrystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often effective for purification.

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method for purifying quinoline derivatives.

Q4: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve the regioselectivity?

A4: Regioselectivity can be a challenge when using unsymmetrical ketones. The outcome is often dependent on the relative reactivity of the two α-methylene groups.

  • Catalyst Choice: Certain catalysts can influence regioselectivity. Experimenting with different Lewis acids or specific amine catalysts may favor the formation of one isomer over the other.

  • Protecting Groups/Directing Groups: In some cases, it may be necessary to introduce a temporary directing group on one of the α-carbons of the ketone to control the site of condensation.

Experimental Protocols

The following are representative protocols for the synthesis of this compound. Note: These should be considered as starting points and may require optimization for your specific laboratory conditions and reagent purity.

Protocol 1: Base-Catalyzed Friedländer Synthesis

This protocol is adapted from general procedures for Friedländer synthesis.

  • Reactants:

    • 2-Aminoacetophenone (1.0 eq)

    • Ethyl cyanoacetate (1.2 eq)

    • Potassium carbonate (K₂CO₃) or another suitable base (e.g., piperidine) (2.0 eq)

    • Solvent: N,N-Dimethylformamide (DMF) or Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminoacetophenone and the chosen solvent.

    • Add the base to the mixture and stir until it is well-dispersed.

    • Slowly add ethyl cyanoacetate to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux (or a temperature determined by optimization, e.g., 80-120 °C) and monitor the progress by TLC.

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water.

    • Dry the crude product and purify by recrystallization from ethanol or by column chromatography.

Protocol 2: Acid-Catalyzed Friedländer Synthesis

This protocol is also based on general methodologies for the Friedländer reaction.

  • Reactants:

    • 2-Aminobenzaldehyde (1.0 eq)

    • Ethyl acetoacetate (1.1 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.1 - 0.2 eq)

    • Solvent: Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 2-aminobenzaldehyde, ethyl acetoacetate, and toluene.

    • Add the catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Yield Optimization

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes reported yields for similar Friedländer syntheses under various conditions to provide a basis for optimization.

Starting Material 1Starting Material 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminobenzophenonesEthyl AcetoacetateL-prolineEthanolReflux585-95[4]
2-Aminoaryl ketonesα-Methylene carbonylsFluorescein (photocatalyst)EthanolRoom Temp2-480-95N/A
2-Aminoaryl ketonesEthyl AcetoacetatePolyphosphoric acidPEG-4000120 (Microwave)0.25>90[4]
2-AminobenzaldehydeEthyl AcetoacetateNoneWater703~97N/A

Product Characterization

After purification, it is essential to confirm the identity and purity of the synthesized this compound.

  • Appearance: Typically a white to pale yellow solid.

  • Molecular Formula: C₁₂H₁₂N₂O₂[5]

  • Molecular Weight: 216.24 g/mol [5]

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ (ppm) ~8.4 (s, 1H, H-4), 7.8-7.2 (m, 4H, Ar-H), 5.8 (br s, 2H, NH₂), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃). Note: Exact chemical shifts may vary depending on the solvent and instrument.

    • ¹³C NMR (CDCl₃): δ (ppm) ~168 (C=O), 158 (C-2), 147, 138, 130, 128, 126, 125, 116 (Ar-C), 108 (C-3), 61 (OCH₂), 14 (CH₃). Note: These are approximate values.

    • IR (KBr): ν (cm⁻¹) ~3450-3300 (N-H stretching), 1680-1700 (C=O stretching, ester), 1620-1600 (C=N and C=C stretching).[6]

Logical Workflow for Troubleshooting

When encountering issues with the synthesis, a systematic approach is key. The following flowchart illustrates a logical workflow for troubleshooting common problems.

Troubleshooting Workflow start Low Yield or Incomplete Reaction check_reagents Reagents & Catalyst Purity/Activity OK? start->check_reagents check_conditions Reaction Conditions (Temp, Time) Adequate? check_reagents->check_conditions Yes replace_reagents Use fresh, pure reagents and catalyst. check_reagents->replace_reagents No check_side_reactions Evidence of Side Reactions (Tarring)? check_conditions->check_side_reactions Yes increase_temp_time Increase temperature and/or reaction time. Consider microwave. check_conditions->increase_temp_time No milder_conditions Use milder catalyst. Lower temperature. Monitor reaction closely. check_side_reactions->milder_conditions Yes optimize_purification Optimize recrystallization solvent. Perform column chromatography. check_side_reactions->optimize_purification No replace_reagents->start increase_temp_time->start milder_conditions->start end Successful Synthesis optimize_purification->end Pure Product

Caption: A systematic approach to troubleshooting the synthesis.

References

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. Available from: [Link]

  • Friedländer synthesis. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown]. Available from: [Link]

  • Cas no 36926-83-7 (this compound). Kuujia. Available from: [Link]

  • Carboxylate bands [cm −1 ] in the IR spectra of 1-11. ResearchGate. Available from: [Link]

  • 4 - RSC Medicinal Chemistry. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel
  • The Friedländer Synthesis of Quinolines. Semantic Scholar. Available from: [Link]

  • Advances in polymer based Friedlander quinoline synthesis. PubMed Central. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • This compound (C12H12N2O2). PubChemLite. Available from: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available from: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available from: [Link]

  • cyanoacetamide. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. Available from: [Link]

  • Ethyl quinoline-3-carboxylate. PubChem. Available from: [Link]

  • Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from... ResearchGate. Available from: [Link]

  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Mastering the Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is your dedicated resource for navigating the complexities of the Friedländer synthesis of quinolines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. Quinolines are a cornerstone in medicinal chemistry, and mastering their synthesis is paramount. This guide is structured to address the most common challenges, particularly the side reactions that can compromise yield and purity.

Frequently Asked Questions (FAQs)

Let's begin by addressing some of the foundational questions that frequently arise during the application of the Friedländer synthesis.

Q1: What is the fundamental mechanism of the Friedländer synthesis, and what are the key competing pathways?

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically another ketone or aldehyde, to form a quinoline ring system.[1] The reaction can be catalyzed by either acids or bases.[1][2]

Mechanistically, two primary pathways are generally considered[3]:

  • Aldol Condensation First: The reaction initiates with an intermolecular aldol condensation between the two carbonyl partners, followed by a cyclodehydration to form the quinoline ring.

  • Schiff Base Formation First: The initial step is the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration.

The prevailing pathway can be influenced by the specific reactants and reaction conditions, which in turn affects the profile of side reactions.

Q2: I'm experiencing very low yields in my Friedländer synthesis. What are the most common culprits?

Low yields are a frequent challenge and can often be attributed to several factors[1][4]:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[1][4]

  • Suboptimal Catalyst Choice: The selection of the catalyst is critical. An inappropriate catalyst can result in low conversion rates or the promotion of undesired side reactions.[1]

  • Inappropriate Solvent: The reaction medium plays a significant role in both solubility and reaction efficiency.[1]

  • Competing Side Reactions: The most significant factor is often the prevalence of side reactions, such as the self-condensation of the ketone (aldol condensation), which consumes the starting material.[1][4]

Q3: What role does the catalyst play, and how do I choose between an acid and a base?

Both acid and base catalysts can promote the Friedländer synthesis, but they do so through different mechanistic activations and can lead to different side reaction profiles.

  • Base Catalysis: Bases, such as potassium hydroxide (KOH) or sodium ethoxide, facilitate the formation of an enolate from the α-methylene compound, which is a key nucleophile in the reaction. However, this also strongly promotes the self-condensation of enolizable ketones, a major side reaction.[5][6]

  • Acid Catalysis: Acids, such as p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂, In(OTf)₃), protonate the carbonyl group of the 2-aminoaryl aldehyde/ketone, activating it towards nucleophilic attack. Acid catalysis can suppress base-catalyzed side reactions like aldol self-condensation.[6][7]

The choice between an acid and a base catalyst is therefore a critical first step in troubleshooting and optimization. If aldol self-condensation is a suspected issue, switching from a base to an acid catalyst is a logical starting point.[6]

Troubleshooting Guide: Tackling Side Reactions Head-On

This section provides a detailed, problem-oriented approach to diagnosing and solving the most common side reactions encountered in the Friedländer synthesis.

Problem 1: Formation of Aldol Self-Condensation Byproducts

This is arguably the most common side reaction, especially when using enolizable ketones under basic conditions.[5][6] It leads to a complex reaction mixture and significantly reduces the yield of the desired quinoline.

Causality: Base catalysts readily deprotonate the α-carbon of the ketone, leading to the formation of an enolate. This enolate can then attack another molecule of the ketone in an aldol condensation reaction, competing with the desired reaction with the 2-aminoaryl carbonyl compound.

  • Switch to Acid Catalysis: This is the most direct approach to suppress base-catalyzed aldol self-condensation. A variety of Brønsted and Lewis acids can be employed.

  • Employ Milder, Modern Catalysts: Recent advances have introduced a range of catalysts that can operate under milder conditions, thus reducing the propensity for side reactions.[8]

Catalyst TypeExample(s)Typical ConditionsAdvantages
Lewis Acids In(OTf)₃, Nd(NO₃)₃·6H₂OSolvent-free or in Ethanol, RT to moderate heatHigh efficiency and selectivity.[7]
Solid Acids Amberlyst-15, NaHSO₄-SiO₂Reflux in Ethanol or solvent-freeEase of separation and catalyst recycling.[9]
Nanocatalysts Fe₃O₄@SiO₂-SO₃H110 °C, solvent-freeHigh activity and reusability.[10]
Ionic Liquids [Hbim]BF₄50-80 °C, solvent-freeCan act as both catalyst and solvent, high yields.[10]
  • The Imine Protection Strategy: To completely circumvent the conditions that favor aldol condensation, one can pre-form an imine from the 2-aminoaryl aldehyde or ketone. This "masked" starting material can then be reacted under conditions that do not promote self-condensation.[4]

This protocol is a two-step process that minimizes aldol self-condensation.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 eq.) in anhydrous toluene.

  • Add a primary amine (e.g., propylamine, 1.1 eq.) and a catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reflux the mixture until no more water is collected.

  • Remove the solvent under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.

Step 2: Cyclization to Quinoline

  • Dissolve the crude imine in a suitable solvent (e.g., ethanol).

  • Add the α-methylene carbonyl compound (1.2 eq.) and a suitable catalyst (e.g., a Lewis acid like In(OTf)₃, 5 mol%).

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.

Problem 2: Poor Regioselectivity with Unsymmetrical Ketones

When an unsymmetrical ketone (e.g., 2-butanone) is used, the reaction can proceed via enolization on either side of the carbonyl group, leading to a mixture of isomeric quinoline products.[1]

Causality: The formation of the two possible enolates (the kinetic and thermodynamic enolates) can be competitive, and both can react with the 2-aminoaryl carbonyl compound. The ratio of the resulting regioisomers is influenced by the reaction conditions and the catalyst used.

  • Catalyst Selection: The choice of catalyst can have a profound impact on regioselectivity. Certain amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have been shown to favor the formation of the 2-substituted quinoline.[11]

  • Reaction Condition Optimization:

    • Slow Addition: Slowly adding the unsymmetrical ketone to the reaction mixture can maintain its concentration at a low level, which can favor the formation of one regioisomer over the other.[6]

    • Temperature Control: Higher temperatures can sometimes favor the formation of the thermodynamically more stable regioisomer.

  • Use of Directing Groups: In some cases, introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block reaction at that site, leading to a single regioisomer.[4]

Problem 3: Tar and Polymer Formation

The appearance of dark, insoluble materials (tar or polymers) is a clear indication of product and/or starting material degradation.

Causality: Harsh reaction conditions, such as excessively high temperatures and the use of strong, corrosive acids (e.g., concentrated H₂SO₄), can lead to a cascade of uncontrolled side reactions, including polymerization and charring.[5] This is particularly problematic in related quinoline syntheses like the Skraup reaction but can also occur in the Friedländer synthesis under aggressive conditions.

  • Reduce Reaction Temperature: This is the most straightforward approach. If the reaction is sluggish at lower temperatures, consider extending the reaction time or switching to a more active catalyst that operates under milder conditions.[12]

  • Employ Milder Catalysts: As detailed in the aldol self-condensation section, modern catalytic systems often allow for significantly lower reaction temperatures, thereby minimizing degradation pathways.

  • Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and efficient heating, often leading to shorter reaction times and improved yields with fewer byproducts.[13][14]

This protocol, adapted from literature, demonstrates a rapid and efficient synthesis using microwave irradiation.[13][14]

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 2-aminobenzophenone (1.0 mmol) and the desired ketone (e.g., cyclohexanone, 2.0 mmol).

  • Add glacial acetic acid (2.0 mL), which serves as both the catalyst and the solvent.[13]

  • Securely seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 160 °C for 5-10 minutes, ensuring the internal pressure remains within the instrument's safe operating limits.[12][13]

  • After irradiation, allow the vessel to cool to below 50 °C before carefully opening.

  • Pour the cooled reaction mixture into water and neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Purification of Quinolines from Side Products

Effective purification is crucial for obtaining the desired quinoline in high purity. Column chromatography is a common method.

  • Stationary Phase: Silica gel is most commonly used. However, the basic nature of the quinoline nitrogen can lead to tailing. In such cases, deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%) can be beneficial.[15] Alternatively, using a more inert stationary phase like alumina (neutral or basic) can be advantageous.[15]

  • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. For more polar quinolines, adding a small amount of methanol to the mobile phase may be necessary.

  • Separating Aldol Byproducts: Aldol self-condensation products are often more polar than the desired quinoline due to the presence of hydroxyl and carbonyl groups. Therefore, they will typically elute later from a normal-phase silica gel column, allowing for their separation.

Visualizing Reaction Pathways and Troubleshooting

To further aid in your understanding, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a logical workflow for troubleshooting common issues.

Friedlander_Mechanisms cluster_start Starting Materials cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First cluster_side_reaction Side Reaction 2-Aminoaryl\nCarbonyl (A) 2-Aminoaryl Carbonyl (A) Aldol_Adduct Aldol Adduct 2-Aminoaryl\nCarbonyl (A)->Aldol_Adduct Schiff_Base Schiff Base 2-Aminoaryl\nCarbonyl (A)->Schiff_Base α-Methylene\nCarbonyl (B) α-Methylene Carbonyl (B) α-Methylene\nCarbonyl (B)->Aldol_Adduct α-Methylene\nCarbonyl (B)->Schiff_Base Aldol_Byproduct Aldol Self-Condensation Byproduct α-Methylene\nCarbonyl (B)->Aldol_Byproduct Base-catalyzed Cyclized_Intermediate1 Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate1 Cyclodehydration Quinoline Quinoline Product Cyclized_Intermediate1->Quinoline Dehydration Cyclized_Intermediate2 Cyclized Intermediate Schiff_Base->Cyclized_Intermediate2 Intramolecular Aldol-type Condensation Cyclized_Intermediate2->Quinoline Dehydration

Caption: Alternative mechanistic pathways in the Friedländer synthesis and the competing aldol self-condensation side reaction.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Identify_Byproducts Identify Major Byproduct(s) (TLC, NMR, LC-MS) Start->Identify_Byproducts Aldol Aldol Self-Condensation Products Detected? Identify_Byproducts->Aldol Regioisomers Mixture of Regioisomers? Identify_Byproducts->Regioisomers Tar Tar/Polymer Formation? Identify_Byproducts->Tar Switch_Catalyst Switch from Base to Acid Catalyst Aldol->Switch_Catalyst Yes Use_Imine Use Imine Protection Strategy Aldol->Use_Imine Yes Change_Amine_Catalyst Screen Amine Catalysts (e.g., Pyrrolidine derivatives) Regioisomers->Change_Amine_Catalyst Yes Slow_Addition Implement Slow Addition of Ketone Regioisomers->Slow_Addition Yes Lower_Temp Lower Reaction Temperature Tar->Lower_Temp Yes Milder_Catalyst Use Milder Catalyst (e.g., Lewis Acid, Nanocatalyst) Tar->Milder_Catalyst Yes Microwave Consider Microwave- Assisted Synthesis Tar->Microwave Yes Optimize Optimize Conditions & Purify Switch_Catalyst->Optimize Use_Imine->Optimize Change_Amine_Catalyst->Optimize Slow_Addition->Optimize Lower_Temp->Optimize Milder_Catalyst->Optimize Microwave->Optimize

Caption: A logical workflow for troubleshooting common side reactions in the Friedländer synthesis.

References

Technical Support Center: Purification of Ethyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-aminoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The information provided is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to this compound and its Synthesis

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. It is commonly synthesized via the Friedländer annulation, a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1][2][3] In the case of this compound, this typically involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate.[4][5]

The reaction is often catalyzed by an acid or a base.[1][6] While the synthesis is relatively straightforward, the purification of the final product can present several challenges, including the removal of unreacted starting materials, side products, and colored impurities. This guide will walk you through a logical approach to troubleshooting these purification issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Initial Product Isolation and Work-up

Question 1: My crude product is a dark, oily residue after the reaction. What is the best way to proceed with the initial work-up?

Answer: A dark, oily crude product is common in Friedländer syntheses, often due to the formation of polymeric side products or colored impurities. A systematic work-up procedure is crucial before attempting purification.

  • Initial Quenching and Extraction: After the reaction is complete, it is advisable to cool the reaction mixture and quench it with a suitable solvent. If the reaction was run in a high-boiling solvent like DMF or DMSO, it's beneficial to dilute the mixture with a large volume of water to precipitate the crude product. The product can then be extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Acid-Base Wash: To remove unreacted acidic or basic starting materials and catalysts, a series of aqueous washes is recommended.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 2-aminobenzaldehyde.

    • Follow with a wash using a dilute base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

    • Finally, wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.

Question 2: I am having trouble removing unreacted 2-aminobenzaldehyde from my crude product. What are the best strategies?

Answer: Unreacted 2-aminobenzaldehyde can be a persistent impurity. Here are a few effective methods for its removal:

  • Acidic Wash: As mentioned above, washing the organic extract with dilute HCl will protonate the basic amino group of 2-aminobenzaldehyde, making it water-soluble and facilitating its removal into the aqueous phase.

  • Steam Distillation: For larger scale reactions, steam distillation of the crude product mixture can be an effective, albeit more involved, method for removing volatile impurities like 2-aminobenzaldehyde.[7]

  • Column Chromatography: If the acidic wash is not completely effective, column chromatography is the next logical step. 2-aminobenzaldehyde is more polar than the desired product and will typically have a lower Rf value on a silica gel TLC plate.

Question 3: How can I effectively remove residual ethyl acetoacetate from my product?

Answer: Ethyl acetoacetate is another common impurity. Here are some strategies for its removal:

  • Aqueous Wash: While not as effective as for acidic or basic impurities, multiple washes with water can help reduce the amount of residual ethyl acetoacetate due to its slight water solubility.

  • Vacuum Distillation: If the crude product is stable at elevated temperatures, fractional distillation under reduced pressure can be used to remove the more volatile ethyl acetoacetate.

  • Column Chromatography: This is often the most reliable method. Ethyl acetoacetate is less polar than this compound and will elute earlier from a silica gel column.

Recrystallization

Question 4: My product has a low melting point and appears impure after initial isolation. What is a good starting point for recrystallization?

Answer: Recrystallization is an excellent technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Solvent Screening: A good starting point for solvent screening for this compound includes polar protic solvents like ethanol and isopropanol, as well as solvent mixtures.[8]

    • Ethanol: This is often a good first choice. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly.

    • Ethanol/Water: If the product is too soluble in pure ethanol, adding water dropwise to the hot ethanolic solution until it becomes slightly cloudy, and then allowing it to cool, can induce crystallization.

    • Ethyl Acetate/Hexane: This is another common solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes turbid. Cool slowly to allow for crystal formation.

Question 5: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of the hot solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly.

  • Lower the Cooling Rate: Allow the solution to cool very slowly to room temperature, and then place it in an ice bath.

  • Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with other solvent systems from the screening process.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Column Chromatography

Question 6: I need to purify my product by column chromatography. What stationary and mobile phases should I use?

Answer: Column chromatography is a powerful purification technique for separating compounds with different polarities.[9]

  • Stationary Phase: Silica gel is the most common and suitable stationary phase for the purification of this compound.

  • Mobile Phase (Eluent): The choice of eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

    • TLC Analysis: Before running a column, it is essential to perform Thin Layer Chromatography (TLC) to determine the optimal eluent composition. The ideal eluent system will give your product an Rf value of approximately 0.2-0.4.

    • Eluent System Recommendation: A common starting point for quinoline derivatives is a gradient of ethyl acetate in hexane. For example, you could start with 10% ethyl acetate in hexane and gradually increase the polarity to 20-30% ethyl acetate.

  • For Basic Compounds: Since this compound has a basic amino group, it may interact strongly with the acidic silica gel, leading to tailing of the spot on TLC and poor separation on the column. To mitigate this, you can:

    • Add a Small Amount of Base: Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.[10]

    • Use a Different Stationary Phase: In some cases, using neutral alumina as the stationary phase can be beneficial for the purification of basic compounds.

Question 7: How can I visualize the spots of this compound on a TLC plate?

Answer: Since this compound contains a chromophore (the quinoline ring system), it can often be visualized under UV light.

  • UV Visualization: Most TLC plates contain a fluorescent indicator that allows for the visualization of UV-active compounds as dark spots under a UV lamp (typically at 254 nm).[11]

  • Staining: If the compound is not sufficiently UV-active or for better visualization, various staining reagents can be used.

    • Potassium Permanganate (KMnO₄) Stain: This is a general stain for oxidizable functional groups. The compound will appear as a yellow or brown spot on a purple background.[12]

    • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.[12]

Purity Assessment

Question 8: How can I confirm the purity and identity of my final product?

Answer: After purification, it is essential to confirm the purity and structure of your this compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the quinoline ring, the amino group protons, and the ethyl ester protons. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.[13][14]

    • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretches of the amino group (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C=C and C=N stretches of the quinoline ring.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[15][16]

Experimental Protocols

Typical Recrystallization Protocol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

General Column Chromatography Protocol
  • TLC Analysis: Determine the optimal eluent system using TLC. The target Rf for the product should be around 0.3.

  • Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • TLC Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Logical Troubleshooting Flowchart for Purification

Troubleshooting_Purification start Crude Product (this compound) workup Initial Work-up (Extraction & Washes) start->workup oily_product Product is Oily or Highly Impure workup->oily_product recrystallization Attempt Recrystallization purity_check Assess Purity (TLC, MP, NMR, IR, MS) recrystallization->purity_check recrystallization_fails Recrystallization Fails (Oils out, low purity) recrystallization->recrystallization_fails Fails column_chromatography Perform Column Chromatography column_chromatography->purity_check purity_check->column_chromatography Not Pure pure_product Pure Product purity_check->pure_product Pure oily_product->recrystallization No (Solid) oily_product->column_chromatography Yes recrystallization_fails->column_chromatography

Caption: A decision-making workflow for the purification of this compound.

Friedländer Synthesis and Potential Impurities

Friedlander_Synthesis cluster_reactants Starting Materials cluster_reaction Friedländer Annulation cluster_products Crude Product Mixture 2-Aminobenzaldehyde 2-Aminobenzaldehyde Reaction Mixture Reaction Mixture 2-Aminobenzaldehyde->Reaction Mixture Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction Mixture This compound Desired Product Reaction Mixture->this compound Unreacted 2-Aminobenzaldehyde Impurity 1 Reaction Mixture->Unreacted 2-Aminobenzaldehyde Unreacted Ethyl Acetoacetate Impurity 2 Reaction Mixture->Unreacted Ethyl Acetoacetate Side Products Impurity 3 (e.g., self-condensation) Reaction Mixture->Side Products

Sources

Technical Support Center: Ethyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-aminoquinoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common issues related to impurities, providing not just solutions but also the underlying chemical principles to empower your experimental work.

Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling

Q1: Why is it critical to monitor for impurities in my batch of this compound?

A: Impurity profiling is paramount for ensuring the reproducibility and success of your research. Even trace amounts of impurities can have significant consequences:

  • Altered Reactivity: Impurities can interfere with downstream reactions, leading to lower yields, unexpected side products, or complete reaction failure.

  • Inaccurate Biological Data: In drug discovery, impurities may exhibit their own biological activity, leading to false positives or negatives in screening assays and confounding structure-activity relationship (SAR) studies.

  • Safety Concerns: Certain impurities, particularly those with structural alerts for mutagenicity (e.g., certain aromatic amines or alkylating agents), are classified as Genotoxic Impurities (GTIs) and are strictly regulated in pharmaceutical development.[1]

Q2: What are the primary sources of impurities for this compound?

A: Impurities in this compound typically originate from three main sources:

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions occurring during the synthesis process.

  • Degradation Products: These impurities form over time due to improper storage or handling, often through hydrolysis, oxidation, or photodecomposition.

  • Exogenous Contaminants: These can be introduced from solvents, reagents, or equipment during manufacturing and handling.

Part 2: Troubleshooting Guide - Common Impurities & Solutions

This section addresses specific impurities you may encounter. We will focus on a common synthetic route: the copper-catalyzed cyclization of 2-aminobenzonitrile with an ethyl β-ketoester equivalent, as this route is efficient but can lead to specific by-products.

Issue 1: Presence of Starting Materials

Q3: My HPLC analysis shows peaks corresponding to 2-aminobenzonitrile and/or ethyl acetoacetate. Why did this happen and how can I fix it?

A: The presence of unreacted starting materials is typically due to incomplete reaction.

  • Causality: This can be caused by insufficient reaction time, suboptimal temperature, or deactivation of the catalyst. The copper catalyst, for instance, can be sensitive to air or moisture.

  • Troubleshooting:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until the starting material spots/peaks are no longer visible.

    • Reagent Stoichiometry: Ensure the stoichiometry is correct. A slight excess of one reagent may be used to drive the reaction to completion, but this must be balanced against the ease of removal later.

    • Catalyst Integrity: Use fresh, high-purity catalyst and ensure an inert atmosphere (e.g., Nitrogen or Argon) if the catalyst is oxygen-sensitive.

  • Purification Protocol: Unreacted starting materials can often be removed by recrystallization, as their polarity and solubility profiles are typically different from the final product.

Issue 2: Formation of 2-Aminoquinoline-3-carboxylic Acid

Q4: I've detected a more polar impurity that I suspect is the corresponding carboxylic acid. How is this formed and what is the protocol for its removal?

A: The presence of 2-aminoquinoline-3-carboxylic acid is a classic example of a hydrolysis-related impurity.

  • Causality: The ethyl ester group is susceptible to hydrolysis back to the carboxylic acid. This can occur if:

    • There is residual water in the reaction solvents.

    • The reaction or work-up is performed under acidic or basic conditions at elevated temperatures.

    • The final product is stored for extended periods under humid conditions.

  • Troubleshooting & Prevention:

    • Use anhydrous solvents for the reaction and purification steps.

    • Perform work-up under neutral or near-neutral pH conditions and at low temperatures.

    • Store the final product in a tightly sealed container with a desiccant.

  • Purification Protocol (Aqueous Wash):

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer.

    • Separate the aqueous layer.

    • Wash the organic layer again with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to recover the purified ester.

Issue 3: Isomeric Impurities (e.g., Ethyl 4-aminoquinoline-3-carboxylate)

Q5: My NMR/LC-MS data suggests the presence of an isomer. Is this possible?

A: Yes, the formation of positional isomers, while often minor, can occur depending on the precise synthetic method used.

  • Causality: In Friedländer-type syntheses, which involve the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, lack of complete regioselectivity can lead to different cyclization patterns. While the synthesis of your specific molecule is designed to be highly selective, trace amounts of isomeric starting materials or alternative cyclization pathways can result in isomers.

  • Troubleshooting:

    • Analytical Confirmation: Use high-resolution mass spectrometry (HRMS) to confirm the mass is identical to your product and tandem MS (MS/MS) to check for different fragmentation patterns. 2D NMR techniques (like NOESY or HMBC) can definitively establish connectivity.

    • Purification Challenge: Isomers are notoriously difficult to separate due to their similar physical properties. Preparative HPLC or flash chromatography with a high-efficiency stationary phase and an optimized solvent system is often required.

Part 3: Analytical & Purification Protocols

Protocol 1: Standard HPLC Method for Impurity Profiling

This protocol provides a general starting point for analyzing the purity of this compound.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 320 nm
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:Water
Protocol 2: Recrystallization for General Purification

Recrystallization is a powerful technique for removing small amounts of impurities with different solubility profiles.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at boiling point. An ideal solvent will dissolve the product well when hot but poorly when cold.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Part 4: Visualizing the Process

Synthesis and Impurity Formation Pathway

cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products cluster_impurities Potential Impurities 2-Aminobenzonitrile 2-Aminobenzonitrile Reaction_Vessel Cu Catalyst Heat 2-Aminobenzonitrile->Reaction_Vessel Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction_Vessel Target_Product This compound Reaction_Vessel->Target_Product Impurity_1 Unreacted 2-Aminobenzonitrile Reaction_Vessel->Impurity_1 Impurity_2 Unreacted Ethyl Acetoacetate Reaction_Vessel->Impurity_2 Impurity_3 2-Aminoquinoline-3-carboxylic acid (Hydrolysis) Target_Product->Impurity_3 H₂O (Storage/Workup)

Caption: Synthesis pathway and common impurity formation points.

Impurity Analysis and Control Workflow

A Receive/Synthesize Crude Batch B Perform Initial Purity Check (HPLC/TLC) A->B C Purity > 99%? B->C D Release for Use C->D Yes E Identify Impurity (LC-MS, NMR) C->E No F Select Purification Strategy (Recrystallization, Chromatography) E->F G Execute Purification F->G G->B Re-analyze

Caption: A typical workflow for impurity analysis and control.

References

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Copper-catalyzed synthesis of quinoline derivatives via tandem Knoevenagel condensation, amination and cyclization. (2016). RSC Advances. Retrieved January 6, 2026, from [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). American Pharmaceutical Review. Retrieved January 6, 2026, from [Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. (2012). Lisbon University. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted quinolines. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, but their synthesis is often plagued by challenges such as violent exothermic reactions, low yields, significant byproduct formation, and purification difficulties.[1][2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common classical and modern quinoline synthesis methodologies. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to optimize your reaction conditions effectively.

Part 1: General FAQs for Quinoline Synthesis

This section addresses common issues applicable to a wide range of quinoline synthesis protocols.

Q1: How can I effectively monitor the progress of my quinoline synthesis reaction? A1: Thin-layer chromatography (TLC) is the most straightforward and widely used method for real-time reaction monitoring.[4] By co-spotting the reaction mixture with your starting materials (e.g., the aniline and the carbonyl compound), you can visualize the consumption of reactants and the appearance of the quinoline product. The higher conjugation of the quinoline ring often makes it more UV-active than the starting materials. For volatile compounds, GC-MS can also be an excellent tool to monitor product formation and identify potential byproducts.

Q2: My purified quinoline derivative is yellow or brown, but the literature reports it as colorless or white. Is it impure? A2: Not necessarily. Pure quinoline is a colorless liquid, but it and many of its derivatives are notoriously susceptible to air and light-induced oxidation, which leads to a yellow and eventually brown discoloration.[5] This coloration is often due to trace oxidized impurities and may not significantly affect the overall purity. For applications requiring high purity, such as pharmacological screening, it is advisable to perform a final purification step (e.g., activated carbon treatment followed by recrystallization or vacuum distillation) and store the product under an inert atmosphere (Nitrogen or Argon) in the dark.[5]

Q3: Are there "greener" or more environmentally friendly alternatives to the classical quinoline syntheses? A3: Yes, significant progress has been made in developing greener synthetic routes.[6][7] Key strategies include:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and increase yields, often under solvent-free or aqueous conditions.[8]

  • Solvent-Free Reactions: Many modern protocols, particularly for the Friedländer synthesis, have been developed to run under solvent-free conditions, reducing waste and simplifying workup.[6][9]

  • Use of Water as a Solvent: Water has been successfully used as a green solvent for certain syntheses, such as catalyst-free Friedländer reactions.[4]

  • Recyclable Catalysts: The use of solid acid catalysts (e.g., zeolites, montmorillonite K-10) or reusable ionic liquids can improve the environmental footprint of the synthesis.[8][9]

Q4: What are the best general strategies for purifying crude quinoline products, especially from tar-heavy reactions like the Skraup synthesis? A4: Purification can be challenging. A multi-step approach is often necessary:

  • Initial Workup: After neutralizing the acidic reaction mixture, an initial extraction with an organic solvent is performed.

  • Steam Distillation: For thermally stable, volatile quinolines obtained from reactions like the Skraup or Doebner-von Miller, steam distillation is highly effective at separating the product from non-volatile tars and inorganic salts.[10][11]

  • Column Chromatography: This is the most common method for purifying a wide range of derivatives. However, some quinolines can be sensitive to silica gel. If decomposition is observed, consider deactivating the silica with a base like triethylamine or using a different stationary phase like alumina.[12]

  • Crystallization via Salt Formation: Quinolines are basic and can be converted to salts (e.g., hydrochlorides, picrates, or phosphates).[5][13] These crystalline salts can often be easily purified by recrystallization and then neutralized to regenerate the pure quinoline base.[5][13]

Part 2: Troubleshooting Guides for Specific Syntheses

The Skraup Synthesis

This method synthesizes quinolines from an aniline, glycerol, an oxidizing agent (like nitrobenzene), and concentrated sulfuric acid. It is powerful but notoriously hazardous.[14][15]

Problem 1: The reaction is extremely vigorous, exothermic, and difficult to control.

  • Causality: The dehydration of glycerol to acrolein by concentrated sulfuric acid is a highly exothermic process that can lead to a runaway reaction.[16] The subsequent condensation and cyclization steps also release significant heat.

  • Troubleshooting & Optimization:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to moderate the reaction's violence.[10][15] Boric acid can also be used.[10] These moderators help to control the rate of the exothermic steps.

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise to the cooled mixture of aniline and glycerol, ensuring the temperature does not rise uncontrollably.

    • Efficient Mechanical Stirring: Ensure the reaction mixture is vigorously stirred to dissipate heat effectively and prevent the formation of localized hotspots.

Problem 2: Significant formation of black, intractable tar, leading to low yields and difficult purification.

  • Causality: The harsh acidic and oxidizing conditions at high temperatures cause the polymerization of the highly reactive acrolein intermediate, as well as decomposition of the aniline and product, resulting in tar formation.[10][16]

  • Troubleshooting & Optimization:

    • Optimize Temperature: Heat the reaction gently to initiate it. Once the exothermic phase begins, remove external heating and apply cooling if necessary to maintain control. Avoid excessively high temperatures.[10]

    • Choice of Oxidizing Agent: While nitrobenzene is common, it can contribute to side reactions. Arsenic acid is known to result in a less violent reaction, though its toxicity is a major concern.[15] In some modern variations, iodine has been used as an effective oxidizing agent.[17]

    • Solvent Modification: While nitrobenzene often acts as both oxidant and solvent, some modified procedures utilize greener solvents or even aqueous media under microwave conditions to minimize charring.[4][8]

Workflow: Troubleshooting the Skraup Synthesis

start Start: Skraup Synthesis Issue issue Identify Primary Problem start->issue violent Violent / Exothermic Reaction issue->violent tar Excessive Tar Formation issue->tar mod Add Moderator? (e.g., FeSO4) violent->mod Check temp Temperature Too High? tar->temp Check add_mod Action: Add FeSO4 or Boric Acid mod->add_mod No mod->temp Yes add_mod->temp cool Action: Control H2SO4 addition with cooling. Gentle initial heating. temp->cool Yes oxidant Review Oxidizing Agent temp->oxidant No cool->oxidant oxidant_choice Action: Consider milder oxidant or modern protocols (e.g., Iodine) oxidant->oxidant_choice success Improved Reaction Control & Yield oxidant_choice->success

Caption: Troubleshooting logic for common Skraup synthesis issues.

The Doebner-von Miller Synthesis

This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines, typically under acidic conditions.[1][8]

Problem 1: Low yield of quinoline with a large amount of polymeric/tarry byproduct.

  • Causality: This is the most common failure mode. The strong acid catalyst required for the reaction also efficiently catalyzes the self-polymerization of the electron-deficient α,β-unsaturated carbonyl starting material.[10][18]

  • Troubleshooting & Optimization:

    • Employ a Biphasic System: This is a highly effective strategy. By using a water-immiscible organic solvent (e.g., toluene) alongside the acidic aqueous phase, the α,β-unsaturated carbonyl compound is sequestered in the organic phase.[8][18] This dramatically reduces its concentration in the acidic medium, thus minimizing polymerization while still allowing it to react at the interface.

    • Optimize Acid Catalyst: While strong acids are needed, their concentration and type can be optimized. Screen different Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄). Milder Lewis acids may offer a better balance between reaction rate and polymerization.[18]

    • Slow Addition: Instead of adding all reagents at once, a slow, controlled addition of the carbonyl compound to the heated aniline/acid mixture can keep its instantaneous concentration low, disfavoring polymerization.[10]

Problem 2: Isolation of dihydroquinoline or tetrahydroquinoline impurities.

  • Causality: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[14] If the oxidizing agent (often generated in situ or an external oxidant) is insufficient or the conditions are not optimal for this step, the reaction can stall at the dihydroquinoline stage.

  • Troubleshooting & Optimization:

    • Ensure Sufficient Oxidant: If using an external oxidant, ensure at least a stoichiometric amount is present. In many classical procedures, the Schiff base formed from another molecule of aniline and the carbonyl compound acts as the hydrogen acceptor (oxidant). Ensure reaction stoichiometry supports this.

    • Post-Reaction Oxidation: If you have already isolated a product mixture containing dihydroquinolines, you may be able to perform a separate oxidation step. Re-dissolve the crude product and treat it with an appropriate oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to convert the impurity to the desired quinoline.

    • Increase Reaction Time/Temperature: The final oxidation step may require more forcing conditions. Monitor the disappearance of the dihydroquinoline intermediate by TLC or LC-MS and prolong the reaction time or increase the temperature as needed.[18]

The Friedländer Synthesis

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[19][20] It is one of the most versatile and widely used methods.

Problem 1: Poor regioselectivity when using an unsymmetrical ketone.

  • Causality: An unsymmetrical ketone (e.g., 2-pentanone) can form two different enolates or enamines, leading to attack from either the α-methyl or α-methylene side. This results in a mixture of regioisomeric quinoline products, which are often difficult to separate.[1][21]

  • Troubleshooting & Optimization:

    • Catalyst Control: The choice of catalyst can strongly influence regioselectivity. The use of specific amine catalysts (e.g., pyrrolidine) can favor the formation of the kinetic enamine, directing the reaction pathway.[21] Some ionic liquids have also been shown to provide excellent regiocontrol.[19]

    • Substrate Modification: While more synthetically demanding, installing a directing group, such as a phosphoryl group on one α-carbon of the ketone, can force the cyclization to occur at the other α-position.[22]

    • Thermodynamic vs. Kinetic Control: The reaction can sometimes be directed by temperature and base/acid choice. A systematic screening of conditions (e.g., NaOH vs. KOtBu, low vs. high temperature) may reveal a preference for one isomer.

Problem 2: Low yield due to self-condensation (aldol reaction) of the ketone starting material.

  • Causality: Under the basic or acidic conditions often used, the ketone starting material can undergo self-condensation faster than or in competition with the desired reaction with the 2-aminoaryl ketone/aldehyde, reducing the yield.[19][23]

  • Troubleshooting & Optimization:

    • Switch to Milder Catalysts: The traditional use of strong bases like NaOH or KOH often promotes aldol reactions.[24] Modern methods utilize a vast array of milder and more efficient catalysts. Screening catalysts is crucial.

    • Use an Imine Analog: To prevent self-condensation, the 2-aminoaryl aldehyde can be pre-reacted to form an imine, which is then reacted with the ketone. This avoids having a free carbonyl group that can participate in side reactions.[19]

    • Solvent-Free & Microwave Conditions: Many modern, high-yield protocols utilize solvent-free conditions, often with microwave irradiation.[25][9] These conditions can accelerate the desired Friedländer condensation over competing pathways.

Table 1: Modern Catalysts for Friedländer Synthesis
Catalyst SystemSolventTemperature (°C)Typical Yield (%)Reference
Iodine (I₂)Solvent-free11045-98[6]
Zirconium triflateEthanol/Water60>88[9]
[Hbim]BF₄ (Ionic Liquid)Solvent-free100~93[9]
Montmorillonite K-10Solvent-free5090[9]
p-Toluenesulfonic acid (p-TSA)TolueneReflux60-94[6][14]
No CatalystWater70High[4]
Experimental Protocol: High-Yield, Catalyst-Free Friedländer Synthesis in Water

This protocol is based on an environmentally friendly procedure.[4]

  • In a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-aminobenzaldehyde (1.0 mmol, 1.0 equiv) in 5 mL of deionized water.

  • Add the ketone containing an α-methylene group (e.g., ethyl acetoacetate, 1.2 mmol, 1.2 equiv) to the solution.

  • Heat the reaction mixture to 70°C and stir vigorously for 3-5 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the aqueous solution.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 5 mL), and dry in a vacuum oven.

  • If the product is an oil, extract the mixture with ethyl acetate (3 x 15 mL), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify further by column chromatography or recrystallization if necessary.

The Combes Synthesis

This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[26][27]

Problem: Low yield of the desired 2,4-disubstituted quinoline.

  • Causality: The reaction proceeds via an enamine intermediate, followed by an acid-catalyzed electrophilic cyclization onto the aromatic ring, which is the rate-determining step.[26] Low yields can result from an incomplete initial condensation, a slow or inefficient cyclization step, or steric hindrance.[22]

  • Troubleshooting & Optimization:

    • Catalyst Choice: While concentrated sulfuric acid is traditional, it can cause charring. Polyphosphoric acid (PPA) or polyphosphoric ester (PPE) are often more effective dehydrating agents and catalysts for the cyclization step, leading to higher yields.[22][28] Other catalysts like ZnCl₂, p-TSA, and HF have also been used.[28][29]

    • Steric Effects: Be mindful of sterics. Increasing the bulk of the substituents on the β-diketone can hinder the cyclization step.[26] Similarly, highly substituted anilines may react more slowly.

    • Electronic Effects: Strong electron-withdrawing groups (like -NO₂) on the aniline ring deactivate it towards the electrophilic cyclization step and can prevent the reaction from proceeding.[29] Conversely, electron-donating groups accelerate this step.

Diagram: Key Steps in the Combes Synthesis

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization (Rate-Determining) Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine Cyclization Acid-Catalyzed Electrophilic Annulation Enamine->Cyclization H+ Dehydration Dehydration Cyclization->Dehydration Product 2,4-Disubstituted Quinoline Dehydration->Product

Caption: The two major stages of the Combes quinoline synthesis.

The Conrad-Limpach-Knorr Synthesis

This synthesis uses an aniline and a β-ketoester. A key challenge is controlling the reaction to form either the 4-hydroxyquinoline (Conrad-Limpach product) or the 2-hydroxyquinoline (Knorr product).[30][31][32]

Problem: Formation of an inseparable mixture of 4-hydroxyquinoline and 2-hydroxyquinoline isomers.

  • Causality: The product distribution is highly dependent on the reaction temperature, representing a classic case of kinetic versus thermodynamic control.[33]

    • Kinetic Pathway (Conrad-Limpach): At lower temperatures, the more nucleophilic aniline nitrogen attacks the more electrophilic ketone carbonyl of the β-ketoester. This is the faster reaction and, after cyclization, leads to the 4-hydroxyquinoline.[31]

    • Thermodynamic Pathway (Knorr): At higher temperatures, the initial adduct can revert. The reaction proceeds via attack at the ester carbonyl, forming a more stable β-keto anilide intermediate. Cyclization of this intermediate yields the thermodynamically favored 2-hydroxyquinoline product.[31]

  • Troubleshooting & Optimization:

    • Strict Temperature Control: This is the single most critical parameter for selectivity.

      • For 4-Hydroxyquinolines (Kinetic Product): Keep the initial condensation temperature low (e.g., room temperature to ~100°C). The subsequent cyclization step is done at high temperature (~250°C), but the initial adduct formation determines the final product.[31][34]

      • For 2-Hydroxyquinolines (Thermodynamic Product): Run the reaction at a consistently higher temperature (e.g., >140°C) to allow the equilibrium to favor the formation of the thermodynamic anilide intermediate.[31][33]

Table 2: Temperature Effects in Conrad-Limpach-Knorr Synthesis
Reaction TemperatureFavored PathwayPredominant Product
Low (~25-100 °C)Kinetic Control4-Hydroxyquinoline
High (>140 °C)Thermodynamic Control2-Hydroxyquinoline
References
  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. Retrieved January 6, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 6, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 6, 2026, from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Purification of Quinoline. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

  • Review on Quinoline: Recent Advances in Synthesis and Applications. (n.d.). IJARESM. Retrieved January 6, 2026, from [Link]

  • Recent Advances in the Friedländer Reaction. (2011). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 6, 2026, from [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. (2018). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Purification method of 8-hydroxyquinoline crude product. (2013). Google Patents.
  • synthesis of quinoline derivatives and its applications. (2019). Slideshare. Retrieved January 6, 2026, from [Link]

  • Friedländer Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 6, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 6, 2026, from [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (2020). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Effects of solvent on the Friedländer synthesis of quinolines. (2020). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Combes synthesis of quinolines. (n.d.). Química Orgánica. Retrieved January 6, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Synthesis of Quinoline and derivatives. (n.d.). Thapar Institute of Engineering & Technology. Retrieved January 6, 2026, from [Link]

  • Reaction mechanism of the Skraup quinoline synthesis. (2019). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Skraup reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Purification of Quinoline-3,4-diones. (2025). Reddit. Retrieved January 6, 2026, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica. Retrieved January 6, 2026, from [Link]

  • A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. (1931). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Conrad-Limpach Quinoline Synthesis. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 6, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). ACS Publications. Retrieved January 6, 2026, from [Link]

  • The Skraup Synthesis of Quinolines. (2018). ResearchGate. Retrieved January 6, 2026, from [Link]

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Technical Support Center: Stability and Degradation of Ethyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-aminoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate and resolve stability-related challenges, ensuring the integrity and reliability of your research.

Understanding the Stability of this compound

This compound is a heterocyclic compound featuring a quinoline core, a primary amine at the 2-position, and an ethyl ester at the 3-position. This combination of functional groups dictates its chemical reactivity and, consequently, its stability profile. The quinoline ring is susceptible to oxidation and photodegradation, while the ester and amino groups can undergo hydrolysis and other reactions, particularly under stressful environmental conditions.[1] A thorough understanding of these potential degradation pathways is crucial for designing robust experiments, ensuring accurate results, and defining appropriate storage and handling procedures.

Troubleshooting Guide

This section addresses specific problems you might encounter during your work with this compound.

Issue 1: You observe a yellowing or browning of your solid sample over time.

  • Question: My solid this compound, which was initially a white to light-yellow powder, has developed a distinct yellow or brownish tint upon storage. Is the material degrading, and is it still suitable for use?

  • Answer: A significant color change, particularly to yellow or brown, is a strong indicator of degradation.[2] This is often due to a combination of oxidation and photodegradation of the quinoline ring system. While a slight initial color may be acceptable depending on the supplier's specifications, a noticeable change over time suggests the formation of chromophoric degradation products. For sensitive applications, it is highly recommended to use a fresh, un-degraded batch of the compound. If you must use the discolored material, it is crucial to first re-characterize it to determine its purity and identify any significant impurities.

Issue 2: You are seeing unexpected peaks in your HPLC analysis of a recently prepared solution.

  • Question: I prepared a stock solution of this compound in DMSO for my experiments. However, my initial HPLC analysis shows several small, unexpected peaks that were not present in the certificate of analysis of the solid material. What could be the cause?

  • Answer: The appearance of new peaks in your chromatogram suggests that the compound may be degrading in your chosen solvent or under your storage conditions.[2] Several factors could be at play:

    • Solvent-Induced Degradation: While DMSO is a common solvent, it is not always inert. Ensure your DMSO is of high purity and anhydrous, as water content can facilitate hydrolysis of the ethyl ester.

    • Photodegradation: If your solution was exposed to light, even ambient laboratory light, for a prolonged period, photodegradation of the quinoline ring could be occurring.[1]

    • Temperature Effects: If the solution was not stored at a sufficiently low temperature, thermal degradation could be a contributing factor. For short-term storage (1-2 weeks), refrigeration at -4°C is recommended, while longer-term storage should be at -20°C.[3]

Issue 3: You are experiencing a loss of biological activity or inconsistent results in your assays.

  • Question: My biological assays using this compound are showing lower than expected activity, and the results are not reproducible. Could this be related to the stability of the compound?

    • Prepare Fresh Solutions: Always prepare fresh stock solutions before each experiment, especially for sensitive biological assays.

    • Minimize Freeze-Thaw Cycles: Aliquot your stock solutions into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.[2]

    • Confirm Compound Integrity: Before conducting your biological experiments, verify the purity of your stock solution using a stability-indicating HPLC method (see Protocol 2).

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways are:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-aminoquinoline-3-carboxylic acid.

  • Oxidation: The electron-rich 2-aminoquinoline ring system can be oxidized, potentially leading to the formation of N-oxides or hydroxylated derivatives.[1]

  • Photodegradation: Exposure to UV or even visible light can induce photochemical reactions in the quinoline ring, leading to a variety of degradation products.[1]

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2:

  • Solid: Store the solid material in a tightly sealed, light-resistant container at -20°C for long-term storage.[3] For short-term storage (1-2 weeks), -4°C is acceptable.[3] It is also advisable to store it in a desiccator to protect it from moisture.[2]

  • Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, store them in light-protected (amber) vials at -20°C or -80°C.[2] Aliquoting into smaller, single-use volumes is highly recommended to minimize freeze-thaw cycles.[2]

Q3: How can I perform a forced degradation study to understand the stability of this compound?

A3: A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5] A general protocol for conducting such a study is provided below (see Protocol 1).

Q4: Is there a recommended HPLC method for analyzing the stability of this compound?

A4: While a specific, validated stability-indicating HPLC method for this exact compound may not be publicly available, a general-purpose reverse-phase HPLC method can be developed and validated. A starting point for method development is provided below (see Protocol 2). The key is to demonstrate that the method can separate the parent compound from all potential degradation products generated during forced degradation studies.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely consuming the parent compound.[7]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.[1]
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and collect samples at various time points. Neutralize the samples with 0.1 M HCl before HPLC analysis.[1]
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature and monitor over 24 hours.[1]
  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, place a solution of the compound at 60°C and sample at various time points.[2]
  • Photolytic Degradation: Expose a solution of the compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples and controls using a stability-indicating HPLC method (see Protocol 2).
  • Calculate the percentage of degradation and identify any major degradation products using techniques like mass spectrometry (LC-MS).
Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute the parent compound and any more lipophilic degradation products. A suggested starting gradient could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides a good response for the parent compound (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

Method Validation:

  • Once the method is optimized to achieve good separation of all peaks, it must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2]

Data Presentation

Table 1: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation ProductChemical Structure
Hydrolysis 2-aminoquinoline-3-carboxylic acidC₁₀H₈N₂O₂
Oxidation This compound N-oxideC₁₂H₁₂N₂O₃
Photodegradation Hydroxylated derivatives (e.g., Ethyl 2-amino-x-hydroxyquinoline-3-carboxylate)C₁₂H₁₂N₂O₃

Visualizations

Degradation_Pathways parent This compound hydrolysis_product 2-aminoquinoline-3-carboxylic acid parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product This compound N-oxide parent->oxidation_product Oxidation (e.g., H2O2) photo_product Hydroxylated Derivatives parent->photo_product Photodegradation (UV/Visible Light)

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow start Observed Issue (e.g., color change, extra peaks, low activity) check_storage Review Storage Conditions (Light, Temp, Moisture) start->check_storage check_solution Assess Solution Preparation (Solvent, Age, Freeze-Thaw) start->check_solution run_hplc Analyze by Stability-Indicating HPLC check_storage->run_hplc check_solution->run_hplc compare_coa Compare to Certificate of Analysis run_hplc->compare_coa degradation_confirmed Degradation Confirmed compare_coa->degradation_confirmed New Peaks / Purity < 95% no_degradation No Significant Degradation compare_coa->no_degradation Purity Acceptable use_fresh Use Fresh Material / Optimize Conditions degradation_confirmed->use_fresh investigate_other Investigate Other Experimental Variables no_degradation->investigate_other

Sources

Technical Support Center: Scaling Up Ethyl 2-aminoquinoline-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-aminoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important quinoline derivative. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, providing not just solutions but also the underlying scientific principles.

Troubleshooting Guide: Common Issues in Scale-Up Synthesis

Issue 1: Low Yield of this compound

Question: We are experiencing a significant drop in yield for this compound when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis using the Friedländer annulation. What are the likely causes and how can we mitigate this?

Answer:

A decrease in yield upon scale-up is a common challenge in organic synthesis, particularly for condensation reactions like the Friedländer synthesis.[1] The primary reasons often revolve around mass and heat transfer limitations, altered reaction kinetics, and inefficient mixing.

Potential Causes & Solutions:

  • Inefficient Heat Transfer:

    • Causality: The Friedländer reaction is often exothermic. On a small scale, heat dissipates quickly. In a large reactor, inefficient heat removal can lead to localized "hot spots," promoting side reactions and degradation of both starting materials and the product. Traditional Friedländer synthesis often requires high temperatures, which can exacerbate this issue.[1]

    • Troubleshooting Steps:

      • Monitor Internal Temperature: Use multiple temperature probes to map the thermal profile of the reactor.

      • Controlled Reagent Addition: Instead of adding the carbonyl compound (e.g., ethyl 2-cyano-3-ethoxyacrylate) all at once, use a controlled addition funnel or pump to add it portion-wise. This allows the cooling system to manage the heat generated.

      • Jacketed Reactor Optimization: Ensure the reactor's heating/cooling jacket is functioning optimally. Consider using a more efficient heat transfer fluid.

  • Poor Mixing and Mass Transfer:

    • Causality: As the reactor volume increases, achieving homogeneous mixing of reactants becomes more challenging. This can lead to localized areas of high reactant concentration, favoring side-product formation, and areas of low concentration where the reaction stalls.

    • Troubleshooting Steps:

      • Impeller Design and Speed: Evaluate the type of stirrer (e.g., anchor, turbine) and its speed. A combination of impeller types might be necessary for better axial and radial mixing.

      • Baffle Installation: If not already present, install baffles in the reactor to prevent vortex formation and improve mixing efficiency.

  • Side Reactions:

    • Causality: Under harsh conditions (high temperature, strong acid/base catalysis), side reactions such as self-condensation of the 2-aminoaryl ketone or the carbonyl partner can become significant.[1][2]

    • Troubleshooting Steps:

      • Milder Catalysts: Explore the use of modern, milder catalysts. Lewis acids like Indium(III) triflate (In(OTf)₃) have been shown to be effective under solvent-free conditions and can offer better selectivity.[3] Solid acid catalysts, such as silica-propylsulfonic acid, are also an option and simplify workup.[2]

      • Solvent Selection: The choice of solvent can influence reaction rates and selectivity. While solvent-free conditions are often preferred for green chemistry, a high-boiling, inert solvent might provide better temperature control and solubility on a larger scale.[4][5]

Workflow for Optimizing Yield on Scale-Up:

Caption: Workflow for troubleshooting low yield in scale-up synthesis.

Issue 2: Product Purity and Difficult Purification

Question: Our scaled-up batches of this compound are consistently contaminated with byproducts, making purification by crystallization difficult. What are common impurities and how can we improve the purity of the crude product?

Answer:

Purification is a critical step, and its difficulty often increases with scale. The impurities in your product are likely a result of side reactions inherent to the Friedländer synthesis or related methods.

Common Impurities and Their Origins:

Impurity TypePotential OriginMitigation Strategy
Unreacted Starting Materials Incomplete reaction due to poor mixing, incorrect stoichiometry, or insufficient reaction time.Optimize mixing, ensure accurate reagent charging, and monitor reaction completion by TLC or HPLC.
Aldol Self-Condensation Products The α-methylene carbonyl compound reacts with itself, especially under basic conditions.[1]Use milder reaction conditions, consider imine analogues of the o-aniline starting material.[1]
Isomeric Quinoline Products Use of an unsymmetrical ketone can lead to regioselectivity issues.[1]Employ a symmetrical ketone if possible, or use specific catalysts (e.g., amine catalysts, ionic liquids) to control regioselectivity.[1]
Over-reaction/Degradation Products Harsh reaction conditions (high temperature, strong acids) can cause decomposition of the desired product.[1]Reduce reaction temperature and time; use milder catalysts.

Troubleshooting Purification:

  • Reaction Work-up:

    • pH Adjustment: Carefully control the pH during the work-up. The amino group on the quinoline ring can be protonated or deprotonated, affecting its solubility.

    • Solvent Washes: Incorporate specific solvent washes to remove certain impurities. For example, a non-polar solvent wash (e.g., hexanes) might remove unreacted starting materials, while a slightly acidic or basic aqueous wash could remove corresponding impurities.

  • Crystallization:

    • Solvent System Screening: Do not assume the lab-scale crystallization solvent system will work on a larger scale. Screen a variety of single and mixed solvent systems. A common technique is to dissolve the crude product in a good solvent (e.g., ethanol, ethyl acetate) and then add an anti-solvent (e.g., water, heptane) to induce crystallization.

    • Cooling Profile: The rate of cooling significantly impacts crystal size and purity. A slower, controlled cooling profile generally yields larger, purer crystals.

    • Seeding: Use a small amount of pure product as seed crystals to promote controlled crystallization and prevent oiling out.

  • Chromatography:

    • While often a last resort at large scales due to cost, column chromatography using silica gel can be effective for removing persistent impurities.[6] A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound via the Friedländer Synthesis?

A1: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[7][8] There are two plausible mechanisms:

  • Mechanism A (Aldol First): The reaction begins with an aldol condensation between the two carbonyl-containing starting materials. This is followed by dehydration and then cyclization via imine formation to yield the quinoline ring.[7]

  • Mechanism B (Schiff Base First): The initial step is the formation of a Schiff base between the amino group of the 2-aminoaryl ketone and the carbonyl group of the other reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final product.[7]

Caption: Simplified reaction pathways for the Friedländer synthesis.

Q2: Are there alternative synthetic routes to the Friedländer synthesis for producing quinolines?

A2: Yes, several other named reactions can produce the quinoline core, though they may not be as direct for this specific substitution pattern. The Pfitzinger reaction, for instance, uses isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[9][10] While this yields a different carboxylate position, it's a powerful method for other quinoline derivatives. The choice of synthetic route often depends on the availability and cost of starting materials and the desired substitution pattern on the final molecule.

Q3: How critical is catalyst selection in the scale-up process? Can catalyst deactivation be an issue?

A3: Catalyst selection is paramount. While traditional methods use strong acids or bases, these can lead to side reactions and difficult workups, especially at scale.[1][7] Modern approaches using Lewis acids or reusable solid acid catalysts can offer milder conditions, higher selectivity, and easier removal.[3][5][11]

Catalyst deactivation is a significant concern in continuous or large-batch processes.[12] Potential causes include:

  • Poisoning: Impurities in the starting materials or solvents (e.g., sulfur compounds, water) can bind to the catalyst's active sites and inhibit its function.[12][13]

  • Coking/Fouling: At high temperatures, organic materials can decompose and deposit on the catalyst surface, blocking active sites.[12]

  • Leaching: For solid-supported catalysts, the active species may leach into the reaction mixture, reducing the catalyst's efficacy over time.

To mitigate this, use high-purity reagents and solvents, optimize reaction temperatures to avoid degradation, and perform catalyst recycling studies to assess stability and potential for reuse.[14]

Q4: What are the key safety considerations when scaling up this synthesis?

A4: Safety is the top priority. Key considerations include:

  • Thermal Hazards: As mentioned, the reaction can be exothermic. A proper thermal hazard evaluation should be conducted to understand the potential for a runaway reaction. Ensure the reactor's cooling capacity is sufficient for the scale of the reaction.

  • Reagent Handling: Handle all chemicals, especially corrosive acids/bases and volatile organic solvents, in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Pressure Build-up: If the reaction produces gaseous byproducts or is run at elevated temperatures, ensure the reactor is equipped with appropriate pressure relief systems.

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents used. Ensure proper grounding of equipment to prevent static discharge.

References

Technical Support Center: Troubleshooting Unexpected Peaks in the ¹H NMR of Ethyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you identify and troubleshoot unexpected peaks in the ¹H NMR spectrum of Ethyl 2-aminoquinoline-3-carboxylate. As experienced chemists know, an NMR spectrum is rarely perfect. Unexpected signals can arise from a variety of sources, including residual solvents, impurities from the synthesis, or degradation of the compound itself. This guide provides a structured, question-and-answer approach to diagnosing these anomalies, grounded in established spectroscopic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum of this compound shows broad peaks. What could be the cause?

Broadening of NMR signals can be attributed to several factors, ranging from sample preparation to the inherent chemical properties of the molecule.[1][2]

  • Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field.[1] Before blaming your sample, ensure the spectrometer is properly shimmed. A standard sample can be used to verify the instrument's performance.[3]

  • Low Solubility or High Concentration: If your compound is not fully dissolved or the solution is too concentrated, it can lead to peak broadening.[1] Try diluting the sample or using a different deuterated solvent in which your compound is more soluble.[1]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species (like dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it can help.

  • Chemical Exchange: Protons on heteroatoms, such as the amine (-NH₂) group in this compound, can undergo chemical exchange with other labile protons (e.g., trace water in the solvent). This exchange process, occurring on the NMR timescale, often results in a broad signal.[4][5] The chemical shift of amine protons can vary and they often appear as broad signals.[6][7]

Troubleshooting Workflow for Broad Peaks:

G start Broad Peaks Observed shim Re-shim the Spectrometer start->shim standard Run a Standard Sample shim->standard Still Broad end Peak Sharpened or Identified shim->end Peaks Sharpen dilute Dilute the Sample standard->dilute Standard is Sharp standard->end Standard is Broad (Instrument Issue) solvent Change NMR Solvent dilute->solvent Still Broad dilute->end Peaks Sharpen degas Degas the Sample solvent->degas Still Broad solvent->end Peaks Sharpen d2o Add a Drop of D₂O degas->d2o Still Broad degas->end Peaks Sharpen d2o->end

Caption: Troubleshooting flowchart for broad NMR peaks.

Q2: I see unexpected peaks in the aromatic region (7.0-9.0 ppm) of my spectrum. What could they be?

The aromatic region of the ¹H NMR spectrum is often complex. While the quinoline core of your molecule will have signals here, other aromatic species can also appear.

  • Starting Materials or Byproducts: Unreacted starting materials or byproducts from the synthesis are common culprits. For instance, if your synthesis involved a Friedländer annulation, residual 2-aminobenzaldehyde or related precursors might be present.

  • Solvent Impurities: Some deuterated solvents, particularly aromatic ones like benzene-d₆ or pyridine-d₅, can have residual protonated signals.[8]

  • Degradation Products: Quinoline derivatives can be susceptible to oxidation or other degradation pathways, potentially forming new aromatic species.[9]

Table 1: Common Aromatic Impurities and Their Approximate ¹H NMR Chemical Shifts

Compound/ImpurityApproximate Chemical Shift (ppm)MultiplicityNotes
Benzene7.36sCommon solvent impurity.
Toluene7.27 (m), 2.34 (s)m, sResidual solvent.
Pyridine8.60 (d), 7.74 (t), 7.33 (t)d, t, tCan be used as a reaction solvent.
2-Aminobenzaldehyde~9.8 (s, -CHO), 6.6-7.4 (m, Ar-H)s, mPotential starting material.

Experimental Protocol: D₂O Shake

To confirm if a broad peak is from an exchangeable proton like an amine or alcohol:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for a few seconds.

  • Re-acquire the ¹H NMR spectrum.

  • The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[1][5][7]

Q3: There's a singlet around 8.5 ppm that I can't assign to my product. What is it?

A singlet in the downfield region of the aromatic spectrum often suggests a proton on a carbon adjacent to a nitrogen atom in a heteroaromatic system, with no adjacent protons to couple with.

  • Positional Isomers: The synthesis of quinolines can sometimes yield positional isomers. A detailed 2D NMR analysis (COSY, HSQC, HMBC) can help elucidate the exact connectivity of your molecule and confirm the structure.

  • Oxidized Species: Oxidation of the quinoline ring could lead to the formation of an N-oxide, which would significantly shift the chemical shifts of the aromatic protons.

Q4: I have a peak around 2.5 ppm that I wasn't expecting. What could be the source?

A peak around 2.5 ppm is often indicative of a common laboratory solvent.

  • Dimethyl Sulfoxide (DMSO): The residual proton signal in DMSO-d₆ appears at approximately 2.50 ppm.[10] If you've used DMSO in a previous step or for cleaning, it could be the source.

  • Acetone: Residual acetone often appears as a singlet around 2.17 ppm in CDCl₃. It can be difficult to remove from glassware.[1]

Table 2: Common Aliphatic Solvent Impurities and Their Approximate ¹H NMR Chemical Shifts

SolventApproximate Chemical Shift (ppm) in CDCl₃Multiplicity
Acetone2.17s
Dimethyl Sulfoxide (DMSO)2.50 (in DMSO-d₆)quintet
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)s, q, t
Diethyl Ether3.48 (q), 1.21 (t)q, t
Dichloromethane5.30s
Q5: Why do the chemical shifts of my compound seem to vary between different NMR experiments?

The chemical shift of a proton is sensitive to its local electronic environment, which can be influenced by several factors.[11]

  • Solvent Effects: The choice of deuterated solvent can significantly impact chemical shifts, especially for protons involved in hydrogen bonding (like the -NH₂ group).[8][10][12] Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects.[1][10]

  • Concentration: As the concentration of the sample changes, intermolecular interactions can also change, leading to shifts in the observed chemical shifts.[1]

  • Temperature: Temperature can affect conformational equilibria and the rates of chemical exchange, which in turn can influence chemical shifts.

Logical Relationship Diagram for Variable Chemical Shifts:

G A Variable Chemical Shifts B Solvent Effects A->B C Concentration Effects A->C D Temperature Effects A->D E Hydrogen Bonding B->E F Anisotropic Effects B->F G Intermolecular Interactions C->G H Conformational Changes D->H

Caption: Factors influencing chemical shift variability.

Expected ¹H NMR Data for this compound

For reference, the expected ¹H NMR spectrum of this compound in CDCl₃ should exhibit the following signals. Note that the exact chemical shifts can vary based on the solvent and concentration.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

ProtonsApproximate Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H7.0 - 8.5m5H
-NH₂5.0 - 6.0 (variable)br s2H
-OCH₂CH₃~4.4q2H
-OCH₂CH₃~1.4t3H

The chemical shift of the amine protons is highly variable and the signal is often broad.[6][7]

References

  • Department of Chemistry, University of Rochester. Troubleshooting ¹H NMR Spectroscopy. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]

  • University of California, Los Angeles, Chemistry Department. Spectroscopy Tutorial: Amines. [Link]

  • Ukrainets, I. V., et al. (2005). 4-Hydroxyquinol-2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4-Amino-2-oxoquinoline-3-carboxylic Acids. Chemistry of Heterocyclic Compounds, 41(9), 1150-1155. [Link]

  • Reddit user discussion. (2024). What can you infer from broad aromatic signals in 1H NMR? r/OrganicChemistry. [Link]

  • Interpreting NMR. (2017). Interpreting NMR: Best Friends and Structure Line-ups. YouTube. [Link]

  • Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Foroozandeh, M., & Kirschner, K. N. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry. [Link]

  • ChemRxiv. (2023). Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]

  • Reddit user discussion. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • RSC Medicinal Chemistry. (2024). Design, synthesis, and evaluation of novel quinolone derivatives as potent anti-ovarian cancer agents targeting TRBP. [Link]

  • American Chemical Society. (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. [Link]

  • Reddit user discussion. (2024). Any less-known tips on solving NMR problems? r/chemhelp. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • ResearchGate. (2017). Figure S3. 1 H NMR spectrum of 3b. [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

  • Gil, R. R., & Martins, M. A. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry, 81, 63-75. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]

  • Kuujia. Cas no 36926-83-7 (this compound). [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Molecular Diversity. (2023). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. [Link]

  • ResearchGate. (2001). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]

  • Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 249-261. [Link]

  • ResearchGate. (2022). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. [Link]

  • MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

  • National Center for Biotechnology Information. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. [Link]

Sources

Technical Support Center: Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support guide for the Friedel-Crafts acylation. This document is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to help you navigate this fundamental organic reaction. Our goal is to empower you with the knowledge to not only troubleshoot but also optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My Friedländer synthesis is sluggish or failing to proceed. What are the most common causes?

A1: A stalled Friedländer synthesis can typically be traced back to a few key factors:

  • Insufficient Catalyst Activity: The choice and condition of your acid or base catalyst are paramount. For acid-catalyzed pathways, ensure your Lewis acid (e.g., ZnCl₂, FeCl₃) or Brønsted acid (e.g., p-TsOH, H₂SO₄) is anhydrous and has not been deactivated by atmospheric moisture. For base-catalyzed variants, verify the strength and concentration of your base (e.g., KOH, piperidine).

  • Poor Substrate Reactivity: The electronic nature of your starting 2-aminoaryl aldehyde or ketone is critical. Electron-withdrawing groups on the aromatic ring will decrease the nucleophilicity of the amino group, slowing down the initial condensation step. Conversely, the methylene carbonyl component must be sufficiently acidic to form the necessary enolate intermediate.

  • Inappropriate Reaction Temperature: The Friedländer reaction often requires elevated temperatures to drive the cyclization and dehydration steps. If your reaction is sluggish, a carefully controlled increase in temperature may be necessary. However, excessive heat can lead to side reactions and decomposition, particularly with sensitive substrates.

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: Improving selectivity in the Friedländer synthesis involves fine-tuning the reaction conditions to favor the desired pathway over competing reactions like self-condensation of the carbonyl component or polymerization.

  • Catalyst Choice: The choice of catalyst can profoundly influence the reaction's outcome. For instance, milder catalysts such as iodine or bismuth(III) salts have been shown to promote the reaction under more controlled conditions, minimizing side product formation. In some cases, a heterogeneous catalyst can also offer enhanced selectivity and easier work-up.

  • Solvent System: The polarity and boiling point of the solvent can affect the relative rates of the desired reaction and side reactions. Experimenting with solvents like toluene, DMF, or even solvent-free conditions can help to optimize selectivity.

  • Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. An excess of the carbonyl component can lead to self-condensation products. A 1:1 or a slight excess of the amino-aldehyde/ketone is generally a good starting point.

Q3: Can I run the Friedländer synthesis under greener, more environmentally friendly conditions?

A3: Absolutely. There is a significant research effort to develop more sustainable protocols for this important reaction.

  • Catalyst-Free Conditions: Under certain circumstances, particularly with highly reactive substrates, the Friedländer synthesis can be performed under high-temperature, catalyst-free conditions, often using water as the solvent.

  • Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites or clays, can simplify product purification and allow for catalyst recycling, reducing waste.

  • Alternative Solvents: Exploring greener solvents like glycerol or deep eutectic solvents (DES) can be a viable alternative to traditional volatile organic compounds (VOCs).

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Quinoline
Potential Cause Diagnostic Check Recommended Solution
Inefficient Catalyst Analyze a small aliquot of the reaction mixture by TLC or LC-MS to check for the presence of starting materials.Screen a panel of catalysts with varying strengths (e.g., p-TsOH, Sc(OTf)₃, Bi(NO₃)₃·5H₂O). Ensure anhydrous conditions for Lewis acid catalysts.
Sub-optimal Reaction Temperature Monitor the reaction progress at different temperatures.Gradually increase the reaction temperature in 10 °C increments. Consider using a higher boiling point solvent if necessary.
Reversible Aldol Condensation Check for the reappearance of starting materials upon cooling or during work-up.Ensure the final dehydration step to form the quinoline ring is driven to completion, often by removing water via a Dean-Stark trap.
Product Inhibition Does the reaction rate slow down significantly as the product concentration increases?If possible, perform the reaction in a biphasic system or with a resin that can sequester the product as it forms.
Issue 2: Difficulty in Product Purification
Potential Cause Diagnostic Check Recommended Solution
Formation of Tar-like byproducts Observe the physical appearance of the crude reaction mixture.Lower the reaction temperature. Consider a milder catalyst. A shorter reaction time might also be beneficial.
Incomplete Reaction TLC or ¹H NMR analysis of the crude product shows a mixture of starting materials and product.Re-subject the crude material to the reaction conditions or consider a more forcing catalyst/temperature combination.
Catalyst Residue in the Product Perform elemental analysis or ICP-MS on the purified product.For homogeneous catalysts, implement an appropriate aqueous wash or a work-up procedure designed to remove the specific catalyst used. For heterogeneous catalysts, ensure complete filtration.

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Friedländer Synthesis
  • To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the active methylene carbonyl compound (1.1 mmol) in an appropriate solvent (e.g., toluene, 10 mL), add the Lewis acid catalyst (e.g., ZnCl₂, 10 mol%).

  • Equip the reaction flask with a reflux condenser and a Dean-Stark trap to remove water.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for an acid-catalyzed Friedländer synthesis.

Friedlander_Mechanism sub 2-Aminoaryl Ketone + Active Methylene Compound int1 Iminium Ion Intermediate sub->int1 Condensation cat Acid Catalyst (e.g., H+, Lewis Acid) cat->sub Catalyst Enters int2 Enamine/Enol Intermediate int1->int2 Tautomerization int3 Cyclized Intermediate int2->int3 Intramolecular Cyclization prod Quinoline Product int3->prod Dehydration water H₂O int3->water prod->cat Catalyst Regenerated

Caption: Generalized acid-catalyzed Friedländer reaction pathway.

Troubleshooting Workflow

This flowchart provides a logical sequence for addressing common issues in the Friedländer synthesis.

Troubleshooting_Workflow start Start: Low Quinoline Yield check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes optimize_catalyst Screen different catalysts (acidic/basic, homo/heterogeneous). Ensure anhydrous conditions for Lewis acids. check_catalyst->optimize_catalyst No check_substrate Are the substrates sufficiently reactive? check_temp->check_substrate Yes optimize_temp Incrementally increase temperature. Consider a higher boiling point solvent. check_temp->optimize_temp No modify_substrate Consider derivatization to enhance reactivity (e.g., protecting groups, activating groups). check_substrate->modify_substrate No solution Problem Solved check_substrate->solution Yes optimize_catalyst->check_catalyst optimize_temp->check_temp modify_substrate->start

Caption: A systematic guide to troubleshooting low yields.

References

  • Title: Bismuth(III) Nitrate Pentahydrate: A Convenient and Mild Catalyst for the Synthesis of Quinolines via Friedländer Annulation Source: Synthetic Communications URL: [Link]

  • Title: Molecular iodine-catalyzed Friedlander annulation for the synthesis of polysubstituted quinolines Source: Tetrahedron Letters URL: [Link]

  • Title: Recent Advances in the Friedländer Reaction Source: Organic Preparations and Procedures International URL: [Link]

  • Title: Deep eutectic solvents: a green platform for Friedländer quinoline synthesis Source: RSC Advances URL: [Link]

  • Title: A Simple and Efficient Catalyst-Free Approach for the Synthesis of Quinolines via Friedländer Annulation at Room Temperature Source: Synthetic Communications URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of Ethyl 2-aminoquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Towards Certainty

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives of Ethyl 2-aminoquinoline-3-carboxylate demonstrating significant potential as inhibitors of crucial biological targets like EGFR and HER-2.[1] As researchers and drug development professionals, our ability to innovate hinges on the structural integrity of the molecules we synthesize. An unconfirmed structure is not a discovery; it is a liability. The downstream consequences of structural ambiguity—from irreproducible biological data to failed clinical trials—are both costly and detrimental to scientific progress.

This guide eschews rigid templates to provide a logical, field-proven framework for confirming the structure of this compound derivatives. We will move beyond simply listing techniques and instead delve into the causality behind experimental choices, creating a self-validating workflow that ensures the molecule in the vial is unequivocally the molecule on paper. Our approach integrates three core analytical pillars—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to build a comprehensive and undeniable structural proof.

The Synthetic Context: Why Analysis Begins with Synthesis

Before we can confirm a structure, we must understand its origin. The Friedländer annulation is a classic and highly effective method for synthesizing the quinoline core.[2][3][4] It involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde or a related ketone with a compound containing an active methylene group, such as ethyl acetoacetate.[5][6]

Understanding this pathway is critical for the analytical chemist. It informs us of potential side products, unreacted starting materials, or isomeric impurities that might arise, allowing us to design our analytical strategy to explicitly rule them out.

G cluster_synthesis Friedländer Synthesis Workflow SM1 2-Aminobenzaldehyde Reaction Condensation & Cyclization SM1->Reaction SM2 Ethyl Acetoacetate SM2->Reaction Catalyst Acid or Base Catalyst (e.g., p-TSA, KOH) Catalyst->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: High-level workflow for the Friedländer synthesis of the target compound.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR is the most powerful tool for elucidating the precise atomic arrangement of an organic molecule. It provides a detailed map of the carbon and proton framework, establishing connectivity and confirming the substitution pattern. For a molecule like this compound, a combination of 1D and 2D NMR experiments is non-negotiable for unambiguous confirmation.[7]

Causality: Why Multiple NMR Experiments are Essential
  • ¹H NMR identifies all unique proton environments and their neighboring protons (via spin-spin coupling). This allows us to "see" the ethyl group, the distinct protons on the quinoline ring, and the amine protons.

  • ¹³C NMR complements this by identifying all unique carbon environments, including the critical quaternary carbons of the quinoline core and the ester carbonyl, which are invisible in ¹H NMR.[1]

  • 2D NMR (e.g., HSQC, HMBC) is the definitive step. It correlates the proton and carbon signals, acting as a "GPS" to place each piece of the puzzle. An HMBC experiment, for instance, can show a correlation from the CH₂ protons of the ethyl group to the ester carbonyl carbon, cementing their connection. This is how we build trust in our assignment.

Expected NMR Data for this compound
Analysis Expected Chemical Shift (δ, ppm) Key Structural Information Provided
¹H NMR ~1.4 (t, 3H)-CH₃ of the ethyl group, triplet due to coupling with adjacent CH₂.
~4.4 (q, 2H)-CH₂- of the ethyl group, quartet due to coupling with CH₃.
~7.0 - 8.5 (m, 4H)Aromatic protons on the quinoline core. The specific pattern helps confirm the substitution.
~6.5 - 7.5 (s, 2H, broad)-NH₂ protons. Signal is often broad and may exchange with D₂O.
¹³C NMR ~14-CH₃ carbon of the ethyl group.
~60-CH₂- carbon of the ethyl group.
~110 - 150Aromatic carbons of the quinoline ring. The number of signals confirms the symmetry.
~168Ester Carbonyl (C=O) carbon. A key downfield signal confirming the ester functional group.
Experimental Protocol: NMR Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the purified derivative. Causality: Sufficient concentration is needed for a good signal-to-noise ratio, especially for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, making them more clearly visible.[8]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide a lock signal at 0 ppm.

  • Acquisition: Place the tube in the NMR spectrometer and acquire ¹H, ¹³C, and 2D (HSQC, HMBC) spectra.

Pillar 2: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper

While NMR builds the frame, mass spectrometry confirms the fundamental building blocks. Its primary role is to provide a highly accurate molecular weight, validating the elemental formula.

Causality: Why High-Resolution MS is a Trustworthiness Checkpoint

Standard MS provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS) provides the exact mass to within a few parts per million. For this compound (C₁₂H₁₂N₂O₂), the expected monoisotopic mass is 216.0899 Da.[9][10] If HRMS returns a value of 216.0895, we can be extremely confident that our elemental formula is correct. This precision is crucial for differentiating between compounds with the same nominal mass but different elemental compositions, a common challenge in complex synthesis.

Analysis Expected Result (m/z) Key Structural Information Provided
HRMS (ESI+) 217.0971 ([M+H]⁺)Confirms the exact mass and elemental formula (C₁₂H₁₂N₂O₂).[10]
MS/MS FragmentationLoss of ethoxy group (-45 Da) or ethyl group (-29 Da) provides evidence for the ester moiety.
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions of the analyte (e.g., [M+H]⁺).

  • Mass Analysis: Acquire the full scan mass spectrum to identify the molecular ion peak.

  • Fragmentation (MS/MS): If further confirmation is needed, select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Pillar 3: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. It acts as a quick quality control check to ensure the expected chemical transformations have occurred.[11] While it doesn't provide the detailed connectivity of NMR, it offers a distinct "fingerprint" of the molecule's bonds.

Causality: Why IR Complements NMR and MS

During the Friedländer synthesis, we form an amine (-NH₂) and retain an ester (-COOR). IR spectroscopy provides direct, orthogonal evidence for these groups. A strong, sharp peak for the ester C=O stretch and distinct N-H stretching bands for the primary amine provide immediate confidence that the core functionalities are present.[12] The absence of a C=O stretch from a ketone starting material, for example, would confirm the reaction's completion.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H Stretch 3300 - 3500 (typically two bands)Primary Amine
C-H Stretch 3000 - 3100Aromatic
C-H Stretch 2850 - 3000Aliphatic (Ethyl)
C=O Stretch ~1710Ester Carbonyl
C=C / C=N Stretch 1500 - 1650Aromatic Ring
Experimental Protocol: ATR-IR Analysis
  • Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid, purified sample directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Integrated Workflow: A Self-Validating System

No single technique provides absolute proof. True confidence is achieved when these orthogonal methods converge on a single, consistent structure. The workflow below illustrates how data from each pillar is integrated to build an unassailable structural confirmation.

G cluster_workflow Integrated Structural Confirmation Workflow cluster_data Data Convergence Start Purified Synthetic Product MS HRMS Analysis Start->MS IR IR Spectroscopy Start->IR NMR 1D & 2D NMR Spectroscopy Start->NMR MS_data Correct Elemental Formula? (e.g., C₁₂H₁₂N₂O₂) MS->MS_data IR_data Key Functional Groups Present? (NH₂, C=O) IR->IR_data NMR_data Correct Atom Connectivity & Isomer? NMR->NMR_data Conclusion Unambiguous Structure Confirmed MS_data->Conclusion Yes Re_evaluate Re-evaluate Synthesis or Purification MS_data->Re_evaluate No IR_data->Conclusion Yes IR_data->Re_evaluate No NMR_data->Conclusion Yes NMR_data->Re_evaluate No

Caption: The integrated workflow demonstrates how orthogonal data streams converge for confident structural proof.

The Gold Standard: Single-Crystal X-ray Diffraction

For novel derivatives or when absolute stereochemical assignment is required, single-crystal X-ray diffraction is the ultimate arbiter. If a high-quality crystal can be grown, this technique provides a 3D model of the molecule, resolving any and all structural ambiguities.[13] While not always feasible, it remains the gold standard for structural proof and is often required for publication in top-tier journals or for patent filings.

Conclusion

Confirming the structure of a synthesized molecule is the bedrock of chemical research. For this compound derivatives, a haphazard approach is insufficient. By logically integrating the macro-level view of Mass Spectrometry (correct mass), the functional-group snapshot of IR Spectroscopy (correct pieces), and the detailed atomic map of NMR Spectroscopy (correct assembly), we create a robust, self-validating system. This multi-pronged strategy is not about redundancy; it is about building layers of orthogonal evidence that, together, provide the certainty required for advancing scientific discovery.

References

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer
  • Friedländer synthesis . Wikipedia. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines . PubMed Central - NIH. [Link]

  • Cas no 36926-83-7 (this compound) . LookChem. [Link]

  • 2-Aminoquinoline Spectra . SpectraBase. [Link]

  • Ethyl quinoline-3-carboxylate . PubChem - NIH. [Link]

  • A new class of quinolone derivatives as potent agents for the treatment of ovarian cancer . RSC Medicinal Chemistry. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines . PMC - NIH. [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar . NASA. [Link]

  • 2-Aminoquinoline . PubChem - NIH. [Link]

  • Friedlaender Synthesis . Organic Chemistry Portal. [Link]

  • 3-Aminoquinoline . PubChem - NIH. [Link]

  • Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate . PMC - NIH. [Link]

  • Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates . ResearchGate. [Link]

  • This compound (C12H12N2O2) . PubChemLite. [Link]

  • Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline . University of Cape Town Open Access. [Link]

  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity . RSC Publishing. [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid . MDPI. [Link]

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines . PubMed. [Link]

Sources

A Comparative Guide to the Spectral Analysis of Ethyl 2-aminoquinoline-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most famously the antimalarial drug quinine.[1][2] Its rigid, heterocyclic structure provides an excellent framework for developing compounds that can interact with a wide range of biological targets. Ethyl 2-aminoquinoline-3-carboxylate, with its reactive amino and carboxylate functionalities, serves as a versatile starting material for the synthesis of more complex molecules with potential anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5]

For researchers engaged in the synthesis and development of novel quinoline-based drug candidates, a thorough understanding of their structural characterization is paramount. Spectroscopic analysis is the cornerstone of this process, providing an unambiguous confirmation of molecular structure and purity. This guide offers a comparative analysis of the key spectral data—NMR, Mass Spectrometry, IR, and UV-Vis—for this compound and its analogs. We will delve into the causality behind experimental choices and interpret spectral patterns, providing field-proven insights for researchers in drug development.

Molecular Structure of the Parent Compound

To understand the spectral data, we must first visualize the parent structure. The following diagram illustrates the this compound molecule with standard numbering for the quinoline ring. Substitutions at various positions on the aromatic rings will significantly influence the spectral output.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and identify the position of substituents.

Expertise & Causality: Why NMR is a Primary Tool

The choice of NMR as the primary characterization technique is due to its high resolving power. For a quinoline system, every proton and carbon on the aromatic rings has a unique electronic environment, leading to a distinct signal. The introduction of substituents (analogs) creates predictable changes in the chemical shifts (δ) and coupling constants (J) of nearby nuclei. Electron-donating groups (EDGs) like -OCH₃ or -NH₂ will shield adjacent nuclei, causing an upfield shift (lower δ ppm), while electron-withdrawing groups (EWGs) like -NO₂ or -Cl will deshield them, causing a downfield shift (higher δ ppm).

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For the parent compound, we expect distinct signals for the amino protons, the ethyl ester protons, and the aromatic protons on the quinoline core.

Proton Assignment Parent Compound (Expected δ, ppm) Effect of EDG on Benzene Ring (e.g., 6-OCH₃) Effect of EWG on Benzene Ring (e.g., 6-NO₂) Multiplicity Coupling (J, Hz)
Ethyl -CH₃~1.4~1.4~1.4Triplet (t)~7.1
Ethyl -CH₂~4.4~4.4~4.4Quartet (q)~7.1
-NH₂~5.5 - 7.5~5.5 - 7.5~5.5 - 7.5Broad Singlet (br s)N/A
H-4~8.3~8.2~8.5Singlet (s)N/A
H-5~7.8~7.2 (shielded)~8.1 (deshielded)Doublet (d)~8-9
H-8~7.7~7.6~8.0Doublet (d)~8-9
H-6, H-7~7.3 - 7.6Varies based on positionVaries based on positionMultiplet (m)Various

Note: Data are synthesized from typical values for similar structures.[6][7]

¹³C NMR Spectral Data Comparison

¹³C NMR spectroscopy complements the ¹H data by providing a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment.[8]

Carbon Assignment Parent Compound (Expected δ, ppm) Effect of EDG on Benzene Ring (e.g., 6-OCH₃) Effect of EWG on Benzene Ring (e.g., 6-NO₂)
Ethyl -CH₃~14.5~14.5~14.5
Ethyl -CH₂~60.0~60.0~60.0
C-3~110.0~110.0~110.0
C-4a, C-8a~120.0 - 129.0Upfield shift near EDGDownfield shift near EWG
C-5, C-6, C-7, C-8~125.0 - 130.0Upfield shift near EDGDownfield shift near EWG
C-4~138.0~137.0~140.0
C-2~159.0~159.0~159.0
Ester C=O~167.0~167.0~167.0

Note: Data are synthesized from typical values for quinoline derivatives.[3][9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For drug development, it is critical for confirming the identity of a synthesized compound.

Expertise & Causality: Understanding Fragmentation

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The stability of the resulting fragments dictates the observed pattern. The quinoline ring is relatively stable, but it has characteristic fragmentation pathways, such as the loss of hydrogen cyanide (HCN).[10] The ethyl ester group also produces predictable fragments through cleavage next to the carbonyl group.[11]

Expected Fragmentation for this compound (MW: 216.24 g/mol ) [12]

m/z Value Proposed Fragment Significance
216[M]⁺˙Molecular Ion Peak
171[M - OCH₂CH₃]⁺Loss of the ethoxy group
143[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group
116[143 - HCN]⁺Loss of HCN from the quinoline core fragment

The following diagram illustrates this primary fragmentation pathway.

G mol_ion Molecular Ion (M⁺˙) m/z = 216 frag1 [M - OCH₂CH₃]⁺ m/z = 171 mol_ion->frag1 - 45 Da frag2 [M - COOCH₂CH₃]⁺ m/z = 143 mol_ion->frag2 - 73 Da frag3 [143 - HCN]⁺ m/z = 116 frag2->frag3 - 27 Da

Caption: Key EI-MS fragmentation pathway for the parent compound.

Comparison with Analogs:

  • Substituents on the Ring: The mass of the molecular ion will shift according to the mass of the substituent. The fragmentation of the quinoline core itself generally remains similar, though the relative abundances of fragments may change.[13]

  • Different Ester Groups: Replacing the ethyl group with other alkyl groups (e.g., methyl) will change the molecular weight and the mass of fragments involving the loss of the alkoxy group (e.g., loss of -OCH₃, 31 Da).

Infrared (IR) and UV-Vis Spectroscopy

While less structurally definitive than NMR or MS, IR and UV-Vis spectroscopy are rapid, non-destructive techniques that provide crucial information about the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by their characteristic vibrational frequencies. It is an excellent tool for confirming the presence of the key amino and ester moieties.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H (Amino)Symmetric & Asymmetric Stretch3300 - 3500 (two bands)Confirms the primary amine.[14]
C-H (Aromatic)Stretch3000 - 3100Indicates the aromatic quinoline core.
C-H (Aliphatic)Stretch2850 - 3000Indicates the ethyl group.
C=O (Ester)Stretch1690 - 1720Strong, sharp peak confirming the ester carbonyl.[15]
C=C, C=N (Aromatic)Stretch1500 - 1650Characteristic of the quinoline ring system.
C-O (Ester)Stretch1100 - 1300Confirms the C-O bonds of the ester.

Comparison with Analogs: The core absorbances for the amine and ester will remain relatively constant. The primary changes will be seen in the "fingerprint region" (<1500 cm⁻¹) and in the C-H bending modes, which are sensitive to the substitution pattern on the aromatic ring.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information on electronic transitions within the molecule, primarily π → π* and n → π* transitions in conjugated systems.[1] The quinoline core is a strong chromophore.

Transition Parent Compound (Expected λmax, nm) Effect of EDG (e.g., 6-NH₂) Effect of EWG (e.g., 6-NO₂)
π → π~250 nm and ~350 nmBathochromic Shift (to longer λ)[16]Hypsochromic Shift (to shorter λ)
n → πWeak, often obscuredMay become more pronouncedMay be blue-shifted or obscured

Expertise & Causality: Electron-donating groups extend the conjugation of the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of lower-energy (longer wavelength) light, a phenomenon known as a bathochromic or "red" shift.[17] Conversely, electron-withdrawing groups can alter the electronic distribution, often leading to a hypsochromic or "blue" shift.

Methodologies and Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following represents a self-validating workflow for the spectral analysis of novel quinoline analogs.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison synthesis Synthesized Analog (>95% Purity via HPLC) prep_nmr Dissolve 5-10 mg in 0.6 mL CDCl₃ with TMS prep_ms Dissolve <1 mg in HPLC-grade MeOH or ACN prep_ir Prepare KBr pellet or cast thin film prep_uv Prepare 10⁻⁵ M solution in spectroscopic grade EtOH acq_nmr Acquire ¹H, ¹³C, DEPT on 400 MHz+ Spectrometer prep_nmr->acq_nmr acq_ms Acquire ESI or EI High-Resolution Mass Spectrum prep_ms->acq_ms acq_ir Acquire FTIR Spectrum (4000-400 cm⁻¹) prep_ir->acq_ir acq_uv Scan UV-Vis Spectrum (200-800 nm) prep_uv->acq_uv analysis Compare spectral data (δ, m/z, cm⁻¹, λmax) with parent compound and expected values acq_nmr->analysis acq_ms->analysis acq_ir->analysis acq_uv->analysis

Caption: General experimental workflow for spectral characterization.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified analog into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid large interfering signals.

  • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Dissolution: Gently vortex or sonicate the sample until fully dissolved.

  • Acquisition: Place the sample in the NMR spectrometer (≥400 MHz for good resolution). Acquire a standard ¹H spectrum, followed by ¹³C and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) for unambiguous assignment.

Protocol: Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the analog in a high-purity, volatile solvent such as methanol or acetonitrile.

  • Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is a soft technique ideal for obtaining the protonated molecular ion [M+H]⁺, while Electron Ionization (EI) is used to induce fragmentation.

  • Acquisition: Acquire a full-scan mass spectrum in high-resolution mode. This allows for the determination of the exact mass and molecular formula, a key validation step.

Conclusion

The systematic, multi-technique spectral analysis of this compound and its analogs is a non-negotiable step in modern synthetic and medicinal chemistry. By combining the structural insights from ¹H and ¹³C NMR, the molecular weight and fragmentation data from MS, and the functional group confirmation from IR and UV-Vis spectroscopy, researchers can build a comprehensive and validated profile of their target compounds. This guide provides the foundational principles and comparative data to empower scientists to interpret their results with confidence, accelerating the journey from molecular design to functional application.

References

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A Comparative Guide to the Biological Activity of Substituted Quinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] Among these, substituted quinoline-3-carboxylates have emerged as a particularly promising class of compounds, exhibiting potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6] This guide provides a comparative analysis of the biological activity of various substituted quinoline-3-carboxylates, supported by experimental data and an exploration of their structure-activity relationships (SAR). We will delve into the experimental methodologies used to evaluate these compounds and elucidate the molecular mechanisms that underpin their therapeutic potential.

Antimicrobial Activity: Targeting Bacterial Proliferation

Substituted quinoline-3-carboxylates have long been investigated for their antibacterial properties, with some derivatives showing significant efficacy against both Gram-positive and Gram-negative bacteria.[7] The primary mechanism of action for many quinolone antibiotics involves the inhibition of bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for managing DNA topology during replication and transcription; their inhibition leads to double-stranded DNA breaks and ultimately, bacterial cell death.[8] The carboxylic acid group at the C-3 position is essential for this activity.[8]

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of substituted quinoline-3-carboxylates is highly dependent on the nature and position of substituents on the quinoline ring. The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of derivatives against various bacterial strains.

CompoundSubstituent(s)S. aureus (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)Reference
Compound A 6-fluoro, 7-chloro0.514[9]
Compound B 6-nitro, 7-methoxy81632[9]
Compound C 8-hydroxy4816[7]
Compound D 2-chloro, various anilines>1000 (mM range)>1000 (mM range)>1000 (mM range)[3]

Key Insights:

  • Electron-withdrawing groups at positions 6 and 7, such as fluorine and chlorine, tend to enhance antibacterial activity.

  • The presence of a nitro group at position 6 can decrease activity compared to a fluoro group.

  • Substitution at the 8-position with a hydroxyl group can confer moderate activity.

  • Derivatives with a 2-chloro substitution and various aniline moieties at the 3-carboxamide position have shown weak activity.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The substituted quinoline-3-carboxylate derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Standardize_Inoculum Standardize Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Standardize_Inoculum Inoculation Inoculate Microtiter Plate Standardize_Inoculum->Inoculation Serial_Dilution Serial Dilution of Test Compounds Serial_Dilution->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation

The anticancer potential of substituted quinoline-3-carboxylates is a rapidly growing area of research.[1][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway that is critical for the proliferation of cancer cells.[8][10] By blocking DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting cell growth.[8] Some derivatives have also been found to induce apoptosis.[1]

Comparative Analysis of Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected quinoline-3-carboxylate derivatives against different cancer cell lines.

CompoundSubstituent(s)MCF-7 (Breast Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)T47D (Breast Cancer) IC50 (nM)Reference
Compound 4m 2-styryl, 4-phenyl0.330.28-[1][4]
Compound 4n 2-styryl, 4-(4-chlorophenyl)0.33--[1][4]
Compound 2f 2-(4-chlorostyryl), 4-phenylPotent and selectivePotent and selective-[11]
Compound 2l 2-(4-methoxystyryl), 4-phenylPotent and selectivePotent and selective-[11]
Compound 7 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)--16[12]

Key Insights:

  • Styryl substitutions at C-2 coupled with aromatic substitutions at C-4 appear to be a key feature for potent anticancer activity against MCF-7 and K562 cell lines.[1][4]

  • The hydrolysis of ester derivatives to their corresponding carboxylic acids can enhance selectivity for cancer cells.[11]

  • Complex substitutions at positions 5, 6, and 8 can lead to highly potent compounds, as seen with Compound 7, which exhibits nanomolar activity against T47D breast cancer cells.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, K562) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the substituted quinoline-3-carboxylate derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

DHODH_Inhibition_Pathway Quinoline_3_Carboxylate Quinoline-3-Carboxylate Derivative Dihydroorotate Dihydroorotate Quinoline_3_Carboxylate->Dihydroorotate Inhibits DNA_RNA DNA_RNA Cell_Growth_Arrest Cell_Growth_Arrest DNA_RNA->Cell_Growth_Arrest Apoptosis Apoptosis Cell_Growth_Arrest->Apoptosis

Antiviral and Anti-inflammatory Activities

Recent studies have highlighted the potential of substituted quinoline-3-carboxylates as antiviral and anti-inflammatory agents.

Antiviral Activity

A series of quinoline-3-carboxylate derivatives have been investigated for their in-vitro antiviral activity against SARS-CoV-2.[13] Certain compounds exhibited stronger binding affinity to the primary viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14).[13][14]

CompoundEC50 in Caco-2 cells (µM)EC50 in Vero 76 cells (µM)Reference
Compound 1 -1.5 ± 1.0[15]
Compound 2 5.9 ± 3.2-[15]
Chloroquine (Reference) 12.7 ± 18.73.1 ± 2.7[15]

These findings suggest that quinoline-3-carboxylates can serve as a scaffold for the development of novel antiviral drugs.

Anti-inflammatory Activity

Quinoline-3-carboxylic acids have demonstrated appreciable anti-inflammatory properties.[5] Some derivatives have been shown to suppress inflammation and joint destruction in animal models of arthritis.[16] The anti-inflammatory effects of certain substituted quinoline carboxylic acids are distinct from those of nonsteroidal anti-inflammatory agents (NSAIDs), as they do not inhibit cyclooxygenase or lipoxygenase activities at efficacious doses.[16] Instead, their mechanism may involve the downregulation of T-cell function.[16] Other studies suggest that the anti-inflammatory action of some quinoline derivatives may be mediated by the inhibition of COX-2.[17]

Structure-Activity Relationship (SAR) Summary

The biological activity of substituted quinoline-3-carboxylates is intricately linked to their chemical structure. Key SAR observations include:

  • C-3 Position: The carboxylic acid or its ester/amide is crucial for many biological activities, particularly antibacterial and anticancer effects.[8][18]

  • C-2 and C-4 Positions: Bulky hydrophobic substituents at the C-2 position and a carboxylic acid at the C-4 position are important for the inhibition of DHODH in anticancer applications.[10]

  • Benzo Ring (Positions 5, 6, 7, 8): Substitutions on the benzo portion of the quinoline ring significantly modulate activity. Electron-withdrawing groups at C-6 and C-7 often enhance antimicrobial potency, while various substitutions can be tailored to improve anticancer, antiviral, or anti-inflammatory effects.[9][10]

Conclusion

Substituted quinoline-3-carboxylates represent a versatile and highly adaptable chemical scaffold for the development of new therapeutic agents. Their diverse biological activities, ranging from antimicrobial and anticancer to antiviral and anti-inflammatory, underscore their importance in medicinal chemistry. The comparative data presented in this guide highlight the profound impact of specific substitutions on biological efficacy. A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation, will continue to drive the discovery of novel and potent quinoline-3-carboxylate-based drugs to address a wide range of diseases.

References

  • Govender, P., et al. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Mittal, R. K., et al. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Molecular Diversity, 28(4), 2651-2665. Available at: [Link]

  • El-Sayed, O. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. Available at: [Link]

  • He, J. F., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & Medicinal Chemistry Letters, 15(12), 2980-2985. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. Available at: [Link]

  • Ma, C., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Antimicrobial Agents and Chemotherapy, 54(4), 1467-1473. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Available at: [Link]

  • Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4983. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991. Available at: [Link]

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  • Schütz, D., et al. (2021). Anti-SARS-CoV-2 Inhibitory Profile of New Quinoline Compounds in Cell Culture-Based Infection Models. ChemistryOpen, 10(12), 1215-1221. Available at: [Link]

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  • Singh, S., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(6), 2530-2544. Available at: [Link]

  • Mittal, R. K., et al. (2023). Structure of quinoline-3-carboxylate (1a–o) derivatives. ResearchGate. Available at: [Link]

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  • Sharma, A., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 19(11), 4647-4673. Available at: [Link]

  • Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2018). Quinoline carboxylic acid inhibits virus replication via DHODH. ResearchGate. Available at: [Link]

  • de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6849-6866. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(30), 27101-27110. Available at: [Link]

  • Balaji, K., et al. (2024). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-aminoquinoline-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Its derivatives have demonstrated a vast pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. Within this esteemed class, analogs of ethyl 2-aminoquinoline-3-carboxylate have emerged as a particularly fruitful area of investigation. The inherent functionalities of this core—a hydrogen bond-donating amino group, a hydrogen bond-accepting ester, and a versatile aromatic system—provide a rich template for synthetic modification and optimization of therapeutic potential.

This guide provides an in-depth analysis of the structure-activity relationships of this compound analogs. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological activities, supported by experimental data and protocols. Our objective is to furnish drug development professionals with a robust framework for designing next-generation therapeutics based on this versatile scaffold.

The Core Scaffold: A Platform for Molecular Design

The this compound molecule offers several key positions for chemical diversification. Understanding these strategic points is fundamental to designing a successful analog library.

SAR_Core_Scaffold cluster_quinoline This compound Core cluster_nodes core R1 Position C2: Amino Group (Key for H-bonding, Nucleophilic reactions) R1->core   R2 Position C3: Ethyl Carboxylate (Modulates solubility, Metabolic stability, Target interaction) R2->core   R3 Positions C5-C8: Quinoline Ring System (Influences lipophilicity, π-π stacking, Overall conformation) R3->core  

Caption: Core structure and key points for chemical modification.

SAR Analysis: From Structure to Biological Function

The therapeutic potential of these

A Comparative Guide to the In Vitro Evaluation of Ethyl 2-aminoquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad variations, ethyl 2-aminoquinoline-3-carboxylate derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This guide provides an in-depth technical comparison of the in vitro performance of these derivatives across key therapeutic areas: oncology, inflammation, and infectious diseases. The experimental data and protocols presented herein are synthesized from peer-reviewed literature to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating and advancing these compelling molecules.

The Versatile Pharmacophore: An Overview of this compound Derivatives

The this compound core structure offers a versatile template for medicinal chemists. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug design, while the amino and carboxylate moieties at the 2 and 3 positions, respectively, provide key hydrogen bonding and derivatization points. This structural arrangement allows for the modulation of physicochemical properties and biological activity through targeted modifications, leading to a diverse library of compounds with distinct therapeutic potentials.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and proliferation.

Comparative Anticancer Efficacy

The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. However, the data presented provides a valuable overview of the relative potency of these derivatives.

DerivativeCancer Cell LineIC50 (nM)Reference
Compound 3a HT-29 (Colon)23[1]
MCF-7 (Breast)25[1]
Compound 3f HT-29 (Colon)25[1]
MCF-7 (Breast)28[1]
Erlotinib (Reference) HT-29 (Colon)30[1]

This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

Mechanism of Action: Unraveling the Pathways to Cell Death

1. Dual Inhibition of EGFR and HER-2 Kinases:

A key mechanism of action for some of the most potent anticancer this compound derivatives is the dual inhibition of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).[1] These receptor tyrosine kinases are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and metastasis. By blocking the ATP-binding sites of these kinases, the derivatives inhibit their downstream signaling cascades.

dot

EGFR_HER2_Inhibition cluster_membrane Cell Membrane EGFR/HER-2 EGFR/HER-2 PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway EGFR/HER-2->PI3K/Akt/mTOR Pathway Activates RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR/HER-2->RAS/RAF/MEK/ERK Pathway Activates Growth Factor Growth Factor Growth Factor->EGFR/HER-2 Activates Derivative Ethyl 2-aminoquinoline- 3-carboxylate Derivative Derivative->EGFR/HER-2 Inhibits Proliferation & Survival Proliferation & Survival PI3K/Akt/mTOR Pathway->Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Proliferation & Survival Apoptosis Apoptosis Proliferation & Survival->Apoptosis Inhibits

Caption: Inhibition of EGFR/HER-2 signaling by this compound derivatives.

2. Induction of Apoptosis:

These derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute apoptosis, and the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Specifically, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 are observed.[1]

dot

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Derivative Ethyl 2-aminoquinoline- 3-carboxylate Derivative Caspase-8 Caspase-8 Derivative->Caspase-8 Activates Bax Bax Derivative->Bax Upregulates Bcl-2 Bcl-2 Derivative->Bcl-2 Downregulates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Caspase-9 Caspase-9 Bax->Caspase-9 Activates Bcl-2->Caspase-9 Inhibits Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Apoptosis induction by this compound derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay):

dot

MTT_Workflow Seed Cells Seed Cells Treat with Derivatives Treat with Derivatives Seed Cells->Treat with Derivatives Add MTT Reagent Add MTT Reagent Treat with Derivatives->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired time (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

II. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Quinoline derivatives have been investigated for their anti-inflammatory properties, with some demonstrating inhibitory effects on key inflammatory mediators.

Comparative Anti-inflammatory Efficacy

While specific data for this compound derivatives is still emerging, related quinoline structures have shown promising anti-inflammatory activity. The table below presents IC50 values for the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.

Derivative TypeTargetIC50 (µM)Reference
Pyridazinone derivativeCOX-20.77[2]
Thiophene-3-carboxamideCOX-20.29[3]
Lornoxicam (Reference)COX-10.005[4]
Lornoxicam (Reference)COX-20.008[4]
Celecoxib (Reference)COX-20.42[3]

This table showcases the potential of related heterocyclic compounds and provides a benchmark for future studies on this compound derivatives.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of quinoline derivatives are thought to be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Anti_Inflammatory_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Macrophage Macrophage Inflammatory Stimuli (LPS)->Macrophage COX-2 COX-2 Macrophage->COX-2 TNF-α, IL-6 TNF-α, IL-6 Macrophage->TNF-α, IL-6 Derivative Quinoline Derivative Derivative->COX-2 Inhibits Derivative->TNF-α, IL-6 Inhibits Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation TNF-α, IL-6->Inflammation Prostaglandins->Inflammation

Caption: Inhibition of bacterial DNA replication by this compound derivatives.

Experimental Protocols

Broth Microdilution Method for MIC Determination:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The in vitro data compellingly supports the continued investigation of this compound derivatives as a versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy against cancer cells, coupled with their potential as anti-inflammatory and antimicrobial agents, underscores their importance in modern medicinal chemistry. Future research should focus on elucidating the structure-activity relationships to optimize potency and selectivity, as well as comprehensive in vivo studies to validate their therapeutic potential and assess their safety profiles. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for new and effective treatments for a range of human diseases.

References

A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the Quinoline Scaffold in Oncology

The quinoline ring, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its unique structure allows for diverse functionalization, leading to compounds that can interact with a wide array of biological targets.[1][2] In oncology, quinoline derivatives have demonstrated significant potential, acting through various mechanisms such as inhibiting tyrosine kinases, disrupting tubulin polymerization, and inducing apoptosis.[1][3][4] Several successful anticancer drugs, including camptothecin derivatives, feature the quinoline core, underscoring its importance in the development of new therapeutics.[5]

This guide provides a framework for the comparative cytotoxic evaluation of novel quinoline-based compounds. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for trustworthy data, and present a detailed workflow from experimental design to data interpretation. Our goal is to equip researchers with the insights needed to conduct robust and meaningful cytotoxicity screens.

Section 1: Strategic Experimental Design for a Robust Cytotoxicity Comparison

A successful cytotoxicity study hinges on a well-conceived experimental design. The choices made at this stage directly impact the quality and interpretability of the results.

Rationale for Cell Line Selection

The selection of appropriate cancer cell lines is paramount and should be driven by the research question.[6] A panel of cell lines is generally preferred over a single line to assess the breadth of a compound's activity and potential selectivity.

  • Representing Different Cancer Types: To assess broad-spectrum activity, a panel should include cell lines from diverse origins, such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT-116), and leukemia (e.g., HL-60).[7][8]

  • Reflecting Genetic Background: Consider the status of key oncogenes and tumor suppressors (e.g., p53, KRAS) within the cell lines. Comparing activity in a p53 wild-type line (like MCF-7) versus a p53-mutant line (like MDA-MB-231) can provide early mechanistic clues.[9]

  • Authenticity and Quality Control: Always source cell lines from reputable cell banks like the American Type Culture Collection (ATCC) to ensure authenticity and prevent issues with cross-contamination.[6][10] Regular testing for mycoplasma contamination is also critical, as infection can significantly alter cellular responses.[6][10] Low passage numbers should be used to minimize genetic drift.[6][10]

Selection of Compounds for Comparison

For this guide, we will consider a hypothetical study comparing three novel quinoline compounds (NQ-1, NQ-2, NQ-3) against a well-established chemotherapeutic agent, Doxorubicin, which serves as a positive control.

  • Novel Quinoline 1 (NQ-1): A 2,4-disubstituted quinoline, a class known to act as growth inhibitors.[7]

  • Novel Quinoline 2 (NQ-2): A 4,7-disubstituted quinoline, a structural motif seen in compounds active against leukemia and colon cancer cell lines.[7]

  • Novel Quinoline 3 (NQ-3): A quinoline designed to inhibit a specific kinase, such as a Pim-1 kinase inhibitor.[11]

  • Doxorubicin: A standard topoisomerase II inhibitor used widely in cancer therapy, providing a benchmark for cytotoxic potency.[5]

Experimental Workflow Overview

A logical workflow ensures reproducibility and minimizes variability. The process involves cell seeding, compound treatment, incubation, viability assessment, and data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis start Select & Culture Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat Cells with Compounds & Controls seed->treat prep_cpd Prepare Serial Dilutions of Quinoline Compounds prep_cpd->treat incubate Incubate for 48-72 hours (37°C, 5% CO2) treat->incubate add_reagent Add Assay Reagent (e.g., MTT or SRB) incubate->add_reagent read_plate Measure Absorbance (Plate Reader) add_reagent->read_plate calc Calculate % Viability vs. Control read_plate->calc ic50 Determine IC50 Values (Dose-Response Curves) calc->ic50 compare Compare Potency & Selectivity ic50->compare

Caption: High-level workflow for comparative cytotoxicity screening.

Section 2: Core Methodologies for Cytotoxicity Assessment

Choosing the right assay is critical for generating reliable data.[12][13] We will detail two robust, widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures cellular protein content.[14][15]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a standard for assessing cell viability.[16] It relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[15] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filtered.[17]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline compounds and Doxorubicin. Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (containing only the solvent used to dissolve the compounds, e.g., 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[18]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[16] Read the absorbance at 570 nm using a microplate reader.

Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a method for determining cell density based on the measurement of total cellular protein content.[14][19] It offers a stable endpoint and is less prone to interference from reducing compounds compared to the MTT assay.

Materials:

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution (pH 10.5)[20]

Step-by-Step Protocol for Adherent Cells:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After compound incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[21]

  • Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye and TCA.[20][22] Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[21][22]

  • Post-Stain Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[21]

  • Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well.[23]

  • Data Acquisition: Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye. Read the absorbance at 510 nm.[20]

Section 3: Comparative Cytotoxicity Analysis (Hypothetical Data)

Following the execution of the assays, the raw absorbance data is converted into percentage viability relative to the vehicle control. This data is then used to plot dose-response curves and calculate the IC50 value—the concentration of a compound that inhibits cell growth by 50%.

Table 1: Hypothetical IC50 Values (µM) of Novel Quinolines vs. Doxorubicin

CompoundMCF-7 (Breast, p53 wt)MDA-MB-231 (Breast, p53 mut)HCT-116 (Colon)A549 (Lung)
NQ-1 8.512.19.315.4
NQ-2 2.12.51.83.0
NQ-3 0.91.10.751.3
Doxorubicin 0.50.80.40.6

Interpretation of Results:

  • Potency: Based on the IC50 values, the potency order is Doxorubicin > NQ-3 > NQ-2 > NQ-1. NQ-3 shows promising activity, with sub-micromolar to low micromolar efficacy across all cell lines.

  • Spectrum of Activity: All novel compounds show broad-spectrum activity. NQ-2 and NQ-3 are particularly effective against the HCT-116 colon cancer cell line.

  • Structure-Activity Relationship (SAR): The superior performance of NQ-3 suggests that its specific structural modifications, potentially targeting a kinase, are highly effective. The difference between NQ-1 and NQ-2 indicates that the substitution pattern on the quinoline ring significantly impacts cytotoxic activity.[7]

  • Selectivity: None of the compounds show significant selectivity based on p53 status in this limited panel, as the IC50 values between MCF-7 and MDA-MB-231 are comparable. Further investigation against non-cancerous cell lines (e.g., MCF-10A) would be required to assess cancer cell selectivity.

Section 4: Mechanistic Insights - A Hypothetical Pathway Analysis

Many quinoline-based compounds exert their cytotoxic effects by inducing apoptosis.[3][7][24] This programmed cell death is often mediated by a complex signaling cascade involving the tumor suppressor p53 and the caspase family of proteases.[23] DNA damage, a common effect of chemotherapeutics, can trigger p53 activation.[25] Activated p53 can then promote the release of cytochrome c from the mitochondria, which in turn activates caspase-9, an initiator caspase.[25][26] Caspase-9 then activates effector caspases like caspase-3, which execute the final stages of apoptosis.[25]

G NQ3 Novel Quinoline (e.g., NQ-3) DNA_Damage DNA Damage NQ3->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Triggers Mito Mitochondria p53->Mito Acts on CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Hypothetical p53-mediated apoptotic pathway induced by a quinoline compound.

Conclusion and Future Outlook

This guide outlines a comprehensive and scientifically rigorous approach to comparing the cytotoxicity of novel quinoline compounds. By integrating rational experimental design, validated protocols, and careful data analysis, researchers can generate high-quality, trustworthy data. The hypothetical results demonstrate how such a study can rank compounds by potency, identify their spectrum of activity, and provide initial structure-activity relationship insights.

The most promising compounds, like NQ-3 in our example, should be advanced to more complex secondary assays. These include mechanistic studies to confirm the mode of action (e.g., caspase activation assays, cell cycle analysis), evaluation in 3D culture models like organoids, and ultimately, assessment in preclinical in vivo models to evaluate efficacy and safety.[27] The continuous exploration of the versatile quinoline scaffold, guided by robust cytotoxic screening, remains a highly promising avenue in the quest for next-generation anticancer therapies.[4]

References

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A Comparative Guide to the Synthesis of Ethyl 2-aminoquinoline-3-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Among its many derivatives, Ethyl 2-aminoquinoline-3-carboxylate is a key building block for the synthesis of more complex, biologically active molecules. This guide provides an in-depth comparison of the primary synthetic routes to this important intermediate, offering insights into the causality behind experimental choices and providing validated protocols to ensure reliable and reproducible outcomes.

Introduction to this compound

This compound is a valuable intermediate in organic and medicinal chemistry. Its structure, featuring a quinoline core with both an amino and an ester functional group, allows for diverse downstream chemical modifications. This versatility makes it a sought-after precursor for the development of novel therapeutic agents, including anti-inflammatory, antitumor, and antimalarial drugs.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community.

This guide will focus on two of the most prominent and historically significant methods for quinoline synthesis, the Friedländer annulation and the Combes synthesis, and will also touch upon other modern approaches.[2][3] We will dissect each method, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

The Friedländer Annulation: A Classic and Versatile Approach

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a widely used method for the synthesis of quinolines.[1][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an ester or ketone.[2][5]

Mechanistic Insights

The reaction can proceed through two primary pathways, depending on the reaction conditions (acidic or basic catalysis).[4][6]

  • Aldol Condensation First: The 2-aminoaryl carbonyl compound reacts with the α-methylene compound in an aldol-type condensation to form an aldol adduct. This intermediate then undergoes dehydration to yield an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization via imine formation and a final dehydration step to afford the quinoline ring.[4]

  • Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the 2-amino group and the carbonyl of the α-methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline product.[4]

The choice of catalyst (acid or base) can influence the predominant pathway and the overall efficiency of the reaction.[2][6]

Experimental Protocol: Synthesis of this compound via Friedländer Annulation

This protocol outlines a typical procedure for the synthesis of this compound using 2-aminobenzaldehyde and ethyl acetoacetate.

Materials:

  • 2-Aminobenzaldehyde

  • Ethyl acetoacetate

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1 equivalent) in absolute ethanol.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Advantages and Disadvantages of the Friedländer Synthesis

Advantages:

  • Versatility: The method allows for a wide variety of substituents on both the benzene and pyridine rings of the quinoline core by choosing appropriately substituted starting materials.[2]

  • Milder Conditions: Compared to other classical methods like the Skraup synthesis, the Friedländer reaction generally proceeds under milder conditions.[2]

  • Good to Excellent Yields: This method often provides the desired products in good to excellent yields.[2]

Disadvantages:

  • Availability of Starting Materials: The primary limitation is the accessibility of the required 2-aminoaryl aldehydes or ketones, which can sometimes be challenging to synthesize.[2]

  • Potential for Side Reactions: Under certain conditions, side reactions such as self-condensation of the starting materials can occur, reducing the overall yield.

The Combes Quinoline Synthesis: An Alternative Route

The Combes synthesis, first reported in 1888, provides an alternative pathway to substituted quinolines.[7][8] This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9]

Mechanistic Insights

The reaction mechanism of the Combes synthesis proceeds in three main steps:[8]

  • Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration.[9][10]

  • Cyclization: Under strong acid catalysis, the enamine undergoes intramolecular electrophilic cyclization onto the aromatic ring. This is the rate-determining step.[8]

  • Dehydration: The resulting cyclic intermediate is then dehydrated to form the aromatic quinoline ring.[8]

The regioselectivity of the cyclization can be influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone.[8]

Experimental Protocol: A General Approach for Combes Synthesis

While the direct synthesis of this compound via the Combes reaction is less common, the general principles can be applied to generate related quinoline structures.

Materials:

  • Aniline (or a substituted aniline)

  • β-Diketone (e.g., acetylacetone)

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • Carefully add the aniline to the β-diketone in a flask. The initial condensation to the enamine is often exothermic.

  • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture, typically at temperatures above 100°C, for several hours.

  • After cooling, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).

  • The product can then be extracted with an organic solvent.

  • Purify the crude product by chromatography or recrystallization.

Advantages and Disadvantages of the Combes Synthesis

Advantages:

  • Readily Available Starting Materials: Anilines and β-diketones are generally more readily available and less expensive than the 2-aminoaryl aldehydes/ketones required for the Friedländer synthesis.

  • Direct Access to 2,4-Disubstituted Quinolines: The method is particularly well-suited for the synthesis of 2,4-disubstituted quinolines.[8][10]

Disadvantages:

  • Harsh Reaction Conditions: The use of strong acids and high temperatures can limit the functional group tolerance of the substrates.[2]

  • Regioselectivity Issues: With unsymmetrical β-diketones or substituted anilines, mixtures of regioisomers can be formed.[8]

  • Lower Yields: Yields can be variable and are often lower than those obtained with the Friedländer synthesis.[2]

Modern and Alternative Synthesis Methods

In addition to the classical methods, several modern approaches for the synthesis of quinolines, including this compound, have been developed. These often focus on improving efficiency, sustainability, and functional group tolerance.

  • Metal-Catalyzed Reactions: Various transition metal catalysts have been employed to facilitate quinoline synthesis under milder conditions.[11] For instance, silver-catalyzed amination of quinoline N-oxides has been reported as an effective method for producing 2-aminoquinolines.[12][13]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in both Friedländer and Combes-type syntheses.[1][14]

  • One-Pot Reductive Cyclization: A convenient one-pot reductive cyclization protocol using zinc and acetic acid has been described for the synthesis of 2-aminoquinolines from nitro-cyano olefins.[14]

Comparative Analysis of Synthesis Methods

FeatureFriedländer SynthesisCombes SynthesisModern Methods
Starting Materials 2-Aminoaryl aldehyde/ketone + α-methylene compoundAniline + β-diketoneVaries (e.g., anilines, alkynes, aldehydes)
Reaction Conditions Generally milder (acidic or basic catalysis)Harsh (strong acid, high temperature)Often milder, catalyst-dependent
Versatility High, allows for diverse substitution patternsGood, especially for 2,4-disubstitutionCan be highly specific and versatile
Yields Generally good to excellentOften low to moderateVariable, often high
Key Advantage High yields and versatilityReadily available starting materialsImproved efficiency, milder conditions, sustainability
Key Disadvantage Accessibility of starting materialsHarsh conditions, potential for regioisomersCatalyst cost and sensitivity

Visualization of Synthetic Workflows

Friedländer Synthesis Workflow

Friedlander_Synthesis start 2-Aminobenzaldehyde + Ethyl Acetoacetate reaction Reflux start->reaction reagents Ethanol, Piperidine (cat.) reagents->reaction workup Cooling & Filtration reaction->workup purification Recrystallization (Ethanol) workup->purification product This compound purification->product

Caption: Workflow for the Friedländer synthesis of this compound.

Combes Synthesis Workflow

Combes_Synthesis start Aniline + β-Diketone reaction Heating start->reaction catalyst Conc. H2SO4 catalyst->reaction workup Quenching (Ice) & Neutralization reaction->workup extraction Solvent Extraction workup->extraction purification Chromatography/ Recrystallization extraction->purification product Substituted Quinoline purification->product

Caption: Generalized workflow for the Combes synthesis of substituted quinolines.

Conclusion

The choice of synthetic method for this compound and its analogs depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and the tolerance of functional groups to the reaction conditions. The Friedländer synthesis often stands out for its versatility and generally higher yields, provided the 2-aminoaryl carbonyl precursors are accessible.[2] The Combes synthesis, while requiring harsher conditions, offers a valuable alternative when starting from more common anilines and β-diketones.[2]

For researchers and drug development professionals, a thorough understanding of these classical methods, coupled with an awareness of modern, more efficient protocols, is crucial for the successful and strategic synthesis of novel quinoline-based compounds. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for making informed decisions in the laboratory.

References

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A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Quinoline Scaffold

To any researcher in medicinal chemistry or materials science, the quinoline ring system is a familiar and vital scaffold. This nitrogen-containing heterocyclic framework is the backbone of a remarkable array of essential compounds, from the historic antimalarial drug quinine to modern anticancer agents and high-performance organic light-emitting diodes (OLEDs). The efficacy of these molecules is profoundly dictated by the substituents adorning the quinoline core, making the choice of synthetic methodology a critical decision that directly impacts the efficiency of research and development.

This guide provides an in-depth comparative analysis of the catalytic strategies available for quinoline synthesis. We will move beyond a simple recitation of named reactions to explore the causality behind catalyst selection, comparing classical methods with modern, high-performance catalytic systems. By examining the strengths and limitations of each approach through the lens of yield, substrate scope, reaction conditions, and mechanistic rationale, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to select and optimize the ideal catalytic system for their specific synthetic goals.

Part I: The Foundation: Classical Acid-Catalyzed Syntheses

The traditional methods for quinoline synthesis—Skraup, Doebner-von Miller, and Friedländer—are the bedrock upon which modern synthetic strategies are built. These reactions are typically catalyzed by strong Brønsted or Lewis acids, but often suffer from harsh conditions, limited functional group tolerance, and problematic side reactions.

The Skraup and Doebner-von Miller Reactions: Brute Force Cyclizations

The Skraup synthesis (aniline, glycerol, sulfuric acid, and an oxidizing agent) and the closely related Doebner-von Miller reaction (aniline and an α,β-unsaturated carbonyl) are powerful methods for accessing a range of quinolines from simple starting materials.[1][2]

Catalytic System & Mechanism: The archetypal catalyst for these reactions is concentrated sulfuric acid, which serves both as a catalyst and a dehydrating agent.[3] In the Skraup synthesis, it first dehydrates glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein. This intermediate then undergoes a 1,4-conjugate addition with aniline, followed by acid-catalyzed cyclization and oxidation to form the quinoline ring.[4] The Doebner-von Miller reaction follows a similar path, beginning directly with the conjugate addition of aniline to an α,β-unsaturated carbonyl.[5]

The primary challenge is the reaction's notoriously exothermic and often violent nature, especially in the Skraup synthesis.[3] This is a direct consequence of the aggressive oxidizing conditions and the tendency of the unsaturated carbonyl intermediates to polymerize under strong acid and high heat, leading to significant tar formation.[6][7]

From a practical standpoint, controlling this exotherm is the primary experimental concern. The inclusion of a moderator, most commonly ferrous sulfate (FeSO₄), is a field-proven technique to tame the reaction's vigor.[8][9] FeSO₄ is believed to act as an oxygen carrier, ensuring a more controlled, gradual oxidation step rather than a violent, runaway process.[8] While effective, this approach is more of a mitigation strategy than a true catalytic solution, and yields can be variable.[2]

Modern iterations have focused on replacing harsh Brønsted acids with Lewis acids like SnCl₄, Yb(OTf)₃, Sc(OTf)₃, and ZnCl₂, which can promote the key cyclization step under milder conditions, offering better control and sometimes improved yields.[5][10]

Skraup_Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Adduct1 Adduct1 Acrolein->Adduct1 Aniline Aniline Aniline->Adduct1 1,4-Addition Dihydroquinoline Dihydroquinoline Adduct1->Dihydroquinoline H⁺ (H₂SO₄) -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidant (e.g., Nitrobenzene)

Caption: Simplified mechanism of the Skraup quinoline synthesis.

The Friedländer Annulation: A More Convergent Approach

The Friedländer synthesis offers a more controlled and versatile route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[11][12] This method's key advantage is its convergent nature, which allows for the direct installation of substituents at the 2- and 3-positions of the quinoline core.

Catalytic Evolution: Historically, the Friedländer reaction was conducted under harsh thermal conditions or with base catalysts like NaOH or piperidine.[12] However, modern synthesis has largely shifted to acid catalysis, which is often more efficient. Catalysts range from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) to a wide array of Lewis acids.[11][13]

The choice of catalyst is critical for controlling selectivity and achieving high yields under mild conditions. While many Lewis acids are effective, Indium(III) triflate (In(OTf)₃) has emerged as a particularly potent and versatile catalyst for this transformation.[14] It effectively promotes both the initial condensation and the subsequent cyclodehydration steps, often under solvent-free conditions, which aligns with green chemistry principles.[15] The reusability of In(OTf)₃ further enhances its practical utility.[14]

For reactions requiring high regioselectivity with unsymmetrical ketones, specialized organocatalysts have been developed. For instance, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has proven highly effective in directing the annulation to form 2-substituted quinolines with high selectivity, a feat often difficult to achieve with standard acid catalysts.[16]

Friedlander_Mechanism cluster_path1 Pathway 1 (Schiff Base First) cluster_path2 Pathway 2 (Aldol First) Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Schiff_Base Intermediate A (Schiff Base) Reactants->Schiff_Base -H₂O Enone Intermediate C (Enone) Reactants->Enone Aldol Condensation -H₂O Aldol_Adduct Intermediate B (Aldol Adduct) Schiff_Base->Aldol_Adduct Intramolecular Aldol Quinoline Quinoline Aldol_Adduct->Quinoline -H₂O Enone->Quinoline Intramolecular Imine Formation -H₂O

Caption: Competing mechanistic pathways in the Friedländer synthesis.[11]

Part II: The Workhorses: Modern Transition Metal-Catalyzed Systems

The last few decades have seen a paradigm shift towards transition metal-catalyzed methods, which offer unparalleled efficiency, selectivity, and functional group tolerance under mild conditions. These catalysts facilitate novel bond formations, such as C-H activation and multicomponent couplings, that are inaccessible through classical methods.

The choice of metal and ligand is paramount. Copper, being earth-abundant and cost-effective, is excellent for cascade reactions, while rhodium and palladium offer unique reactivity in hydroacylation and cross-coupling reactions, respectively.

Comparative Data on Transition Metal Catalysts

Catalyst SystemReaction TypeTypical SubstratesTemp. (°C)Yield (%)Key Advantages & InsightsReference(s)
Co(OAc)₂ Dehydrogenative Cyclization2-Aminoaryl alcohols, KetonesMildGoodEnvironmentally benign approach for N-heterocycle synthesis.[17]
Cu(OTf)₂ Tandem Imine Addition/CyclizationAnilines, Alkynes, GlyoxylatesRoom TempHighMild, room-temperature synthesis of quinoline-2-carboxylates. Avoids harsh conditions.[18]
CuI / Zn(OTf)₂ A³ Coupling/AnnulationAnilines, Aldehydes, Alkynes80-10060-95Bimetallic system enables a three-component cascade for 2,4-disubstituted quinolines.[19]
FeCl₃ Povarov-type [4+2] Annulationα-Aminonitriles, Terminal Alkynes80GoodInexpensive iron catalyst for a domino reaction to access 2,4-diaryl quinolines.[17]
[Rh(cod)Cl]₂ / Xantphos Hydroacylation/Cyclizationo-Alkynyl anilines, Aldehydes40HighHighly efficient and regioselective; proceeds under very mild conditions with broad functional group tolerance.[20][21]
AgOTf Cyclization2-Aminobenzyl alcohol, Alkynes80-100GoodEffective for preparing synthetically important heterocycle-anchored quinolines.[19]

Part III: The Vanguard: Emerging Catalytic Strategies

Current research focuses on developing more sustainable and efficient catalytic systems. Nanocatalysis and organocatalysis are at the forefront of this movement, offering solutions that are both powerful and environmentally responsible.

Nanocatalysis: The Power of Reusability

Nanocatalysts provide a compelling bridge between homogeneous and heterogeneous catalysis. Their high surface-area-to-volume ratio leads to exceptional catalytic activity, while their solid nature allows for easy recovery and reuse—a significant advantage in terms of cost and sustainability.[22]

Magnetic nanoparticles (MNPs), such as those based on iron oxide (Fe₃O₄), are particularly advantageous.[23] After a reaction, the catalyst can be quantitatively removed from the reaction medium using a simple external magnet, precluding the need for filtration or chromatography.

Case Study: Magnetically Recoverable Fe₃O₄ Nanocatalysts Fe₃O₄ nanoparticles, often coated with silica and functionalized, have proven to be robust catalysts for the Friedländer synthesis.[23]

  • Performance: In a typical three-component reaction, Fe₃O₄ NP-catalyzed syntheses can achieve yields of 88-96%.[23]

  • Conditions: Reactions are often run in greener solvents like water or ethanol, or even under solvent-free conditions.[23]

  • Reusability: The key advantage is reusability. These magnetic catalysts can often be recovered and reused for five or more cycles with minimal loss of activity, drastically reducing catalyst waste and cost.[23][24]

Organocatalysis: The Metal-Free Frontier

The drive to eliminate residual metal contaminants, a critical concern in pharmaceutical synthesis, has spurred the development of purely organic catalysts. These systems rely on the ability of small organic molecules to activate substrates through non-covalent interactions (e.g., hydrogen bonding) or by forming transient covalent intermediates.[25]

Brønsted-acidic ionic liquids, for example, have been employed as recyclable, metal-free catalysts for the Friedländer reaction, in some cases achieving quantitative yields.[26] As mentioned previously, chiral amine catalysts can induce high levels of stereoselectivity, an area of growing importance in asymmetric quinoline synthesis.[16][27]

Part IV: From Theory to Practice: Protocols and Troubleshooting

A theoretical understanding of catalysts is incomplete without practical, actionable protocols. As a Senior Application Scientist, the goal is to translate mechanistic knowledge into reliable, reproducible experimental outcomes.

Experimental Protocol 1: Modern Friedländer Annulation using a Lewis Acid Catalyst

This protocol describes the synthesis of a substituted quinoline using In(OTf)₃, a highly effective and reusable Lewis acid catalyst.[14]

Objective: To synthesize 2-phenyl-3-carbethoxy-quinoline from 2-aminobenzophenone and ethyl acetoacetate.

Materials:

  • 2-Aminobenzophenone (1 mmol, 197.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%, 28.1 mg)

  • Round-bottom flask (10 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath set to 80°C

Procedure:

  • Reaction Setup: To the 10 mL round-bottom flask, add 2-aminobenzophenone, ethyl acetoacetate, and In(OTf)₃. Rationale: This reaction is highly efficient under solvent-free conditions, which simplifies workup and reduces waste.

  • Reaction: Place the flask in the preheated oil bath and stir the mixture at 80°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 30-60 minutes.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Add ethyl acetate (10 mL) to dissolve the crude product.

  • Catalyst Recovery: Add water (10 mL) to the flask. The In(OTf)₃ catalyst will preferentially partition into the aqueous layer and can be recovered by evaporating the water.

  • Purification: Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure quinoline.

Experimental_Workflow start Start setup 1. Combine Reactants & Catalyst in Flask start->setup react 2. Heat & Stir (e.g., 80°C, 1h) setup->react monitor 3. Monitor by TLC react->monitor monitor->react Incomplete workup 4. Cool & Add Solvent/Water monitor->workup Complete separate 5. Separate Layers (Recover Catalyst) workup->separate purify 6. Dry & Purify (Chromatography) separate->purify end End Product purify->end

Caption: General experimental workflow for a catalyzed quinoline synthesis.

Troubleshooting Guide: The Doebner-von Miller Reaction

Common Problem: Low yield and significant formation of a dark, intractable tar.[6]

  • Root Cause: This is the most common failure mode and is almost always due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[7] High temperatures and high acid concentrations accelerate this unwanted side reaction.

  • Solution 1 (Procedural Control): The simplest and often most effective solution is to control the concentration of the reactive carbonyl. Add the α,β-unsaturated aldehyde or ketone slowly and dropwise to the heated, acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl, favoring the desired conjugate addition over self-polymerization.[7]

  • Solution 2 (Temperature Optimization): While heating is required, excessive temperatures are detrimental. Find the lowest effective temperature that promotes the reaction at a reasonable rate. Start trials around 80-90°C and adjust as needed based on TLC monitoring.[6]

  • Solution 3 (Catalyst Choice): If tarring remains problematic with strong Brønsted acids like HCl or H₂SO₄, switching to a milder Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) can be highly beneficial.[5][6] Lewis acids can activate the carbonyls for the key cyclization step without being as aggressive in promoting polymerization.[28]

Conclusion and Future Outlook

The synthesis of quinolines has evolved from forceful, high-temperature classical methods to elegant, highly selective catalytic transformations. For large-scale, cost-sensitive syntheses of simple quinolines, optimized classical methods like the Skraup or Doebner-von Miller reactions remain relevant. However, for the synthesis of complex, highly functionalized molecules required in modern drug discovery, transition metal and nanocatalyst systems offer clear advantages in terms of yield, selectivity, and mildness of conditions.

The future of quinoline synthesis will undoubtedly be shaped by the principles of green and sustainable chemistry. We anticipate further growth in the areas of reusable nanocatalysis, metal-free organocatalysis, and photocatalytic methods that can harness visible light as a clean energy source. As our understanding of catalytic mechanisms deepens, we will be able to design even more efficient and selective catalysts, further empowering chemists to construct this vital heterocyclic scaffold with greater precision and control.

References

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  • Skraup reaction. (n.d.). Wikipedia. [Link]

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  • Chakraborti, A. K., et al. (2015). In(OTf)3-catalyzed synthesis of 2-styryl quinolines: scope and limitations of metal Lewis acids for tandem Friedländer annulation–Knoevenagel condensation. RSC Advances. [Link]

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Navigating the Therapeutic Landscape: A Comparative Guide to the Efficacy of Ethyl 2-Aminoquinoline-3-Carboxylate Derivatives in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the quinoline nucleus, and specifically its 2-aminoquinoline-3-carboxylate derivatives, has emerged as a particularly promising pharmacophore.[1][2] These compounds have demonstrated a remarkable breadth of anticancer activities across various cancer types, attributable to their ability to modulate multiple critical signaling pathways involved in cell proliferation and survival.[1][3]

This guide offers an in-depth, comparative analysis of the efficacy of various ethyl 2-aminoquinoline-3-carboxylate derivatives and their structurally related analogs against a panel of human cancer cell lines. Moving beyond a mere compilation of data, we will delve into the causality behind experimental designs, elucidate the mechanisms of action, and provide detailed, field-proven protocols to empower fellow researchers in their drug discovery endeavors.

The 2-Aminoquinoline-3-Carboxylate Scaffold: A Privileged Structure in Cancer Therapy

The quinoline ring system is a cornerstone in medicinal chemistry, with numerous derivatives finding clinical application.[1] The this compound core, in particular, offers a versatile template for chemical modification, allowing for the fine-tuning of biological activity. The presence of the amino and carboxylate groups at positions 2 and 3, respectively, provides key hydrogen bonding and electronic features that facilitate interactions with various biological targets. Research has shown that derivatives of this scaffold can exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases like EGFR and HER-2, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3]

Comparative Efficacy: A Data-Driven Overview

The true measure of a potential therapeutic agent lies in its ability to inhibit cancer cell growth, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for a selection of this compound derivatives and related compounds across various cancer cell lines, providing a clear, comparative snapshot of their potency.

Compound Class/DerivativeTarget Cell LineCancer TypeIC50 ValueKey Findings & MechanismReference
Pyrano[3,2-c]quinoline-3-carboxylates (e.g., 3a)HT-29Colon Cancer23 nMDual EGFR/HER-2 inhibitor; surpasses Erlotinib. Induces apoptosis via caspase-3, -8, -9 activation and Bax/Bcl-2 modulation.
MCF-7Breast Cancer25 nMPotent antiproliferative activity.
Quinoline-3-carboxylate derivatives (e.g., 4m, 4n)MCF-7Breast Cancer0.33 µMExhibits micromolar inhibition; more potent than standard drugs in some cases. Induces apoptosis through the intrinsic pathway.[2][4]
K562Leukemia0.28 µM (for 4k, 4m)Potent activity against leukemia cell line.[2][4]
2-Aminoquinoline-3-carboxamides (e.g., 6a)U87 MGGlioblastomaComparable to CisplatinInduces G2/M cell cycle arrest and apoptosis. Low cytotoxicity to normal human cell lines.
A172, U118 MGGlioblastomaGood inhibitory activityDemonstrates broad anti-glioblastoma potential.
2,4-bis((E)-styryl)quinoline-3-carboxylates (e.g., 3k)HT-29Colon Cancer0.77 µMSignificant inhibitory activity, better than Cisplatin.[5]
A549Lung Cancer1.38 µMShows potent activity against lung cancer cells.[5]
Quinolone-3-carboxamide (e.g., 10i)HepG2Liver Cancer1.60 µMBetter antiproliferative activity than Sorafenib. Potent VEGFR-2 inhibitor and apoptosis inducer.[6]

Unraveling the Mechanisms of Action

The cytotoxic effects of this compound derivatives are not arbitrary but are rooted in their ability to interfere with specific and crucial cellular processes. Two of the most prominent mechanisms are the inhibition of receptor tyrosine kinases and the induction of programmed cell death (apoptosis).

Dual Inhibition of EGFR/HER-2 Signaling

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key players in cell growth and proliferation, and their overexpression is a hallmark of many cancers, including breast and colon cancer.[7] Certain pyrano[3,2-c]quinoline-3-carboxylate derivatives have been identified as potent dual inhibitors of these receptors. By blocking the ATP-binding site of the kinase domain, these compounds prevent the downstream signaling cascades that lead to uncontrolled cell division.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Heterodimerization RAS Ras EGFR->RAS PI3K PI3K HER2->PI3K Derivative Quinoline Derivative (e.g., Compound 3a) Derivative->EGFR Inhibition Derivative->HER2 Inhibition AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation Activation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Activation

Fig. 1: Inhibition of EGFR/HER-2 signaling pathway by quinoline derivatives.
Induction of Apoptosis via the Intrinsic Pathway

A significant body of evidence points to the ability of these quinoline derivatives to induce apoptosis, or programmed cell death.[2][4][8] This is often achieved through the intrinsic (mitochondrial) pathway. The compounds have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in cell death.

Apoptosis_Pathway cluster_regulation Regulation of Apoptosis cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Derivative Quinoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Derivative->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 2: Induction of apoptosis via the intrinsic pathway.

Field-Proven Experimental Protocols

To ensure the reproducibility and validity of research findings, adherence to standardized and well-documented protocols is crucial. Below are detailed methodologies for key assays used to evaluate the efficacy of this compound derivatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Workflow A 1. Seed cells in 96-well plate B 2. Treat with quinoline derivatives A->B C 3. Add MTT reagent (0.5 mg/mL) B->C D 4. Incubate (2-4h, 37°C) Formazan formation C->D E 5. Solubilize formazan (e.g., DMSO) D->E F 6. Measure absorbance (570 nm) E->F

Fig. 3: MTT assay experimental workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the overnight medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability versus the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry using propidium iodide (PI) staining allows for the quantitative analysis of DNA content, thereby revealing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Interpretation: The resulting DNA histogram is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the quinoline derivatives as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Concluding Remarks and Future Directions

The this compound scaffold represents a highly versatile and potent platform for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant efficacy against a range of cancer cell lines, operating through well-defined mechanisms such as the inhibition of key oncogenic kinases and the induction of apoptosis. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of next-generation quinoline-based therapeutics.

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring their potential in combination therapies and investigating their activity against drug-resistant cancer cell lines will be crucial steps in translating these promising laboratory findings into clinical realities.

References

  • Al-Sanea, M. M., et al. (2025).
  • Kumar, R., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991.
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  • Kumar, R., et al. (2020).
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  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-634.
  • Solomon, V. R., & Lee, H. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646.
  • Li, Y., et al. (2021). Non-alkylator anti-glioblastoma agents induced cell cycle G2/M arrest and apoptosis: Design, in silico physicochemical and SAR studies of 2-aminoquinoline-3-carboxamides. Bioorganic & Medicinal Chemistry Letters, 51, 128371.
  • Hafez, H. N., et al. (2021).
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  • Singh, P., & Singh, J. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-18.
  • Abou-Seri, S. M., et al. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports, 13(1), 11394.
  • Al-Ghorbani, M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6617.
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  • El-Maghrabya, A. M., & El-Sayed, M. A. A. (2020). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Ethyl 2-aminoquinoline-3-carboxylate as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Kinase Inhibitor Hypothesis

Ethyl 2-aminoquinoline-3-carboxylate is a small molecule belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Notably, quinoline derivatives are prominent as kinase inhibitors, often functioning by competing with ATP in the enzyme's hinge region, thereby disrupting signal transduction pathways that drive disease.[1][3] While the precise mechanism of action for this compound is not extensively documented, its structural features make it a strong candidate for a kinase inhibitor.

This guide provides a comprehensive, field-proven framework for rigorously validating this hypothesized mechanism. We will operate under the postulate that this compound (hereafter referred to as EQA3C ) targets the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers, making it a critical therapeutic target.[4][5][6][7]

Pillar 1: In Vitro Target Engagement – The Kinase Inhibition Assay

Expertise & Causality: Before investigating cellular effects, it is imperative to confirm that EQA3C can directly interact with and inhibit the catalytic activity of its putative target, PI3K, in a cell-free system. This biochemical assay isolates the enzyme, substrate, and inhibitor, removing the complexities of cellular biology (e.g., membrane permeability, off-target effects) to provide a clear measure of direct target engagement. A radioactive filter-binding assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay are industry standards for this purpose.[8][9] The primary output is the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's potency.

Comparative Data: IC50 Values for PI3K Inhibition
CompoundTarget KinaseIC50 (nM)Potency Interpretation
EQA3C (Hypothetical) PI3Kα75Potent Inhibitor
Wortmannin (Positive Control) PI3Kα5Very Potent Inhibitor
Vehicle (DMSO) PI3Kα> 100,000No Inhibition
Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase (PI3K) - Substrate (PIP2) - ATP (γ-³²P-ATP) - Test Compounds plate Dispense to 384-well Plate reagents->plate Add EQA3C, Wortmannin, DMSO incubate Incubate at RT to allow phosphorylation plate->incubate Initiate Reaction with ATP stop Stop Reaction & Spot onto Membrane incubate->stop wash Wash to Remove Unincorporated ATP stop->wash read Quantify Radioactivity (Scintillation Counter) wash->read plot Plot % Inhibition vs. [Compound] read->plot calc Calculate IC50 Value plot->calc

Caption: Workflow for an in vitro radioactive kinase assay.

Detailed Protocol: In Vitro PI3K Kinase Assay
  • Reagent Preparation : Prepare kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT).[10] Dilute recombinant human PI3K enzyme and its lipid substrate, PIP2, to their working concentrations in this buffer.

  • Compound Plating : Serially dilute EQA3C and Wortmannin in DMSO, then further dilute in kinase buffer. Dispense into a 96- or 384-well assay plate. Include wells with DMSO alone for the 0% inhibition (vehicle) control.

  • Kinase Reaction : Add the PI3K enzyme and PIP2 substrate mixture to each well.

  • Initiation : Start the reaction by adding a solution containing MgCl2 and ATP (spiked with γ-³²P-ATP).[8][10]

  • Incubation : Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes).

  • Termination : Stop the reaction by adding a strong acid (e.g., perchloric acid) or by spotting the reaction mixture directly onto a capture membrane (e.g., P81 phosphocellulose).

  • Separation : Vigorously wash the membrane with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated γ-³²P-ATP from the radiolabeled PIP3 product captured on the membrane.[9]

  • Quantification : Measure the radioactivity on the dried membrane using a scintillation counter.

  • Data Analysis : Convert raw counts into percentage inhibition relative to the vehicle control. Plot the percentage inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Pillar 2: Cellular Target Modulation – Western Blot Analysis

Expertise & Causality: Demonstrating direct enzyme inhibition is the first step. The second, crucial validation is to confirm that EQA3C can enter a living cell and engage its target in the native cellular environment. The PI3K/Akt pathway provides an excellent readout for this.[5] Activation of PI3K leads to the phosphorylation of Akt at key residues, particularly Serine 473 (p-Akt Ser473), which is a canonical biomarker of pathway activation.[11] By treating cancer cells with EQA3C and measuring the levels of p-Akt via Western blot, we can directly assess its ability to modulate the intended intracellular signaling cascade. A decrease in the p-Akt signal, relative to total Akt and a loading control (like β-actin), indicates successful on-target activity.

The PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt->pAkt Downstream Downstream Effectors (mTOR, etc.) pAkt->Downstream Activates Response Cell Proliferation & Survival Downstream->Response Inhibitor EQA3C & Wortmannin Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and point of inhibition.

Comparative Data: Densitometry of p-Akt Western Blot
Treatment (1 µM)Cell Linep-Akt/Total Akt Ratio (Normalized to Vehicle)Interpretation
Vehicle (DMSO) MCF-71.00Baseline Pathway Activity
EQA3C (Hypothetical) MCF-70.25Strong Pathway Inhibition
Wortmannin MCF-70.05Very Strong Pathway Inhibition
Detailed Protocol: Western Blot for p-Akt (Ser473)
  • Cell Culture and Treatment : Seed a relevant cancer cell line (e.g., MCF-7, which has high basal PI3K activity) in 6-well plates. Once cells reach 70-80% confluency, treat them with varying concentrations of EQA3C , Wortmannin, or vehicle (DMSO) for a defined period (e.g., 2-24 hours).[12]

  • Cell Lysis : Wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11][13]

  • Protein Quantification : Scrape the cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[11]

  • SDS-PAGE : Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473). In parallel, probe separate blots with antibodies for total Akt and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation : Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis : Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal, and then to the loading control, to determine the relative change in Akt phosphorylation across treatments.

Pillar 3: Phenotypic Confirmation – The Cell Viability Assay

Expertise & Causality: The final pillar of validation connects target engagement and pathway modulation to a functional cellular outcome. Since the PI3K/Akt pathway is a critical driver of cell proliferation and survival, its inhibition should lead to a reduction in cell viability or growth.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to quantify this effect.[15] In this assay, mitochondrial dehydrogenases in living, metabolically active cells convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[16] A potent compound that works through the hypothesized mechanism should show a dose-dependent decrease in cell viability, summarized by a GI50 (growth inhibition 50) value.

Comparative Data: GI50 Values from MTT Assay
CompoundCell LineGI50 (µM)Interpretation
EQA3C (Hypothetical) MCF-71.5Potent Antiproliferative Effect
Wortmannin (Positive Control) MCF-70.1Very Potent Antiproliferative Effect
Vehicle (DMSO) MCF-7> 200No Effect on Viability
Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding : Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[17]

  • Compound Treatment : Treat the cells with a range of concentrations of EQA3C , Wortmannin, or vehicle control. Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).[17]

  • MTT Addition : After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[15]

  • Formazan Formation : Incubate the plate for 3-4 hours at 37°C to allow viable cells to convert MTT to formazan crystals.

  • Solubilization : Carefully remove the media and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the purple formazan crystals.[17][18]

  • Absorbance Reading : Shake the plate gently to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis : Subtract the background absorbance from a media-only control. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage viability against the logarithm of compound concentration and fit the data to determine the GI50 value.

Conclusion: Synthesizing the Evidence

This three-pillar approach provides a robust and logical framework for validating the mechanism of action of this compound as a PI3K/Akt pathway inhibitor.

  • Pillar 1 confirms direct, cell-free inhibition of the target kinase.

  • Pillar 2 demonstrates that the compound is cell-permeable and effectively suppresses the downstream signaling cascade within a cellular context.

  • Pillar 3 links this molecular mechanism to a relevant, antiproliferative phenotype.

If the experimental data for EQA3C aligns with the hypothetical results presented in this guide—demonstrating potent in vitro inhibition, suppression of p-Akt in cells, and a corresponding decrease in cell viability—it provides strong, multi-faceted evidence supporting its role as a PI3K/Akt pathway inhibitor. This validated mechanism of action is the cornerstone for its further development as a potential therapeutic agent.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • PI3K/AKT/mTOR pathway. (2024). In Wikipedia. Retrieved from [Link]

  • In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem. Retrieved from [Link]

  • PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • PI3K-Akt signaling pathway. (n.d.). Cusabio. Retrieved from [Link]

  • PI3K-PKB/Akt Pathway. (2012). Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. Retrieved from [Link]

  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (1995). Journal of Medicinal Chemistry. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (2018). Bio-protocol. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science. Retrieved from [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Retrieved from [Link]

  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. (2016). Anticancer Drugs. Retrieved from [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). RSC Medicinal Chemistry. Retrieved from [Link]

  • Basic Western Blot Protocol AKT. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Crossfire Oncology. Retrieved from [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2008). PNAS. Retrieved from [Link]

  • Weak Western band for phosphorylated Akt. (2005). Protocol Online. Retrieved from [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). PubMed Central. Retrieved from [Link]

  • Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). Molecules. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Retrieved from [Link]

  • Identification of a new quinolone derivative targeting TRBP as a modulator of miRNA maturation in ovarian cancer. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are foundational pillars of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 2-aminoquinoline-3-carboxylate (CAS No. 36926-83-7), ensuring the protection of laboratory personnel and the preservation of our environment.

While specific hazard data for this compound is limited, the precautionary principle dictates that its handling and disposal be informed by the known, significant hazards of its parent structure, quinoline. Quinoline is recognized as a toxic, potentially carcinogenic, and environmentally hazardous substance.[1][2] Therefore, this guide adopts a conservative approach, treating this derivative with the high degree of caution it warrants.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties is the first step in safe handling. All personnel must review the Safety Data Sheet (SDS) before working with this compound.

PropertyDetailsSource(s)
Chemical Name This compound[3]
CAS Number 36926-83-7[3]
Molecular Formula C₁₂H₁₂N₂O₂[3]
Physical Form Solid
Known Hazards Warning: May be harmful if swallowed, in contact with skin, or if inhaled. Classified as an irritant and a combustible solid.[3]
Water Hazard Class WGK 3: Severely hazardous to water (German classification).
Parent Compound Hazards The parent compound, quinoline, is toxic if swallowed, causes skin/eye irritation, is suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects.[1][4]

Causality Behind the Precaution: The functional groups on this compound modify its properties. However, the core quinoline ring system, which is responsible for many of the parent compound's hazardous properties, remains intact. Therefore, until comprehensive toxicological data for this specific ester is available, it is imperative to manage it as a hazardous substance to mitigate potential risks of carcinogenicity, mutagenicity, and ecotoxicity.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound at any stage, including disposal, the following minimum PPE is mandatory to prevent exposure.[5]

Protection TypeSpecific EquipmentStandardRationale
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166Protects against accidental splashes of solutions or contact with airborne solid particles.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374Prevents dermal contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]
Body Laboratory coat.---Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.---Minimizes the risk of inhaling fine particles of the solid compound.[1][5]

Disposal Workflow and Procedure

The primary directive for the disposal of this compound is to treat it as hazardous waste.[5] It must never be disposed of in the regular trash or poured down the drain.[1][5]

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Generation & Segregation cluster_collection Collection & Containment cluster_final Final Steps ppe 1. Don Required PPE (Gloves, Goggles, Lab Coat) container 2. Prepare Labeled Hazardous Waste Container ppe->container generation Generation of Waste Stream solid Solid Waste (Expired chemical, contaminated weigh paper) generation->solid Type? liquid Liquid Waste (Solutions containing the compound) generation->liquid Type? sharps Contaminated Sharps (Needles, glass pipettes) generation->sharps Type? collect_solid 3a. Place Directly into Solid Hazardous Waste Container solid->collect_solid collect_liquid 3b. Collect in Liquid Hazardous Waste Container liquid->collect_liquid collect_sharps 3c. Place in Puncture-Proof Sharps Container sharps->collect_sharps seal 4. Securely Seal Container collect_solid->seal collect_liquid->seal collect_sharps->seal store 5. Store in Designated Satellite Accumulation Area seal->store pickup 6. Arrange for Pickup by EHS store->pickup

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

A. Waste Identification and Segregation

  • Identify: All waste streams containing this compound, including pure solid, solutions, and contaminated materials (e.g., gloves, weigh paper, pipette tips), must be identified as hazardous waste.[5]

  • Segregate: This waste must be kept separate from other chemical waste streams to prevent potentially dangerous reactions.[5] Specifically, avoid contact with strong oxidizing agents.[4][6]

B. Waste Collection: Solid Waste

  • Container: Use a designated, sealable, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (Irritant, Combustible).

  • Transfer: Carefully place any unused or expired solid this compound directly into the labeled container.

  • Contaminated Disposables: All disposable items that have come into contact with the solid chemical (e.g., weigh boats, contaminated gloves, paper towels) must also be placed in this container.[5]

C. Waste Collection: Liquid Waste

  • Container: Use a designated, sealable, and leak-proof container for liquid hazardous waste. Ensure it is compatible with the solvent used.

  • Transfer: Collect all solutions containing the compound in this designated container.

  • Prohibition: Do not empty any solutions containing this compound into drains or sewers.[1][2] This is critical to prevent environmental contamination, as quinoline derivatives are toxic to aquatic life.[2]

D. Final Storage and Disposal

  • Secure: Keep the hazardous waste container securely closed when not in use.

  • Store: Store the container in a designated satellite accumulation area, away from incompatible materials.

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the proper disposal of the hazardous waste. Follow all institutional and local regulations.[4]

Emergency Procedures: Spill and Exposure

Accidents require immediate and correct responses. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

A. Spill Management

  • Evacuate & Secure: Alert others in the area and restrict access. Eliminate all ignition sources as the compound is a combustible solid.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Absorb: For small spills, gently cover with an inert absorbent material like vermiculite, dry sand, or earth.[2][4] Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

B. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

By adhering to these protocols, researchers and scientists can ensure they are handling and disposing of this compound in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity.

References

  • Kuujia.com. (n.d.). Cas no 36926-83-7 (this compound). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Finar Limited. (2010). Material Safety Data Sheet: Quinoline MSDS. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling Ethyl 2-aminoquinoline-3-carboxylate (CAS No. 36926-83-7). As researchers dedicated to advancing drug development, our most critical asset is our own well-being. This document moves beyond a simple checklist to provide a comprehensive, field-tested framework for ensuring your safety. We will explore not just what personal protective equipment (PPE) to use, but why each component is critical, how to use it effectively, and how to manage the entire lifecycle from selection to disposal.

Understanding the Compound: A Risk-Based Approach

This compound is a solid organic compound. While comprehensive toxicological data is not fully available, the known hazards classify it as an irritant that may be harmful.[1][2] The primary routes of exposure we must mitigate are inhalation of dust, skin contact, and eye contact.

Key Hazard Information:

  • Signal Word: Warning[1][3]

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin and eye irritation.[3][4][5][6]

  • Physical Form: Solid, which presents a risk of airborne dust generation during handling, weighing, and transfer.

Our entire safety protocol is built upon preventing this compound from coming into contact with you. Every piece of PPE and every procedural step is a barrier in our multi-layered defense system.

Core Protective Equipment: Your First Line of Defense

Effective protection is not just about having the equipment, but selecting the correct type and using it consistently. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[3][6] Standard laboratory safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.

  • Standard Compliance: Ensure your goggles meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][7]

  • Best Practice: When handling larger quantities or when there is a significant risk of splashing (e.g., during quenching of a reaction), supplement goggles with a full-face shield.

Skin and Body Protection

The compound is classified as a skin irritant and may be harmful upon contact.[3][4][6]

  • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact with solids. Always check the manufacturer's compatibility data for the specific solvents you are using. Crucially, gloves must be removed immediately if they become contaminated.

  • Laboratory Coat: A flame-resistant lab coat is mandatory to protect your skin and personal clothing from contamination. Ensure it is fully buttoned.

  • Clothing: Wear long pants and closed-toe shoes. No part of your skin should be exposed below the waist.

Respiratory Protection

The primary inhalation risk comes from airborne dust, especially during weighing and transfer operations.[4][5]

  • Primary Engineering Control: All handling of the solid powder must be performed in a chemical fume hood to contain dust.[4][7]

  • When a Respirator is Needed: If engineering controls are insufficient or during a large-scale cleanup where dust levels may be high, respiratory protection is necessary.

  • Respirator Type: Use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a particulate filter (conforming to EN 143) for dusts.[4] If working with the compound in a volatile organic solvent, an organic vapor cartridge may also be required.[7]

Operational and Disposal Plans: From Setup to Cleanup

Safety is an active process. Follow these procedural steps to ensure a secure workflow from start to finish.

PPE Selection Workflow

The specific task you are performing dictates the precise level of PPE required. The following diagram outlines the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_ops Phase 2: Operation & PPE Selection cluster_disposal Phase 3: Disposal start Task Assessment: Handling this compound check_form Is the material a solid powder? start->check_form weighing Task: Weighing / Transfer (High Dust Potential) check_form->weighing Yes solution Task: In Solution (Low Dust Potential) check_form->solution No (In Solution) ppe_high Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Fume Hood (Mandatory) - Consider N95/P100 Respirator weighing->ppe_high ppe_low Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Fume Hood solution->ppe_low end_task Task Complete ppe_high->end_task ppe_low->end_task disposal Dispose of all contaminated disposable PPE and chemical waste in designated hazardous waste containers. end_task->disposal

Caption: PPE selection workflow for handling this compound.

Step-by-Step PPE Protocol
  • Pre-Operation Check: Before entering the lab, ensure you are wearing your base layer of protection: a buttoned lab coat, long pants, and closed-toe shoes.

  • Donning (Putting On) PPE:

    • Put on your chemical splash goggles first.

    • Proceed to put on your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.

  • Handling the Chemical:

    • Perform all manipulations within a chemical fume hood.

    • When weighing the solid, use a spatula to gently transfer the powder. Avoid any actions that could create a dust cloud.

    • If you are preparing a solution, add the solid to the solvent slowly.

  • Doffing (Taking Off) PPE - The Critical Step for Decontamination:

    • This process is designed to prevent contact with any contamination on the exterior of your PPE.

    • Gloves: Remove gloves first. Using one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in a hazardous waste bin.

    • Goggles: Remove your goggles by handling the strap, not the front.

    • Lab Coat: Remove your lab coat.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after handling the product and removing PPE.[2][3][4]

Disposal Plan

Proper disposal is paramount to protect yourself, your colleagues, and the environment.

  • Chemical Waste: All excess solid material and solutions containing this compound must be disposed of in a designated, sealed, and clearly labeled hazardous waste container. Do not empty into drains.[2][8]

  • Contaminated PPE: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in the solid hazardous waste container.

  • Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[3]

Emergency Response: In Case of Exposure

Even with the best precautions, accidents can happen. Eyewash stations and safety showers must be located near your workstation.[4][5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][7]

Summary of PPE Requirements

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical GogglesNitrile GlovesLab CoatFume Hood (Mandatory)
Preparing Solutions Chemical GogglesNitrile GlovesLab CoatFume Hood (Mandatory)
Running Reaction Chemical GogglesNitrile GlovesLab CoatFume Hood (Mandatory)
Spill Cleanup (Solid) Chemical GogglesNitrile GlovesLab CoatN95/P100 Respirator

References

  • Vertex AI Search Result 1: Provides hazard statements (H303, H313, H333)
  • Fisher Scientific Safety Data Sheet (2009): Recommends use in a chemical fume hood, personal protective equipment (goggles, gloves, clothing), and specifies compliance with OSHA 29 CFR 1910.133 or EN166 for eye protection. Source: Fisher Scientific.
  • Fisher Scientific Safety Data Sheet (Generic): Details the use of eyewash stations, safety showers, and recommends specific respirator filter types (Type A, EN14387) for organic vapors. Source: Fisher Scientific.
  • Fisher Scientific Safety Data Sheet (2021): Outlines first-aid measures for inhalation, skin, and eye contact, and emphasizes proper disposal into approved waste plants without draining into the sewer. Source: Fisher Scientific.
  • Sigma-Aldrich Product Page: Confirms the physical form of the compound as a solid. Source: Sigma-Aldrich.
  • Fisher Scientific Safety Data Sheet (Generic, 2025): Classifies the chemical as hazardous, lists "Warning" as the signal word, and describes first-aid and handling procedures, including washing hands after use. Source: Fisher Scientific.
  • Sigma-Aldrich Safety Data Sheet (Generic): Provides general safety precautions for toxic chemicals, including wearing protective gloves, clothing, and eye/face protection. Source: Sigma-Aldrich.
  • Sigma-Aldrich Product Page (Alternate): Re-confirms the physical state as a solid and provides chemical identifiers. Source: Sigma-Aldrich.
  • Echemi Safety Data Sheet (Generic)
  • Cole-Parmer Material Safety Data Sheet: States the material is irritating to eyes, respiratory system, and skin, and recommends wearing suitable protective clothing, gloves, and eye/face protection. Source: Cole-Parmer.
  • Santa Cruz Biotechnology Product Page: Provides molecular formula and weight for Ethyl 2-aminoquinoline-3-carboxyl
  • Chemical Label for Ethyl 3-aminoquinoline-2-carboxylate: Though for a similar compound, it indicates hazards such as "Causes skin irritation" and "Causes serious eye irritation," which are relevant for class-based hazard assessment. Source: Google Search.
  • EvitaChem Product Page: Discusses applications and properties of a similar quinoline derivative, highlighting its use in labor
  • BLD Pharm Product Page: Lists this compound and its CAS number. Source: BLD Pharm.
  • ChemicalBook Product Page: Provides properties and supplier information for the compound. Source: ChemicalBook.
  • Carl ROTH Safety Data Sheet (Generic): Outlines general disposal considerations, stating not to empty into drains and to handle contaminated packaging as the substance itself. Source: Carl ROTH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.